D(+)-Galactosamine hydrochloride
描述
Structure
2D Structure
3D Structure of Parent
属性
IUPAC Name |
(3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPLRMLTKYXDST-BMZZJELJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4031356 | |
| Record name | Galactosamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4031356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1772-03-8 | |
| Record name | Galactosamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4031356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of D(+)-Galactosamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
D(+)-Galactosamine hydrochloride (D-GalN) is a pivotal tool in experimental hepatology, serving as a highly specific hepatotoxic agent to induce liver injury models that closely mimic human conditions like viral hepatitis and acute liver failure. This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways.
Executive Summary
D(+)-Galactosamine's hepatotoxicity stems from a dual-pronged assault on hepatocytes: metabolic disruption and sensitization to inflammatory mediators. Upon entering the liver, it is metabolized through the galactose pathway, leading to a critical depletion of uridine (B1682114) triphosphate (UTP). This UTP depletion inhibits essential macromolecular synthesis, including RNA and proteins, thereby compromising cellular function and integrity.[1][2][3] Concurrently, D-GalN renders hepatocytes extraordinarily sensitive to the cytotoxic effects of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α).[4][5] When co-administered with an inflammatory stimulus like lipopolysaccharide (LPS), which triggers TNF-α release from Kupffer cells, the result is a massive wave of hepatocyte apoptosis and necrosis, culminating in fulminant hepatic failure.[1][4][6]
Core Mechanism of Action
Metabolic Disruption: The Uridine Trap
The primary and direct mechanism of D-GalN's action is the "uridine trap." Once inside hepatocytes, D-GalN is phosphorylated by galactokinase to D-GalN-1-phosphate. This product is then converted to UDP-galactosamine by UDP-galactose uridyltransferase, consuming UTP in the process.[2] The accumulation of UDP-galactosamine and other UDP-sugar derivatives effectively sequesters the cellular uridine pool, leading to a profound depletion of UTP, UDP, and UMP.[2][7]
The consequences of UTP deficiency are severe:
-
Inhibition of Macromolecular Synthesis: UTP is a fundamental precursor for RNA synthesis. Its depletion leads to a near-complete halt in transcription, which in turn stops protein synthesis.[1][6]
-
Impaired Glycogen (B147801) Synthesis: UDP-glucose, another crucial uridine derivative, is depleted, which interferes with glycogen synthesis.[2]
This metabolic paralysis weakens the hepatocyte, making it vulnerable to further insults.
Sensitization to Inflammatory Cytokines
D-GalN dramatically sensitizes hepatocytes to TNF-α-mediated apoptosis.[4][5] While TNF-α alone is not typically lethal to healthy hepatocytes, the transcriptional arrest caused by D-GalN prevents the synthesis of protective, anti-apoptotic proteins that are normally induced by TNF-α signaling through the NF-κB pathway.[3][8] This unmasks the pro-apoptotic signaling cascade of TNF-α.
When D-GalN is co-administered with LPS (a component of Gram-negative bacteria cell walls), the following cascade ensues:
-
Kupffer Cell Activation: LPS binds to Toll-like receptor 4 (TLR4) on Kupffer cells (resident liver macrophages).
-
TNF-α Release: This binding activates downstream signaling pathways, including NF-κB and MAPKs (p38, JNK, ERK), leading to the massive production and release of TNF-α.[9][10]
-
Hepatocyte Apoptosis: TNF-α binds to its receptor (TNFR1) on the D-GalN-sensitized hepatocytes. With the NF-κB survival pathway blocked, the signal is shunted down the apoptotic pathway, leading to the activation of a caspase cascade (initiator caspase-8 and effector caspase-3), DNA fragmentation, and cell death.[1][4][11]
The hepatotoxicity of D-GalN is therefore intrinsically linked to endotoxin (B1171834) sensitivity and is mediated by lymphoreticular cells, particularly macrophages.[6][12]
Quantitative Data
The following tables summarize key quantitative data from studies using D-GalN to induce liver injury.
Table 1: Dose-Dependent Effects of D-GalN on Biochemical Markers in Rodents
| Parameter | Species/Strain | D-GalN Dose | Time Point | Observation | Reference(s) |
| Alanine Aminotransferase (ALT) | Mice | 700 mg/kg (+10 µg/kg LPS) | 8 hours | ~7.8-fold increase vs. control | [1] |
| Aspartate Aminotransferase (AST) | Rats | 1.1 g/kg | 48 hours | Significant increase (p<0.0001) | [13] |
| Bilirubin | Rats | 1.1 g/kg | 48 hours | Significant increase (p<0.004) | [13] |
| Albumin | Rats | 1.1 g/kg | 48 hours | Significant decrease (p<0.001) | [13] |
| Serum TNF-α | Mice | 700 mg/kg (+10 µg/kg LPS) | 8 hours | ~7.2-fold increase vs. control | [1] |
| Serum TGF-β1 | Mice | 700 mg/kg (+10 µg/kg LPS) | 8 hours | ~13.3-fold increase vs. control | [1] |
Table 2: Impact of D-GalN on Hepatic UTP Levels
| Species | D-GalN Dose | Time Point | % Decrease in UTP | Reference(s) |
| Young Rats (4 months) | Not specified | 2 hours | 55% | [7][14] |
| Adult Rats (12 months) | Not specified | 2 hours | 65% | [7][14] |
| Old Rats (24-26 months) | Not specified | 2 hours | 89% | [7][14] |
| Rats | 200 mg/kg | Not specified | Marked fall | [15] |
Key Signaling Pathways and Experimental Workflows
Signaling Pathway of D-GalN/LPS-Induced Hepatotoxicity
Caption: D-GalN/LPS hepatotoxicity pathway.
Experimental Workflow for D-GalN/LPS-Induced Acute Liver Failure Model
Caption: Workflow for inducing and analyzing D-GalN/LPS liver injury.
Experimental Protocols
Induction of Acute Liver Failure in Mice (D-GalN/LPS Model)
This protocol is adapted from methodologies described in literature for inducing a robust and reproducible model of acute liver failure.[1][16]
Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free 0.9% saline
-
Male C57BL/6J mice (6-8 weeks old)
-
Standard animal housing and handling equipment
Procedure:
-
Animal Acclimatization: House mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
Reagent Preparation:
-
Prepare a D-GalN solution by dissolving it in sterile saline to a final concentration for the desired dosage (e.g., for a 700 mg/kg dose in a 20g mouse with an injection volume of 200 µL, the concentration would be 70 mg/mL).
-
Prepare an LPS solution in sterile saline (e.g., for a 10 µg/kg dose, a stock of 10 µg/mL allows for a 200 µL injection volume for a 20g mouse).
-
Note: D-GalN and LPS can be prepared as a single solution for co-injection. All solutions must be sterile and pyrogen-free.
-
-
Induction:
-
Monitoring and Sample Collection:
-
Monitor animals for signs of distress.
-
At the desired experimental endpoint (typically 6-10 hours post-injection, when apoptosis is maximal), euthanize the animals via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[1]
-
Immediately collect blood via cardiac puncture for serum analysis.
-
Perfuse the liver with cold phosphate-buffered saline (PBS) and excise it.
-
Divide the liver for different analyses: fix a portion in 10% neutral buffered formalin for histology, and snap-freeze other portions in liquid nitrogen for biochemical and molecular analysis.
-
Histopathological Analysis
Procedure:
-
Fixation and Processing: Fix liver tissue in 10% neutral buffered formalin for 24 hours.[13]
-
Embedding: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.[13]
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Deparaffinize and rehydrate the sections. Stain with Hematoxylin and Eosin (H&E) for general morphology.
-
Analysis: Examine under a light microscope for evidence of hepatocyte necrosis, apoptosis (cell shrinkage, condensed chromatin), inflammation (leukocyte infiltration), and hemorrhage.[1][13][17]
Western Blot Analysis for Apoptosis Markers
This protocol provides a general framework for detecting key apoptotic proteins like cleaved caspase-3.[1][10][18]
Procedure:
-
Protein Extraction: Homogenize snap-frozen liver tissue in RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel (e.g., 12% gel).
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., rabbit anti-cleaved caspase-3, rabbit anti-FasL) overnight at 4°C with gentle agitation.[1]
-
Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of the target protein to a loading control like β-actin or GAPDH.[1]
Conclusion
This compound remains an indispensable agent for modeling acute liver injury. Its mechanism, centered on the depletion of uridine nucleotides and sensitization to TNF-α, provides a consistent and reproducible platform for studying the pathophysiology of liver failure and evaluating potential therapeutic interventions. A thorough understanding of its dose-dependent effects, the intricate signaling pathways it modulates, and the precise experimental protocols for its use are critical for researchers aiming to leverage this model effectively in the fields of hepatology, toxicology, and drug development.
References
- 1. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory activity of TNF-alpha during acute liver injury induced by D-galactosamine and its protection by PGE1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. atsjournals.org [atsjournals.org]
- 5. Apoptotic cell death in the response of D-galactosamine-sensitized mice to lipopolysaccharide as an experimental endotoxic shock model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of galactosamine on UTP levels in the livers of young, adult and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galactose protects hepatocytes against TNF-α-induced apoptosis by promoting activation of the NF-κB signaling pathway in acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Nature and mechanisms of hepatocyte apoptosis induced by D-galactosamine/lipopolysaccharide challenge in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. D-Galactosamine hepatotoxicity is associated with endotoxin sensitivity and mediated by lymphoreticular cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Prevention of Galactosamine-Induced Liver Cell Necrosis by Uridine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
The Role of D(+)-Galactosamine Hydrochloride in Inducing Acute Liver Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D(+)-Galactosamine hydrochloride (GalN) is a well-established hepatotoxic agent widely utilized in preclinical research to induce acute liver injury that morphologically and biochemically resembles viral hepatitis in humans. This technical guide provides an in-depth overview of the core mechanisms of GalN-induced hepatotoxicity, detailing the critical role of uridine (B1682114) triphosphate (UTP) depletion and the potentiation of inflammatory responses, particularly when co-administered with lipopolysaccharide (LPS). This document summarizes quantitative data, outlines detailed experimental protocols, and visualizes key signaling pathways and workflows to serve as a comprehensive resource for professionals in the field of liver disease research and drug development.
Introduction
This compound is an amino sugar that is selectively metabolized by hepatocytes.[1] Its administration leads to a rapid depletion of the cellular pool of uracil (B121893) nucleotides, which are essential for the synthesis of RNA, proteins, and glycoproteins.[1][2][3] This metabolic disruption makes hepatocytes highly susceptible to further insults, leading to cellular stress, apoptosis, and necrosis.[4][5] The co-administration of GalN with a sublethal dose of bacterial lipopolysaccharide (LPS) creates a robust and reproducible model of fulminant hepatic failure, characterized by a massive inflammatory response and widespread hepatocyte apoptosis.[6][7] This model is invaluable for studying the pathophysiology of acute liver failure and for evaluating the efficacy of potential hepatoprotective therapies.[6]
Mechanism of Action
The primary mechanism of GalN-induced liver injury involves the "trapping" of uridine nucleotides.[1][8] GalN is phosphorylated to GalN-1-phosphate, which then reacts with UTP to form UDP-galactosamine. This process consumes UTP, leading to a significant decrease in the intracellular UTP pool.[2][9][10] The consequences of UTP depletion are twofold:
-
Inhibition of Macromolecule Synthesis: The lack of UTP inhibits the synthesis of RNA and, consequently, proteins and glycoproteins that are vital for cell structure and function.[1][2]
-
Sensitization to Inflammatory Mediators: UTP depletion renders hepatocytes highly sensitive to the cytotoxic effects of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α).[11][12]
When co-administered with LPS, GalN dramatically amplifies the inflammatory cascade. LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on Kupffer cells (resident liver macrophages), leading to the release of a barrage of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[11][13][14] In the GalN-sensitized liver, even low levels of TNF-α can trigger a potent apoptotic cascade in hepatocytes.[12]
Key Signaling Pathways in GalN/LPS-Induced Liver Injury
Several interconnected signaling pathways are activated during GalN/LPS-induced acute liver injury, culminating in hepatocyte death and inflammation.
TNF-α/TNFR1-Mediated Apoptosis
TNF-α, released by activated Kupffer cells, binds to its receptor (TNFR1) on hepatocytes.[11][12] This binding initiates a signaling cascade that leads to the activation of caspases, a family of proteases that execute apoptosis.[7][12] Key players in this pathway include:
-
Caspase-8: An initiator caspase that is activated upon TNFR1 stimulation.
-
Caspase-3: An executioner caspase activated by caspase-8, which then cleaves various cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis.[7][12][15][16]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[13][14] LPS-mediated TLR4 activation leads to the activation of the NF-κB pathway in Kupffer cells, amplifying the production of TNF-α and other inflammatory cytokines.[13][14][17]
NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that, upon activation by cellular danger signals, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18.[18][19] GalN/LPS treatment leads to the activation of the NLRP3 inflammasome, contributing to the inflammatory milieu in the liver.[18][19]
Oxidative Stress
GalN/LPS administration is associated with a significant increase in oxidative stress, characterized by the generation of reactive oxygen species (ROS) and lipid peroxidation.[4][20] This oxidative stress further damages cellular components and contributes to both apoptosis and necrosis.[20]
Data Presentation: Quantitative Analysis of GalN-Induced Liver Injury Models
The following tables summarize key quantitative data from various studies utilizing GalN and GalN/LPS models of acute liver injury.
Table 1: Dosage and Administration of GalN and LPS in Animal Models
| Animal Model | GalN Dose | LPS Dose | Route of Administration | Time to Injury | Reference |
| Mice (C57BL/6J) | 700 mg/kg | 10 µg/kg | Intraperitoneal (i.p.) | 6-10 hours | [7] |
| Mice (C57BL/6) | 800 mg/kg | 40 µg/kg | Intraperitoneal (i.p.) | Not Specified | [19] |
| Mice (BALB/c) | Not Specified | Not Specified | Intraperitoneal (i.p.) | 1 hour (pretreatment) | [14] |
| Mice | 800 µg/g | 100 ng/g | Intraperitoneal (i.p.) | Not Specified | [21] |
| Rats (Wistar) | 800 mg/kg | Not Applicable | Intraperitoneal (i.p.) | Not Specified | [22] |
| Rats (Sprague-Dawley) | 1.1 g/kg | Not Applicable | Intraperitoneal (i.p.) | 48 hours | [23] |
| Rats (F344) | 800 mg/kg | Not Applicable | Intraperitoneal (i.p.) | 1-2 days | [24] |
Table 2: Key Biomarker Changes in GalN/LPS-Induced Acute Liver Injury
| Biomarker | Animal Model | Fold/Percent Change | Time Point | Reference |
| Serum ALT | Mice | Significantly elevated | 8 hours | [7] |
| Rats | Significantly increased | 48 hours | [23] | |
| Mice | Significantly increased | Not Specified | [25] | |
| Serum AST | Mice | Significantly elevated | 8 hours | [7] |
| Rats | Significantly increased | 48 hours | [23] | |
| Mice | Significantly increased | Not Specified | [25] | |
| Serum TNF-α | Mice | Significantly elevated | 8 hours | [7] |
| Mice | Increased | Not Specified | [18] | |
| Mice | Significantly increased | Not Specified | [14] | |
| Serum IL-1β | Mice | Increased | Not Specified | [18] |
| Serum IL-6 | Rats | Significantly increased | Not Specified | [22] |
| Hepatic Caspase-3 | Mice | Markedly elevated | 8 hours | [7][15] |
| Mice | Increased | Not Specified | [26] | |
| Hepatic Fas/FasL | Mice | Significantly increased | 8 hours | [7][15] |
| Hepatic TGF-β1 | Mice | Significantly elevated | 8 hours | [7] |
| Hepatic NLRP3 | Mice | Increased | Not Specified | [18] |
| Lipid Peroxidation | Mice | Markedly increased | Not Specified | [18] |
| Glutathione (GSH) | Mice | Decreased | Not Specified | [18] |
Experimental Protocols
Induction of Acute Liver Injury in Mice (GalN/LPS Model)
This protocol is based on methodologies described in the literature.[7][27]
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Reagents:
-
This compound (Sigma-Aldrich) dissolved in sterile saline.
-
Lipopolysaccharide (from E. coli O111:B4; Sigma-Aldrich) dissolved in sterile saline.
-
-
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Administer D-GalN (700 mg/kg) via intraperitoneal (i.p.) injection.
-
Simultaneously or shortly after, administer LPS (10 µg/kg) via i.p. injection.
-
A control group should receive an equivalent volume of sterile saline.
-
Monitor animals for signs of distress.
-
Euthanize mice at predetermined time points (e.g., 6, 8, 12, 24 hours) for sample collection.
-
-
Sample Collection:
-
Collect blood via cardiac puncture for serum analysis (ALT, AST, cytokines).
-
Perfuse the liver with ice-cold PBS to remove blood.
-
Excise the liver and divide it for various analyses:
-
Fix a portion in 10% neutral buffered formalin for histopathology.
-
Snap-freeze portions in liquid nitrogen for protein (Western blot) and RNA (RT-qPCR) analysis.
-
-
Histopathological Analysis
-
Tissue Processing:
-
Dehydrate formalin-fixed liver tissue through a series of graded ethanol (B145695) solutions.
-
Clear with xylene and embed in paraffin.
-
-
Sectioning and Staining:
-
Microscopy:
Biochemical Analysis
-
Serum Enzyme Assays:
-
Measure the activity of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the serum using commercially available kits according to the manufacturer's instructions.[25]
-
-
Cytokine Measurement:
-
Quantify the levels of TNF-α, IL-1β, and IL-6 in the serum or liver homogenates using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[29]
-
Western Blot Analysis
-
Protein Extraction:
-
Homogenize snap-frozen liver tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Quantification and Electrophoresis:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
-
Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, Fas, FasL, p-NF-κB).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[7]
-
Mandatory Visualizations
Caption: Signaling pathways in GalN/LPS-induced acute liver injury.
Caption: A typical experimental workflow for studying GalN/LPS-induced liver injury.
Conclusion
The this compound-induced model of acute liver injury, particularly in combination with LPS, remains a cornerstone for investigating the complex cellular and molecular mechanisms underlying fulminant hepatic failure. A thorough understanding of the UTP depletion-driven sensitization and the subsequent inflammatory cascade is crucial for the effective design and interpretation of preclinical studies. This guide provides a foundational resource for researchers, summarizing critical data and methodologies to facilitate further advancements in the development of novel therapies for acute liver diseases.
References
- 1. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on severe hepatic damage induced by galactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of galactosamine-induced liver cell necrosis by uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PGE1 protection against apoptosis induced by D-galactosamine is not related to the modulation of intracellular free radical production in primary culture of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 7. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
- 9. scispace.com [scispace.com]
- 10. The effects of galactosamine on UTP levels in the livers of young, adult and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. atsjournals.org [atsjournals.org]
- 13. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Caspase-3 activation is a critical determinant of genotoxic stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NLRP3 inflammasome activation in D-galactosamine and lipopolysaccharide-induced acute liver failure: role of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Lupeol ameliorates LPS/D-GalN induced acute hepatic damage by suppressing inflammation and oxidative stress through TGFβ1-Nrf2 signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Etoposide prevents apoptosis in mouse liver with D-galactosamine/lipopolysaccharide-induced fulminant hepatic failure resulting in reduction of lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. d-galactosamine-induced liver injury: Topics by Science.gov [science.gov]
- 23. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. M1/M2-macrophage Polarization-based Hepatotoxicity in d-galactosamine-induced Acute Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | The effects of rhein on D-GalN/LPS-induced acute liver injury in mice: Results from gut microbiome-metabolomics and host transcriptome analysis [frontiersin.org]
- 26. Dopamine alleviated acute liver injury induced by lipopolysaccharide/d-galactosamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
D(+)-Galactosamine Hydrochloride: A Technical Guide to its Discovery, History, and Application in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
D(+)-Galactosamine hydrochloride (D-GalN) is a pivotal compound in the field of experimental hepatology and glycobiology. As an amino sugar derived from galactose, its unique biological activities have established it as an indispensable tool for inducing experimental liver injury, thereby providing a robust model for studying the pathogenesis of various liver diseases and for the preclinical evaluation of hepatoprotective agents. This technical guide provides an in-depth overview of the discovery, history, and multifaceted applications of this compound in research, with a focus on its mechanism of action, experimental protocols, and the signaling pathways it modulates.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its appropriate handling and use in experimental settings. The key properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 1772-03-8 | [1][2][3][4] |
| Molecular Formula | C₆H₁₄ClNO₅ | [3][5] |
| Molecular Weight | 215.63 g/mol | [1][6][7] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 182-185 °C (decomposes) | [5][8] |
| Solubility | Soluble in water (50 mg/mL) | [1][9] |
| Synonyms | 2-Amino-2-deoxy-D-galactose hydrochloride, Chondrosamine hydrochloride | [1][4] |
Discovery and History in Research
The journey of this compound in research began with its identification as a component of glycoproteins. However, its significance escalated dramatically with the discovery of its potent hepatotoxic effects. A landmark study published in 1968 by Keppler et al. was among the first to describe the induction of hepatitis in rats by D-galactosamine, establishing a reproducible animal model of liver injury that closely mimics human viral hepatitis.[4] This discovery opened new avenues for investigating the complex mechanisms underlying liver damage and regeneration.
Initially, the mechanism of D-GalN-induced hepatotoxicity was linked to its ability to deplete intracellular uridine (B1682114) triphosphate (UTP) pools. This depletion leads to the inhibition of RNA and protein synthesis, ultimately causing cell death.[10] Subsequent research has unveiled a more intricate picture, highlighting the roles of oxidative stress, inflammation, and apoptosis in the pathological process. The co-administration of lipopolysaccharide (LPS) with D-GalN was found to potentiate the liver injury, leading to a model of fulminant hepatic failure that is widely used today. This combined model has been instrumental in elucidating the role of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), in the progression of acute liver failure.
Mechanism of Action and Key Signaling Pathways
The hepatotoxicity of this compound is a multi-faceted process involving the disruption of cellular metabolism and the activation of specific signaling cascades that culminate in hepatocyte apoptosis and necrosis.
Experimental Workflow for D-GalN-Induced Liver Injury Studies
The following diagram illustrates a typical experimental workflow for studying D-GalN-induced liver injury in a rodent model.
Key Signaling Pathways
1. NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In D-GalN-induced liver injury, the release of pro-inflammatory cytokines like TNF-α activates the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it promotes the transcription of genes involved in inflammation and cell survival.[11][12][13]
2. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical player in the cellular response to D-GalN. Stress signals initiated by D-GalN lead to the activation of upstream kinases, which in turn phosphorylate and activate the three main MAPK families: JNK, p38, and ERK.[14] Activated JNK and p38 are primarily involved in promoting apoptosis and inflammation, while the role of ERK is more complex, potentially contributing to both cell survival and death depending on the context.[11]
3. Apoptosis Signaling Pathway: D-GalN is a potent inducer of apoptosis in hepatocytes. The process is primarily mediated through the extrinsic (death receptor) pathway. Binding of ligands like TNF-α to their receptors triggers the activation of caspase-8, which in turn activates downstream effector caspases, such as caspase-3.[15][16] Caspase-3 is a key executioner of apoptosis, responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.[17]
References
- 1. D-(+)-Galactosamine =99 1772-03-8 [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound | 1772-03-8 [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. chembk.com [chembk.com]
- 6. scbt.com [scbt.com]
- 7. Galactosamine hydrochloride | C6H14ClNO5 | CID 74493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemwhat.com [chemwhat.com]
- 9. D-(+)-半乳糖胺 盐酸盐 BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biomed.cas.cz [biomed.cas.cz]
- 12. Crosstalk of TNF-α, IFN-γ, NF-kB, STAT1 and redox signaling in lipopolysaccharide/d-galactosamine/dimethylsulfoxide-induced fulminant hepatic failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ginsenoside Rb1 Reduces D-GalN/LPS-induced Acute Liver Injury by Regulating TLR4/NF-κB Signaling and NLRP3 Inflammasome [xiahepublishing.com]
- 14. Activation of mitogen activated protein kinase (MAPK) during D-galactosamine intoxication in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nature and mechanisms of hepatocyte apoptosis induced by D-galactosamine/lipopolysaccharide challenge in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of oxidative stress during apoptosis and necrosis caused by D-galactosamine in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
D(+)-Galactosamine Hydrochloride: An In-depth Technical Guide to its Application as an Experimental Toxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
D(+)-Galactosamine hydrochloride (GalN) is a pivotal experimental toxin utilized extensively in pharmacological and toxicological research to induce a well-characterized and reproducible model of acute liver injury. This guide provides a comprehensive technical overview of GalN, alone or in combination with lipopolysaccharide (LPS), as a tool for studying hepatotoxicity. It delves into the molecular mechanisms of action, primarily the depletion of uridine (B1682114) triphosphate (UTP) pools, which sensitizes hepatocytes to inflammatory and apoptotic stimuli. Detailed experimental protocols for inducing liver failure in rodent models are provided, alongside tabulated quantitative data on dosages, toxicity markers, and timelines of injury. Furthermore, this document illustrates the key signaling pathways implicated in GalN-induced hepatotoxicity through detailed diagrams, offering a visual and conceptual framework for researchers in the field.
Introduction
This compound is an amino sugar analog of galactose that functions as a specific hepatotoxin.[1] Its primary utility in experimental settings stems from its ability to induce liver damage that histologically and biochemically resembles human viral hepatitis.[2][3] The co-administration of GalN with a bacterial endotoxin, such as lipopolysaccharide (LPS), creates a synergistic and robust model of fulminant hepatic failure, characterized by massive hepatocyte apoptosis and a systemic inflammatory response.[4][5] This model is invaluable for investigating the pathophysiology of acute liver failure and for the preclinical evaluation of hepatoprotective therapies.[6][7]
Mechanism of Action
The hepatotoxic effects of D-Galactosamine are primarily attributed to a specific metabolic disturbance within hepatocytes.[8]
2.1. UTP Depletion
Upon entering hepatocytes, GalN is phosphorylated by galactokinase to GalN-1-phosphate. This product is then converted to UDP-galactosamine by UDP-glucose:galactose-1-phosphate uridylyltransferase. The accumulation of UDP-amino sugars effectively "traps" uridine, leading to a profound depletion of the intracellular pool of uridine triphosphate (UTP).[2][9] UTP is essential for the synthesis of RNA and other macromolecules; its depletion results in the cessation of transcription and protein synthesis, rendering hepatocytes highly vulnerable to injury.[9][10]
Caption: Metabolic trapping of uridine by D-Galactosamine leading to UTP depletion.
2.2. Sensitization to Inflammatory Mediators
The inhibition of macromolecular synthesis by GalN sensitizes hepatocytes to the cytotoxic effects of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α).[10] When co-administered with LPS, a potent inducer of TNF-α from Kupffer cells (resident liver macrophages), the stage is set for massive hepatocyte apoptosis.[5] LPS binds to Toll-like receptor 4 (TLR4) on Kupffer cells, triggering downstream signaling cascades that lead to the activation of transcription factors like NF-κB and the subsequent production of TNF-α and other inflammatory mediators.[10][11]
Quantitative Data
The following tables summarize key quantitative data for the use of D-Galactosamine hydrochloride in experimental models.
Table 1: Toxicity and Dosage in Rodent Models
| Parameter | Species | Route | Value | Reference(s) |
| LD50 | Mouse | Intraperitoneal | 2,660 mg/kg | [No specific citation found in search results] |
| Typical Dose (GalN alone) | Rat | Intraperitoneal | 375 - 800 mg/kg | [12][13] |
| Typical Dose (GalN/LPS) | Mouse | Intraperitoneal | GalN: 600 - 800 mg/kgLPS: 10 - 50 µg/kg | [4][14][15] |
| Typical Dose (GalN/LPS) | Rat | Intraperitoneal | GalN: 400 - 800 mg/kgLPS: 8 - 20 µg/kg | [3][16] |
Table 2: Time Course of Key Pathological Events in the GalN/LPS Mouse Model
| Event | Time Post-Injection | Observation | Reference(s) |
| Peak Serum TNF-α | 1.5 hours | Significant elevation | [9] |
| Peak Serum IL-6 | ~7 hours | Significant increase | [17] |
| Initial Rise in Serum ALT/AST | 4 - 6 hours | Significant increase from baseline | [17][18][19] |
| Peak Serum ALT/AST | ~7 hours | Maximal levels observed | [17] |
| Hepatocyte Apoptosis | 6 - 8 hours | Widespread apoptosis and necrosis visible | [14][15] |
| Mortality | 8 - 10 hours (high dose) | Onset of mortality in lethal models | [14] |
Table 3: Representative Biochemical Markers of Liver Injury (GalN/LPS Model in Mice)
| Marker | Control Group (Approx. Value) | GalN/LPS Group (Approx. Peak Value) | Time of Peak | Reference(s) |
| ALT (U/L) | < 50 | > 1000 | ~7 hours | [17][18] |
| AST (U/L) | < 100 | > 1500 | ~7 hours | [17][18] |
| TNF-α (pg/mL) | < 100 | > 3000 | ~1.5 hours | [9] |
| IL-6 (pg/mL) | < 50 | > 2000 | ~7 hours | [17] |
Note: The values presented are approximate and can vary significantly based on the specific animal strain, age, sex, and the precise experimental protocol.
Experimental Protocols
4.1. Induction of Acute Liver Failure in Mice using GalN/LPS
This protocol describes a common method for inducing a severe, acute liver injury model.
Materials:
-
This compound (Sigma-Aldrich, G0500 or equivalent)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich, L2630 or equivalent)
-
Sterile, pyrogen-free 0.9% saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Sterile syringes and needles (27G or smaller)
Procedure:
-
Animal Acclimatization: House mice under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
Reagent Preparation:
-
Prepare a 100 mg/mL solution of GalN in sterile saline. Ensure it is fully dissolved.
-
Prepare a 10 µg/mL solution of LPS in sterile saline.
-
-
Dosing:
-
Monitoring: Observe the animals closely for signs of distress, such as lethargy, piloerection, and huddled behavior.
-
Sample Collection:
-
At predetermined time points (e.g., 1.5, 4, 6, 8 hours post-LPS injection), euthanize the mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Collect blood via cardiac puncture for serum analysis (ALT, AST, cytokines). Allow blood to clot at room temperature, then centrifuge to separate serum.
-
Perfuse the liver with cold PBS to remove blood.
-
Collect liver tissue samples. For histology, fix a portion in 10% neutral buffered formalin. For molecular analysis (Western blot, qPCR), snap-freeze in liquid nitrogen and store at -80°C.
-
4.2. Induction of Hepatotoxicity in Rats using GalN alone
This protocol is suitable for studying the direct hepatotoxic effects of GalN without the overwhelming inflammatory stimulus of LPS.
Materials:
-
This compound (Sigma-Aldrich, G0500 or equivalent)
-
Sterile, pyrogen-free 0.9% saline
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Sterile syringes and needles (25G or smaller)
Procedure:
-
Animal Acclimatization: As described in 4.1.
-
Reagent Preparation: Prepare a 200 mg/mL solution of GalN in sterile saline.[1]
-
Dosing: Administer a single intraperitoneal (i.p.) injection of GalN at a dose of 800 mg/kg.[13]
-
Monitoring: Observe animals for signs of liver injury, which may develop over a longer time course than the GalN/LPS model.
-
Sample Collection: Euthanize rats at later time points (e.g., 12, 24, 48 hours) for blood and liver tissue collection as described in 4.1.
Key Signaling Pathways and Visualizations
5.1. LPS/TLR4-Mediated Inflammatory Cascade
LPS recognition by TLR4 on Kupffer cells initiates a signaling cascade that is central to the inflammatory response in the GalN/LPS model. This leads to the activation of NF-κB and MAPK pathways.
Caption: LPS/TLR4 signaling cascade leading to inflammatory gene expression.
5.2. TNF-α-Mediated Apoptosis
In GalN-sensitized hepatocytes, TNF-α binding to its receptor (TNFR1) triggers the extrinsic apoptosis pathway, culminating in the activation of executioner caspases.
Caption: TNF-α induced extrinsic apoptosis pathway in GalN-sensitized hepatocytes.
5.3. Experimental Workflow
The following diagram outlines the typical workflow for a study utilizing the GalN/LPS model of acute liver injury.
Caption: Standard experimental workflow for GalN/LPS-induced liver injury studies.
Conclusion
This compound, particularly when used in conjunction with LPS, provides a robust and highly relevant model for studying the mechanisms of acute liver failure. Its mode of action, centered on UTP depletion and sensitization to inflammatory insults, allows for the dissection of complex signaling pathways involved in hepatocyte death and inflammation. The protocols and data presented in this guide offer a foundational resource for researchers aiming to utilize this model effectively. Careful consideration of experimental variables, such as animal strain, dosage, and timing, is critical for obtaining reproducible and meaningful results in the ongoing effort to develop new therapies for acute liver disease.
References
- 1. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The protective effects of Shikonin on lipopolysaccharide/ d -galactosamine-induced acute liver injury via inhibiting MAPK and NF-κB and activating Nrf ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03291A [pubs.rsc.org]
- 5. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway [xiahepublishing.com]
- 6. atsjournals.org [atsjournals.org]
- 7. Deficiency of interleukin-19 exacerbates lipopolysaccharide/D-galactosamine-induced acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crosstalk of TNF-α, IFN-γ, NF-kB, STAT1 and redox signaling in lipopolysaccharide/d-galactosamine/dimethylsulfoxide-induced fulminant hepatic failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Hepatocyte-Conditional Knockout of Phosphatidylethanolamine Binding Protein 4 Aggravated LPS/D-GalN-Induced Acute Liver Injury via the TLR4/NF-κB Pathway [frontiersin.org]
- 12. Prevention of galactosamine-induced hepatotoxicity in rats with fructose-1,6-diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Participation of autophagy in D-galactosamine-induced acute rat liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lupeol ameliorates LPS/D-GalN induced acute hepatic damage by suppressing inflammation and oxidative stress through TGFβ1-Nrf2 signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pretreatment of lipopolysaccharide (LPS) ameliorates D-GalN/LPS induced acute liver failure through TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Preliminary Investigation of D(+)-Galactosamine Hydrochloride Effects In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of D(+)-Galactosamine hydrochloride (D-GalN), a widely used hepatotoxic agent for inducing experimental liver injury. This document summarizes key quantitative data, details experimental protocols, and visualizes the core signaling pathways involved in D-GalN-induced hepatotoxicity.
Core Mechanism of Action
This compound is a synthetic amino sugar that selectively induces liver damage.[1][2] Its primary mechanism of action involves the depletion of uridine (B1682114) triphosphate (UTP) nucleotides within hepatocytes.[3] This depletion leads to the inhibition of RNA and protein synthesis, ultimately causing cell death.[4][5] Furthermore, D-GalN administration generates free radicals, contributing to oxidative stress and lipid peroxidation of cell membranes.[3] The resulting hepatotoxicity mimics the histopathological features of viral hepatitis in humans, making it a valuable model for studying liver disease and evaluating potential therapeutic agents.[1][3] In many experimental models, D-GalN is co-administered with lipopolysaccharide (LPS) to induce a more severe and acute inflammatory response, leading to fulminant hepatic failure.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies investigating the effects of this compound.
Table 1: Biochemical Parameters in Rodent Models of D-GalN-Induced Liver Injury
| Parameter | Animal Model | D-GalN Dosage | Time Point | Observation | Reference |
| Alanine Aminotransferase (ALT) | Sprague-Dawley Rats | 1.1 g/kg (i.p.) | 48 hours | Significant increase (p<0.001) | [4] |
| Aspartate Aminotransferase (AST) | Sprague-Dawley Rats | 1.1 g/kg (i.p.) | 48 hours | Significant increase (p<0.0001) | [4] |
| Bilirubin | Sprague-Dawley Rats | 1.1 g/kg (i.p.) | 48 hours | Significant increase (p<0.004) | [4] |
| Ammonia | Sprague-Dawley Rats | 1.1 g/kg (i.p.) | 48 hours | Significant increase (p<0.005) | [4] |
| Albumin | Sprague-Dawley Rats | 1.1 g/kg (i.p.) | 48 hours | Significant decrease (p<0.001) | [4] |
| Alanine Aminotransferase (ALT) | Mice | 300 mg/kg (i.p.) with LPS | 8 hours | Significant increase | [6] |
| Aspartate Aminotransferase (AST) | Mice | 300 mg/kg (i.p.) with LPS | 8 hours | Significant increase | [6] |
| Malondialdehyde (MDA) | Mice | 300 mg/kg (i.p.) with LPS | 8 hours | Increased content | [6] |
| Superoxide Dismutase (SOD) | Mice | 300 mg/kg (i.p.) with LPS | 8 hours | Restored activity with treatment | [6] |
| Glutathione Peroxidase (GSH-Px) | Mice | 300 mg/kg (i.p.) with LPS | 8 hours | Restored activity with treatment | [6] |
Table 2: Inflammatory Cytokines and Signaling Molecules in D-GalN/LPS-Induced Liver Injury in Mice
| Molecule | D-GalN/LPS Dosage | Time Point | Observation | Reference |
| Tumor Necrosis Factor-α (TNF-α) | 50 µg/kg LPS & 300 mg/kg D-GalN (i.p.) | 8 hours | Increased production | [6] |
| Interleukin-1β (IL-1β) | 50 µg/kg LPS & 300 mg/kg D-GalN (i.p.) | 8 hours | Increased production | [6] |
| Toll-like receptor 4 (TLR4) | 50 µg/kg LPS & 300 mg/kg D-GalN (i.p.) | 8 hours | Increased expression | [6] |
| Phosphorylated ERK (p-ERK) | 50 µg/kg LPS & 300 mg/kg D-GalN (i.p.) | 8 hours | Increased expression | [6] |
| Phosphorylated JNK (p-JNK) | 50 µg/kg LPS & 300 mg/kg D-GalN (i.p.) | 8 hours | Increased expression | [6] |
| Phosphorylated p38 MAPK (p-p38) | 50 µg/kg LPS & 300 mg/kg D-GalN (i.p.) | 8 hours | Increased expression | [6] |
| Nuclear Factor-κB (NF-κB) | 50 µg/kg LPS & 300 mg/kg D-GalN (i.p.) | 8 hours | Activation and translocation | [6] |
Experimental Protocols
Protocol 1: D-Galactosamine-Induced Acute Liver Failure in Rats
This protocol is adapted from a study inducing acute liver failure in Sprague-Dawley rats.[4]
1. Animals:
-
Male Sprague-Dawley rats (weight range: 180-200 g).
-
House animals in standard laboratory conditions with free access to food and water.
-
Acclimatize animals for at least one week prior to the experiment.
2. Materials:
-
This compound (Sigma-Aldrich, Germany).
-
0.9% physiological saline.
3. Experimental Procedure:
-
Randomly divide animals into a control group and a D-GalN treated group.
-
Prepare a solution of D-GalN in physiological saline at a concentration of 200 mg/ml.[4]
-
Administer a single intraperitoneal (i.p.) injection of D-GalN at a dose of 1.1 g/kg body weight to the treated group.[4]
-
Administer an equivalent volume of physiological saline to the control group.
-
Collect blood samples at 48 hours post-injection for biochemical analysis (ALT, AST, bilirubin, ammonia, albumin).
-
Euthanize animals and collect liver tissue for histopathological examination.
Protocol 2: D-Galactosamine/LPS-Induced Acute Liver Injury in Mice
This protocol is based on a model of acute liver failure induced by the co-administration of D-GalN and LPS in mice.[6]
1. Animals:
-
Male mice (specific strain, e.g., C57BL/6, weight range: 20-25 g).
-
Maintain animals under standard laboratory conditions.
-
Acclimatize animals for at least one week before the experiment.
2. Materials:
-
This compound.
-
Lipopolysaccharide (LPS) from Escherichia coli.
-
Sterile, pyrogen-free saline.
3. Experimental Procedure:
-
Randomly assign mice to control and experimental groups.
-
Dissolve D-GalN and LPS in sterile saline.
-
Administer a single intraperitoneal (i.p.) injection of D-GalN at a dose of 300 mg/kg body weight.[6]
-
Simultaneously or shortly after, administer a single i.p. injection of LPS at a dose of 50 µg/kg body weight.[6]
-
The control group should receive an equivalent volume of saline.
-
Sacrifice mice at 8 hours post-injection.[6]
-
Collect blood for serum analysis of liver enzymes (ALT, AST) and cytokines (TNF-α, IL-1β).
-
Harvest liver tissue for histopathology, and analysis of oxidative stress markers (MDA, SOD, GSH-Px) and signaling pathway components.
Signaling Pathways and Experimental Workflows
Signaling Pathways in D-GalN/LPS-Induced Hepatotoxicity
The combination of D-GalN and LPS activates multiple signaling pathways that contribute to hepatocellular injury and inflammation. The diagram below illustrates the key pathways involved.
Caption: D-GalN/LPS signaling cascade in hepatocytes.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical experimental workflow for investigating the effects of D-GalN in an in vivo model.
Caption: In vivo experimental workflow for D-GalN studies.
References
- 1. The model of D-galactosamine-induced injury of rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-galactosamine-induced liver injury: Topics by Science.gov [science.gov]
A Comprehensive Technical Guide to the Safe Handling of D(+)-Galactosamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
D(+)-Galactosamine hydrochloride is a widely utilized amino sugar in biomedical research, primarily for inducing experimental hepatotoxicity in animal models to study liver disease pathogenesis and evaluate potential therapeutics.[1] While an invaluable tool, its safe handling and a thorough understanding of its toxicological properties are paramount for protecting laboratory personnel. This in-depth technical guide provides comprehensive safety and handling precautions for this compound, detailed experimental protocols for its common applications, and an overview of the key signaling pathways involved in its mechanism of action.
Chemical and Physical Properties
This compound, also known as chondrosamine hydrochloride, is a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1772-03-8 | [1][2][3][4] |
| Molecular Formula | C₆H₁₄ClNO₅ | [1] |
| Molecular Weight | 215.63 g/mol | [1] |
| Melting Point | 182 - 185 °C / 359.6 - 365 °F | [2] |
| Solubility | Soluble in water. | [2] |
| Appearance | Off-white powder solid. | [2] |
| Odor | No information available. | [2] |
Hazard Identification and Toxicology
While some safety data sheets (SDS) state that this compound is not classified as a hazardous substance under OSHA Hazard Communication Standard (29 CFR 1910.1200), it is crucial to recognize its potent biological effects.[2][4] The primary toxicological concern is its established role as an experimental toxin that primarily causes liver injury.[2]
Mechanism of Action: this compound's hepatotoxicity stems from its ability to deplete uridine (B1682114) triphosphate (UTP) nucleotides and generate free radicals within liver cells.[2] This disruption of cellular metabolism inhibits RNA and protein synthesis, ultimately leading to hepatocyte apoptosis and necrosis.[2] When co-administered with lipopolysaccharide (LPS), it creates a widely used animal model for fulminant hepatic failure.[2]
A summary of available toxicological data is presented in Table 2.
| Toxicity Data | Value | Species | Reference |
| Intraperitoneal TDLO | 200 mg/kg | Rat | |
| Intraperitoneal LD50 | 2,660 mg/kg | Mouse |
Safety and Handling Precautions
Given its biological activity, stringent adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Nitrile rubber gloves with a thickness greater than 0.11 mm are recommended.
-
Respiratory Protection: For nuisance exposures involving dust formation, use a dust respirator. A particulate filter device (EN 143) is recommended. In case of insufficient ventilation, wear suitable respiratory equipment.
Handling
-
Handling should be performed in a well-ventilated place.
-
Use a local exhaust if dust or aerosol will be generated.
-
Wash hands and face thoroughly after handling.
Storage
-
Keep the container tightly closed in a dry and well-ventilated place.[2][4]
-
To maintain product quality, it is recommended to keep it refrigerated.[2][4]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
First Aid Measures
In the event of exposure, follow these first aid procedures:
| Exposure Route | First Aid Measures | Reference |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required. | [2] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Immediate medical attention is required. | [2] |
| Inhalation | Remove from exposure, lie down. Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required. | [2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water. Call a physician immediately. If possible, drink milk afterward. | [2] |
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.[4]
-
Containment and Clean-up: Sweep up and shovel into suitable containers for disposal. Avoid creating dust.
Disposal Considerations
Dispose of this substance and its container in accordance with all applicable federal, state, and local regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.
Experimental Protocols
This compound is frequently used with LPS to induce acute liver failure in animal models. The following is a general experimental protocol for inducing acute liver injury in mice. Researchers should optimize conditions for their specific experimental design.
Preparation of this compound and LPS Solutions
-
This compound Solution: Dissolve this compound in sterile physiological saline to the desired concentration (e.g., 200 mg/ml).[3]
-
LPS Solution: Dissolve LPS in sterile physiological saline to the desired concentration (e.g., 100 µg/kg).
Induction of Acute Liver Injury in Mice
-
Use male C57BL/6J mice, 6 weeks old.
-
Administer this compound and LPS via intraperitoneal (i.p.) injection. A common dosage is 800 mg/kg for D-GalN and 100 µg/kg for LPS.
-
Monitor the animals closely for signs of distress.
-
Euthanize the mice at predetermined time points (e.g., 2, 4, 6, and 8 hours post-injection) for sample collection.
-
Collect blood via cardiac puncture for serum analysis (e.g., ALT, AST, inflammatory cytokines).
-
Perfuse the liver with saline and collect liver tissue for histological analysis (H&E staining) and molecular analysis (e.g., Western blot, qPCR).
References
A Technical Guide to the Solubility and Stability of D(+)-Galactosamine Hydrochloride for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability of D(+)-Galactosamine hydrochloride (GalN), a critical amin-sugar used extensively in biomedical research to induce experimental liver injury. A comprehensive understanding of its physicochemical properties is paramount for ensuring the reproducibility and accuracy of experimental results. This document outlines quantitative solubility data, stability profiles under various conditions, and detailed experimental protocols for its handling and analysis.
Physicochemical Properties
This compound is a white to off-white crystalline solid. It is the hydrochloride salt of galactosamine, an amino sugar derivative of galactose.
| Property | Value | Reference |
| CAS Number | 1772-03-8 | [1][2][3][4] |
| Molecular Formula | C₆H₁₃NO₅ • HCl | [1][2] |
| Molecular Weight | 215.63 g/mol | [4][5] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 182-185 °C (decomposes) | [3][4][6] |
| Purity | ≥98% | [1][7] |
Solubility Profile
The solubility of this compound varies significantly across different solvent systems. This data is crucial for the preparation of stock solutions and experimental media.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility | Temperature | Notes | Reference |
| Water | ~50 g/L (~50 mg/mL) | 20 °C | Clear to very slightly hazy solution. | [5][7] |
| Water | 100 mg/mL | Not Specified | Requires sonication to achieve dissolution. | [5][8] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | Not Specified | For preparing organic solvent-free aqueous solutions. | [1][2] |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | Not Specified | [1][2][8] | |
| Dimethylformamide (DMF) | 25 mg/mL | Not Specified | [1][2] | |
| Ethanol | ~5 mg/mL | Not Specified | [1][2] |
-
Aqueous Solutions : To prepare organic solvent-free aqueous solutions, this compound can be dissolved directly in aqueous buffers like PBS[1]. For high concentrations in water, ultrasonication may be necessary to facilitate dissolution[8]. It is recommended to sterilize aqueous solutions for biological experiments by passing them through a 0.22 µm filter[8].
-
Organic Stock Solutions : For organic stock solutions, the crystalline solid should be dissolved in a solvent of choice, such as DMSO or DMF[1]. To enhance stability, the solvent should be purged with an inert gas[1]. These stock solutions can then be diluted into aqueous buffers or isotonic saline for experiments[1].
Stability Profile
The stability of this compound is dependent on its physical state (solid vs. solution) and storage conditions.
Table 2: Stability and Storage Recommendations
| Form | Storage Temperature | Duration | Notes | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | The material is stable under normal ambient conditions but is noted to be hygroscopic and moisture-sensitive. | [1][2][4][7] |
| Crystalline Solid | Room Temperature | Not Specified | Stable for shipping and short-term storage. | [2][4][5] |
| Aqueous Solution (e.g., in PBS) | Not Specified | Not recommended for more than one day | Aqueous solutions are prone to degradation. | [1] |
| Stock Solution (in organic solvent) | -80°C | Up to 6 months | Store sealed and protected from moisture. | [8] |
| Stock Solution (in organic solvent) | -20°C | Up to 1 month | Store sealed and protected from moisture. | [8] |
-
pH : The pH of a 10 g/L aqueous solution is between 3.5 and 5.0[7]. Stability in solution can be pH-dependent.
-
Temperature : As with many carbohydrates, degradation in aqueous solutions increases with temperature[9]. Autoclaving solutions, particularly those in certain buffers like acetate (B1210297), can cause significant degradation and discoloration[9].
-
Moisture : The solid form is hygroscopic and sensitive to moisture, making proper storage in a dry environment essential[3][4].
Experimental Protocols & Workflows
Accurate and reproducible experimental outcomes depend on standardized protocols for solution preparation and stability assessment.
Caption: Workflow for preparing D(+)-Galactosamine HCl solutions.
-
Preparation : Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed, sterile container.
-
Equilibration : Agitate the mixture at a constant temperature (e.g., 20°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation : Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution.
-
Quantification : Accurately dilute a known volume of the clear supernatant.
-
Analysis : Determine the concentration of this compound in the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC)[10][11].
-
Calculation : Calculate the original concentration in the saturated solution to determine the solubility.
This protocol outlines a stability-indicating method using HPLC to quantify the remaining this compound and detect degradation products over time.
-
Solution Preparation : Prepare solutions of this compound in the desired solvents and store them under specific conditions (e.g., different temperatures, pH values).
-
Sample Collection : At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.
-
Derivatization (Optional but Recommended) : For enhanced UV detection, pre-column derivatization can be performed.
-
Mix 0.2 mL of the sample with 0.2 mL of borate (B1201080) buffer.
-
Add 0.1 mL of a 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) solution and vortex.
-
Allow the reaction to proceed for 10 minutes.
-
Add 0.2 mL of a termination solution (e.g., an amine-containing reagent) to quench the reaction[10].
-
-
HPLC Analysis :
-
System : A standard HPLC system with a UV detector.
-
Column : C18 reverse-phase column.
-
Mobile Phase : A gradient of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) or acetate buffer).
-
Detection : UV detection at 265 nm for FMOC-derivatized samples[10].
-
Injection : Inject the prepared sample onto the column.
-
-
Data Analysis :
-
Quantify the peak area of the this compound derivative at each time point.
-
Compare the peak area to the initial (time zero) sample to determine the percentage of the compound remaining.
-
Monitor the chromatogram for the appearance of new peaks, which indicate degradation products.
-
Mechanism of Action in Hepatotoxicity Research
This compound is a well-established hepatotoxin used to model liver failure in animals[2]. Its mechanism involves the specific depletion of uridine (B1682114) triphosphate (UTP) in hepatocytes. This leads to the inhibition of RNA and protein synthesis, ultimately causing apoptosis and necrosis[8][12].
Caption: Mechanism of D-Galactosamine-induced liver cell death.
This guide consolidates critical data on the solubility and stability of this compound, providing researchers with the necessary information for its effective and reliable use in the laboratory. Adherence to these guidelines for solution preparation, storage, and handling will contribute to the integrity and reproducibility of experimental research.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. D-Galactosamine hydrochloride [chembk.com]
- 4. This compound CAS#: 1772-03-8 [m.chemicalbook.com]
- 5. D-(+)-半乳糖胺 盐酸盐 BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 1772-03-8 [chemicalbook.com]
- 7. carlroth.com [carlroth.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Stability of galactose in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. apexbt.com [apexbt.com]
Methodological & Application
Application Notes and Protocols for D(+)-Galactosamine Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of D(+)-Galactosamine hydrochloride (GalN) in creating mouse models of liver injury. GalN is a hepatotoxic agent that, when administered to animals, induces a pathological state that closely mimics human viral hepatitis.[1] This makes it an invaluable tool for studying liver disease and for the preclinical evaluation of hepatoprotective drug candidates.
Mechanism of Action: this compound primarily induces liver injury by depleting uridine (B1682114) triphosphate (UTP) nucleotides, which are essential for RNA and protein synthesis. This leads to cellular stress, the generation of free radicals, and ultimately, hepatocyte apoptosis and necrosis.[1][2] When used in combination with Lipopolysaccharide (LPS), GalN sensitizes the liver to the inflammatory effects of LPS, leading to a more severe, acute liver failure model that mimics fulminant hepatic failure.[1][3]
Quantitative Data Summary
The following tables summarize common dosage ranges and experimental parameters for this compound in mouse models based on published literature. It is highly recommended to perform preliminary dose-finding studies to determine the optimal conditions for your specific animal strain, age, and experimental setup.[1]
Table 1: this compound (GalN) Monotherapy for Liver Injury
| Parameter | Value | Mouse Strain(s) | Administration Route | Reference |
| Dosage | 250 mg/kg (6 injections over 24h) | Not Specified | Intraperitoneal (i.p.) | [1] |
| 1.5 g/kg (single dose) | Not Specified | Intraperitoneal (i.p.) | [1] | |
| 1.1 g/kg (single dose) | Sprague-Dawley rats | Intraperitoneal (i.p.) | [4] | |
| Vehicle | Saline (0.9% NaCl) | Sprague-Dawley rats | - | [4] |
| Concentration | 200 mg/mL | Sprague-Dawley rats* | - | [4] |
*Note: While this study used rats, the dosage and vehicle provide a relevant reference point for mouse studies.
Table 2: this compound (GalN) and Lipopolysaccharide (LPS) Co-administration for Acute Liver Failure
| GalN Dosage | LPS Dosage | Mouse Strain(s) | Administration Route | Reference |
| 400 mg/kg | 10 µg/kg | C57BL/6J | Intraperitoneal (i.p.) | [1] |
| 800 mg/kg | 10 µg/kg or 50 µg/kg | Not Specified | Intraperitoneal (i.p.) | [5] |
| 800 mg/kg | 100 µg/kg, 300 µg/kg, or 500 µg/kg | NF-κB transgenic | Intraperitoneal (i.p.) | [6] |
| 700 mg/kg | 100 µg/kg | C57BL/6 | Intraperitoneal (i.p.) | [7] |
| 800 mg/kg | 50 µg/kg | Not Specified | Intraperitoneal (i.p.) | [8] |
| 250 mg/kg | 25 µg/kg | Male mice | Intraperitoneal (i.p.) | [9] |
| 500 mg/kg | 25 µg/kg or 50 µg/kg | Male mice | Intraperitoneal (i.p.) | [9] |
| 100 mg/kg | 10 µg/kg (chronic, every other day for 8 weeks) | Male mice | Intraperitoneal (i.p.) | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
Materials:
-
This compound (crystalline solid)
-
Sterile, pyrogen-free 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of GalN: Based on the desired dosage (mg/kg), the average weight of the mice, and the total number of animals, calculate the total mass of GalN required. It is advisable to prepare a slight excess to account for any loss during preparation.
-
Weigh the GalN: Accurately weigh the calculated amount of this compound powder in a sterile environment.
-
Dissolution:
-
Transfer the weighed GalN into a sterile vial.
-
Add the required volume of sterile 0.9% saline to achieve the desired final concentration (e.g., 200 mg/mL).[4] The solubility of GalN in PBS (pH 7.2) is approximately 10 mg/mL, and higher concentrations may require assistance.[10] For higher concentrations in saline, vortex vigorously.
-
If dissolution is difficult, use an ultrasonic water bath to aid the process.[1]
-
-
Sterilization:
-
Once the GalN is completely dissolved and the solution is clear, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
-
Storage:
Protocol 2: Induction of Acute Liver Injury with GalN/LPS in Mice
Materials:
-
Prepared this compound solution
-
Lipopolysaccharide (LPS) solution (prepared according to manufacturer's instructions in sterile saline)
-
Mice (e.g., C57BL/6)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Weigh each mouse immediately before injection to calculate the precise volume of the solution to be administered.
-
-
Administration:
-
Monitoring:
-
After administration, monitor the mice for clinical signs of illness, such as lethargy, ruffled fur, and huddled posture.
-
The onset of severe liver injury in the GalN/LPS model can be rapid, often within 6 hours.[11]
-
-
Endpoint Analysis:
-
At the predetermined experimental endpoint (e.g., 6, 8, or 24 hours post-injection), euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis of liver enzymes (e.g., ALT, AST).
-
Harvest the liver for histopathological analysis (e.g., H&E staining), gene expression analysis, or other relevant assays.
-
Visualization of Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | 1772-03-8 [chemicalbook.com]
- 4. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Catalpol protects mice against Lipopolysaccharide/D-galactosamine-induced acute liver injury through inhibiting inflammatory and oxidative response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-administration of lipopolysaccharide and d-galactosamine induces genotoxicity in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
Application Notes and Protocols for the Administration of D(+)-Galactosamine Hydrochloride to Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of D(+)-Galactosamine hydrochloride (D-GalN) to rats, a common method for inducing experimental acute liver injury that histologically and biochemically resembles human viral hepatitis.[1][2] This model is frequently employed in hepatotoxicity studies and for the evaluation of hepatoprotective agents.
Overview of this compound-Induced Liver Injury
This compound is a hepatotoxic agent that specifically targets liver cells. Its mechanism of action involves the depletion of uridine (B1682114) triphosphate (UTP) pools, leading to the inhibition of RNA and protein synthesis in hepatocytes.[3] This disruption of cellular metabolism results in hepatocellular necrosis, inflammation, and the release of liver enzymes into the bloodstream, mimicking the pathophysiology of acute liver failure.[1][2][3] The co-administration of D-GalN with lipopolysaccharide (LPS) can induce a more severe and fulminant hepatic failure model.[1]
Key Pathophysiological Events:
-
UTP Depletion: D-GalN is metabolized in the liver, trapping uridine phosphates and leading to a deficiency of UTP.[1]
-
Inhibition of Macromolecular Synthesis: The lack of UTP inhibits the synthesis of RNA, proteins, and other essential macromolecules.[3]
-
Oxidative Stress: D-GalN administration can lead to the generation of free radicals and lipid peroxidation, causing damage to cellular membranes.[1]
-
Inflammatory Cascade: The initial hepatocellular injury triggers an inflammatory response, characterized by the infiltration of immune cells and the release of pro-inflammatory cytokines.
Administration Techniques
The most common and well-documented route for administering D-GalN to induce hepatotoxicity in rats is via intraperitoneal (IP) injection. Intravenous (IV) administration has also been reported, while oral administration for this purpose is not well-established in the scientific literature.
Intraperitoneal (IP) Administration
IP injection is the preferred method for inducing acute liver injury with D-GalN due to its reliability and reproducibility.
Experimental Protocol: Single High-Dose IP Injection
This protocol is designed to induce significant liver injury within 24-48 hours.
Materials:
-
This compound (powder form)
-
Sterile 0.9% physiological saline
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Vortex mixer
-
Analytical balance
-
Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Preparation of D-GalN Solution:
-
On the day of the experiment, prepare a fresh solution of D-GalN in sterile 0.9% physiological saline.
-
A commonly used concentration is 200 mg/mL.[3] To prepare this, weigh the required amount of D-GalN powder and dissolve it in the corresponding volume of saline. For example, to prepare 5 mL of a 200 mg/mL solution, dissolve 1 g of D-GalN in 5 mL of saline.
-
Use a vortex mixer to ensure the powder is completely dissolved and the solution is clear.
-
-
Animal Handling and Dosing:
-
Weigh each rat accurately to determine the correct volume of D-GalN solution to inject.
-
The typical dose to induce acute liver failure ranges from 800 mg/kg to 1.4 g/kg body weight.[2][4]
-
Restrain the rat securely and administer the calculated volume of D-GalN solution via intraperitoneal injection in the lower abdominal quadrant.
-
-
Post-Administration Monitoring:
-
Monitor the animals for clinical signs of toxicity, which may include lethargy, piloerection, and reduced food and water intake.
-
Blood and tissue samples are typically collected at various time points post-injection (e.g., 12, 24, 48, 72 hours) for biochemical and histological analysis.[4]
-
Quantitative Data on IP Administration of D-GalN in Rats
| Parameter | Control Group (Saline) | D-GalN Treated Group | Time Point | Reference |
| Dose | N/A | 1.1 g/kg | 48 hours | [3] |
| ALT (IU/L) | 56.2 ± 9.9 | 2098.6 ± 886.1 | 48 hours | [3] |
| AST (IU/L) | 252.5 ± 149.8 | 1624.12 ± 643.5 | 48 hours | [3] |
| Bilirubin (mg/dl) | 0.4 ± 0.26 | Significantly Increased | 48 hours | [3] |
| Albumin (g/dl) | 2.9 ± 0.1 | Significantly Decreased | 48 hours | [3] |
| Dose | N/A | 1.4 g/kg | 48 hours | [4] |
| ALT (IU/L) | ~50 | ~2500 | 48 hours | [4] |
| AST (IU/L) | ~150 | ~4000 | 48 hours | [4] |
Note: Values are presented as mean ± standard deviation or as approximate values based on graphical data.
Intravenous (IV) Administration
Intravenous administration of D-GalN can also be used to induce liver injury. This route ensures immediate and complete bioavailability of the compound.
Experimental Protocol: Single IV Injection
Materials:
-
This compound
-
Sterile 0.9% physiological saline
-
Sterile syringes and needles appropriate for IV injection in rats (e.g., 27-30 gauge)
-
Animal restrainer or appropriate anesthesia
Procedure:
-
Preparation of D-GalN Solution:
-
Prepare a sterile solution of D-GalN in 0.9% physiological saline at a concentration suitable for IV injection. The solution must be free of any particulate matter.
-
-
Animal Preparation and Dosing:
-
Properly restrain the rat. Anesthesia may be required for safe and accurate injection into the tail vein.
-
A reported effective dose is 0.5 g/kg body weight.[5]
-
Administer the calculated volume of the D-GalN solution slowly into the lateral tail vein.
-
-
Post-Administration Monitoring:
-
Monitor the animals closely for any immediate adverse reactions and for the development of signs of liver injury as described for the IP route.
-
Sample collection would follow a similar timeline as for IP administration.
-
Quantitative Data on IV Administration of D-GalN in Rats
| Parameter | Control Group | D-GalN Treated Group | Time Point | Reference |
| Dose | Not injected | 0.5 g/kg | 24 hours | [5] |
| Serum Aspartate Aminotransferase | Not specified | 9-fold increase | 24 hours | [5] |
Oral Administration
Safety Precautions
Researchers should handle this compound with appropriate safety measures. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions include:
-
Wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Handling the powder in a well-ventilated area or a fume hood to avoid inhalation.
-
Avoiding contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Participation of autophagy in D-galactosamine-induced acute rat liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protection against D-galactosamine-induced acute liver injury by oral administration of extracts from Lentinus edodes mycelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of Acute Oral Galactose Administration on the Redox System of the Rat Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.ualberta.ca [sites.ualberta.ca]
- 10. Single dose pharmacokinetics and bioavailability of glucosamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of D(+)-Galactosamine hydrochloride in studying drug-induced liver injury.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
D(+)-Galactosamine hydrochloride (D-GalN) is a pivotal tool in hepatotoxicity research, widely employed to induce experimental liver injury that mimics human conditions such as viral hepatitis and fulminant hepatic failure.[1][2][3] As an amino sugar, D-GalN is selectively metabolized by hepatocytes, where it leads to a depletion of uridine (B1682114) triphosphate (UTP) pools.[4][5] This UTP depletion inhibits RNA and protein synthesis, ultimately causing hepatocyte cell death.[3][4] The co-administration of D-GalN with lipopolysaccharide (LPS) significantly sensitizes the liver to endotoxic shock, resulting in a robust and reproducible model of acute liver failure characterized by massive hepatocyte apoptosis and necrosis.[4][5][6] This model is invaluable for investigating the pathophysiology of drug-induced liver injury (DILI) and for the preclinical evaluation of hepatoprotective agents.[2][6]
Mechanism of Action
The primary mechanism of D-GalN-induced hepatotoxicity involves the trapping of uridine nucleotides. D-GalN is phosphorylated to UDP-galactosamine, consuming UTP and leading to a significant reduction in the intracellular UTP pool.[4][5] This severely impairs the synthesis of RNA, proteins, and other essential macromolecules, culminating in hepatocyte apoptosis and necrosis.[1][4]
When combined with LPS, the liver injury is exacerbated. LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on Kupffer cells (resident liver macrophages), leading to the release of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[4][7] In a D-GalN-sensitized liver, hepatocytes are highly susceptible to TNF-α-mediated apoptosis via the death receptor pathway, involving Fas/FasL and caspase-3 activation.[4] This synergistic action of D-GalN and LPS results in a rapid and severe inflammatory response and widespread liver damage.[5][8]
Data Presentation: Experimental Parameters
The following tables summarize key quantitative data for establishing D-GalN-based liver injury models in rodents.
Table 1: Typical Dosages for D-GalN and LPS-Induced Acute Liver Injury in Mice
| Compound | Dosage Range | Administration Route | Reference |
| D(+)-Galactosamine HCl | 700 - 800 mg/kg | Intraperitoneal (i.p.) | [4][9][10] |
| Lipopolysaccharide (LPS) | 10 - 50 µg/kg | Intraperitoneal (i.p.) | [4][7][10] |
Table 2: Key Biochemical Markers and Expected Changes in D-GalN/LPS Model
| Marker | Expected Change | Time Point of Analysis | Reference |
| Alanine Aminotransferase (ALT) | Significantly Increased | 6 - 24 hours | [4][11] |
| Aspartate Aminotransferase (AST) | Significantly Increased | 6 - 24 hours | [11][12] |
| Total Bilirubin | Increased | 24 - 48 hours | [1][13] |
| TNF-α | Significantly Increased | 1.5 - 8 hours | [4][5] |
| TGF-β1 | Significantly Increased | 8 hours | [4] |
| Caspase-3 | Increased | 8 hours | [1][4] |
| Malondialdehyde (MDA) | Increased | ~24 hours | [9] |
| Superoxide Dismutase (SOD) | Decreased | ~24 hours | [9] |
| Catalase (CAT) | Decreased | ~24 hours | [9] |
Experimental Protocols
Protocol 1: Induction of Acute Liver Failure in Mice using D-GalN and LPS
Materials:
-
This compound (CAS 1772-03-8)
-
Lipopolysaccharide (from E. coli)
-
Sterile, pyrogen-free 0.9% saline
-
Male C57BL/6J mice (6-8 weeks old)
-
Standard animal housing and care facilities
-
Appropriate syringes and needles for injection
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week prior to the experiment with a 12-hour light/dark cycle and free access to food and water.
-
Preparation of Reagents:
-
Dissolve D-GalN in sterile saline to a final concentration of 70 mg/mL.
-
Dissolve LPS in sterile saline to a final concentration of 1 µg/mL.
-
-
Induction of Liver Injury:
-
Weigh each mouse to determine the precise injection volume.
-
Administer D-GalN (700 mg/kg) via intraperitoneal injection.
-
Simultaneously or shortly after, administer LPS (10 µg/kg) via intraperitoneal injection.
-
-
Monitoring and Sample Collection:
-
Monitor animals closely for signs of distress.
-
Collect blood via cardiac puncture for serum biochemical analysis (ALT, AST, cytokines).
-
Perfuse the liver with cold phosphate-buffered saline (PBS).
-
Collect liver tissue samples for histopathological analysis (formalin-fixed, paraffin-embedded) and molecular analysis (snap-frozen in liquid nitrogen).
-
Protocol 2: Assessment of Liver Injury
1. Serum Biochemical Analysis:
-
Separate serum from collected blood by centrifugation.
-
Measure ALT and AST levels using commercially available assay kits according to the manufacturer's instructions.
-
Measure serum TNF-α and other cytokines using ELISA kits.
2. Histopathological Analysis:
-
Fix liver tissue in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue, embed in paraffin, and cut 4-5 µm sections.
-
Stain sections with Hematoxylin and Eosin (H&E) to evaluate liver architecture, necrosis, and inflammatory cell infiltration.[14]
-
Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect apoptotic cells.[4]
3. Molecular Analysis (Western Blot):
-
Homogenize snap-frozen liver tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins such as cleaved caspase-3, Fas, and FasL, followed by HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Signaling pathway of D-GalN/LPS-induced liver injury.
Caption: Experimental workflow for D-GalN/LPS liver injury model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. The model of D-galactosamine-induced injury of rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 7. d-galactosamine-induced liver injury: Topics by Science.gov [science.gov]
- 8. An ultrastructural and histochemical study of the prominent inflammatory response in D(+)-galactosamine hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatoprotective effect of pentoxifylline against D-galactosamine-induced hepatotoxicity in rats | Annals of Hepatology [elsevier.es]
- 10. atsjournals.org [atsjournals.org]
- 11. Short‐term fasting attenuates lipopolysaccharide/D‐galactosamine‐induced acute liver failure through Sirt1‐autophagy signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. D-Galactosamine Causes Liver Injury Synergistically with Lipopolysaccharide but not Zymosan in Chicks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for D-Galactosamine/Lipopolysaccharide (D-GalN/LPS) Induced Hepatitis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The D-galactosamine (D-GalN)/lipopolysaccharide (LPS) induced hepatitis model is a widely utilized and highly reproducible animal model for studying acute liver failure (ALF). This model mimics many of the key features of human ALF, particularly those induced by endotoxins and viral hepatitis, making it an invaluable tool for investigating disease pathogenesis and for the preclinical evaluation of hepatoprotective drug candidates. D-GalN, a specific hepatotoxic agent, sensitizes the liver to the inflammatory effects of LPS, a component of the outer membrane of Gram-negative bacteria. The co-administration of D-GalN and LPS leads to a rapid and severe inflammatory response in the liver, culminating in massive hepatocyte apoptosis and necrosis.[1][2][3][4]
This document provides a detailed, step-by-step guide for establishing the D-GalN/LPS-induced hepatitis model, along with protocols for assessing liver injury and an overview of the key signaling pathways involved.
Mechanism of D-GalN/LPS-Induced Liver Injury
D-GalN is primarily metabolized by hepatocytes, where it leads to the depletion of uridine (B1682114) triphosphate (UTP). This UTP depletion inhibits the synthesis of RNA and proteins, rendering hepatocytes highly susceptible to cellular stress and injury.[2][5] LPS, on the other hand, activates Toll-like receptor 4 (TLR4) on the surface of immune cells, particularly Kupffer cells (the resident macrophages of the liver).[6][7][8] This activation triggers a downstream signaling cascade involving MyD88 and ultimately leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB).[4][6][7] Activated NF-κB translocates to the nucleus and promotes the transcription of various pro-inflammatory cytokines, with tumor necrosis factor-alpha (TNF-α) being a critical mediator of hepatocyte apoptosis in this model.[6][8][9] The synergistic action of D-GalN-induced hepatocyte sensitization and LPS-induced inflammatory cytokine storm results in acute and severe liver damage.[2]
Key Signaling Pathway
Caption: D-GalN/LPS-induced liver injury signaling pathway.
Experimental Protocols
I. Animal Model Establishment
This protocol describes the induction of acute hepatitis in mice using D-GalN and LPS.
Materials:
-
D-Galactosamine (D-GalN)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free 0.9% saline
-
Male C57BL/6J mice (6-8 weeks old) or male Sprague-Dawley rats
-
Sterile syringes and needles
Procedure:
-
Animal Acclimatization: House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Preparation of Reagents:
-
Dissolve D-GalN in sterile 0.9% saline to a final concentration of 70 mg/mL.
-
Dissolve LPS in sterile 0.9% saline to a final concentration of 1 µg/mL.
-
Solutions should be prepared fresh on the day of the experiment.
-
-
Animal Grouping: Randomly divide the animals into at least three groups:
-
Control Group: Receives an intraperitoneal (i.p.) injection of sterile saline.
-
D-GalN/LPS Group: Receives i.p. injections of D-GalN and LPS.
-
Treatment Group(s): Receives the test compound at a predetermined dose and route before or after the D-GalN/LPS challenge.
-
-
Induction of Hepatitis:
-
Monitoring and Sample Collection:
-
Monitor the animals for clinical signs of distress.
-
At a predetermined time point (typically 6-24 hours post-injection), euthanize the animals.[3]
-
Collect blood via cardiac puncture for serum biochemical analysis.
-
Perfuse the liver with cold phosphate-buffered saline (PBS) and collect liver tissue for histopathology, gene expression, and protein analysis.
-
II. Assessment of Liver Injury
A. Biochemical Analysis
Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are key indicators of hepatocyte damage.
Protocol: Serum Transaminase Assay
-
Collect whole blood and allow it to clot at room temperature for 30 minutes.
-
Centrifuge at 3000 rpm for 15 minutes at 4°C to separate the serum.
-
Measure ALT and AST levels using a commercial assay kit according to the manufacturer's instructions with a biochemical automatic analyzer.[6]
B. Histopathological Analysis
Histopathological examination of liver tissue provides a qualitative and semi-quantitative assessment of the extent of liver damage.
Protocol: Hematoxylin (B73222) and Eosin (H&E) Staining
-
Fix a portion of the liver tissue in 10% neutral buffered formalin for at least 24 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with hematoxylin and eosin.
-
Dehydrate, clear, and mount with a coverslip.
-
Examine the slides under a light microscope for evidence of hepatocyte necrosis, apoptosis, inflammatory cell infiltration, and hemorrhage.[7][10]
C. Measurement of Inflammatory Cytokines
The levels of pro-inflammatory cytokines such as TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β) can be quantified in serum or liver homogenates.
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Prepare liver tissue homogenates or use serum samples.
-
Use commercial ELISA kits for the specific cytokines of interest (e.g., mouse TNF-α, IL-6, IL-1β).
-
Follow the manufacturer's protocol for the assay.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.[6][7]
Experimental Workflow
Caption: Experimental workflow for the D-GalN/LPS hepatitis model.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Serum Biochemical Parameters
| Group | N | ALT (U/L) | AST (U/L) |
| Control | 10 | Mean ± SD | Mean ± SD |
| D-GalN/LPS | 10 | Mean ± SD | Mean ± SD |
| Treatment 1 | 10 | Mean ± SD | Mean ± SD |
| Treatment 2 | 10 | Mean ± SD | Mean ± SD |
Table 2: Serum Cytokine Levels
| Group | N | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 10 | Mean ± SD | Mean ± SD |
| D-GalN/LPS | 10 | Mean ± SD | Mean ± SD |
| Treatment 1 | 10 | Mean ± SD | Mean ± SD |
| Treatment 2 | 10 | Mean ± SD | Mean ± SD |
Table 3: Liver Histopathological Scoring (Example)
| Group | N | Necrosis | Inflammation | Hemorrhage | Total Score |
| Control | 10 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| D-GalN/LPS | 10 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Treatment 1 | 10 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Treatment 2 | 10 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Scoring system: 0 = none, 1 = mild, 2 = moderate, 3 = severe |
Conclusion
The D-GalN/LPS-induced hepatitis model is a robust and clinically relevant tool for studying the mechanisms of acute liver failure and for the preclinical screening of potential therapeutic agents. Adherence to detailed and standardized protocols is crucial for obtaining reliable and reproducible results. The combination of biochemical, histopathological, and molecular analyses provides a comprehensive assessment of liver injury and the efficacy of therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pretreatment of lipopolysaccharide (LPS) ameliorates D-GalN/LPS induced acute liver failure through TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway [xiahepublishing.com]
- 8. Frontiers | Mangiferin Attenuates LPS/D-GalN-Induced Acute Liver Injury by Promoting HO-1 in Kupffer Cells [frontiersin.org]
- 9. LPS-induced liver injury in D-galactosamine-sensitized mice requires secreted TNF-alpha and the TNF-p55 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: D(+)-Galactosamine Hydrochloride in the Synthesis of Glycoconjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
D(+)-Galactosamine hydrochloride is a pivotal monosaccharide derivative extensively utilized in the field of glycobiology and drug development. As an amino sugar, it serves as a fundamental building block for the synthesis of complex glycoconjugates, including glycoproteins, glycolipids, and oligosaccharides. These molecules play critical roles in various biological processes such as cell-cell recognition, signaling, and immune responses. The presence of an amino group at the C-2 position of the galactose ring allows for diverse chemical modifications, making D(+)-Galactosamine a versatile tool for creating targeted therapeutics, molecular probes, and functionalized biomaterials.
A significant application of glycoconjugates synthesized from D(+)-Galactosamine lies in their ability to target the asialoglycoprotein receptor (ASGPR) expressed predominantly on the surface of hepatocytes. This high-affinity interaction enables the specific delivery of therapeutic agents, such as small interfering RNAs (siRNAs) and antisense oligonucleotides, to the liver, opening new avenues for the treatment of various liver diseases.
These application notes provide an overview of the key applications of this compound in glycoconjugate synthesis, along with detailed protocols for common synthetic procedures.
Key Applications
-
Targeted Drug Delivery to the Liver: N-acetylgalactosamine (GalNAc), derived from D-Galactosamine, is a high-affinity ligand for the ASGPR. Conjugating therapeutic molecules to GalNAc facilitates their selective uptake by hepatocytes through receptor-mediated endocytosis. This strategy has been successfully employed to enhance the efficacy and reduce off-target effects of nucleic acid-based drugs.[1][2][3]
-
Synthesis of Bioactive Glycans: D-Galactosamine is a precursor for the synthesis of various biologically active glycans, including components of bacterial cell walls and tumor-associated carbohydrate antigens. These synthetic glycans are invaluable tools for studying carbohydrate-protein interactions, developing vaccines, and identifying diagnostic markers.
-
Preparation of Glycosylated Probes: Fluorogenic or biotinylated glycoconjugates can be synthesized using D-Galactosamine derivatives. These probes are instrumental in studying the biological functions of glycosidases, lectins, and other carbohydrate-binding proteins. For instance, coumarin-galactosamine conjugates serve as fluorogenic substrates for detecting glycosidase activity.
Data Presentation
Table 1: Synthesis of GalNAc Glycosides using Rare Earth Metal Triflates
This table summarizes the results of glycosylation reactions using per-acetylated N-acetylgalactosamine (Ac4GalNAc) as the donor and various alcohols as acceptors, catalyzed by different rare earth metal triflates. The data highlights the influence of the catalyst on the yield and stereoselectivity (α/β ratio) of the glycosylation.
| Catalyst (mol%) | Acceptor | Solvent | Time (h) | Yield (%) | α/β Ratio |
| Sc(OTf)₃ (50) | 5-chloro-1-pentanol | 1,2-dichloroethane (B1671644) | 24 | 85 | 1:9.5 |
| Yb(OTf)₃ (50) | 5-chloro-1-pentanol | 1,2-dichloroethane | 24 | 78 | 1:8.7 |
| La(OTf)₃ (50) | 5-chloro-1-pentanol | 1,2-dichloroethane | 24 | 65 | 1:7.2 |
| Hf(OTf)₄ (50) | 5-chloro-1-pentanol | 1,2-dichloroethane | 12 | 92 | 6.2:1 |
| Hf(OTf)₄ (50) | 3-bromo-1-propanol | 1,2-dichloroethane | 12 | 88 | 6.5:1 |
Data adapted from studies on the selective synthesis of GalNAc glycosides.[4][5]
Table 2: Synthesis of D-Galactosamine-Containing Coumarin (B35378) Glycosides
This table presents the outcomes of O-glycosylation reactions between various D-galactosamine (D-GalN) imidate donors and coumarin acceptors, activated by BF₃·Et₂O. The yields of the resulting coumarin glycosides are reported.
| D-GalN Donor | Coumarin Acceptor | Yield (%) |
| N-Troc protected monosaccharide | 6,8-difluoro-7-hydroxy-4-methylcoumarin | 71 |
| N-Phth protected disaccharide | 4-methylumbelliferone | 70 |
| N-Troc protected disaccharide | 6,8-difluoro-7-hydroxy-4-methylcoumarin | 64 |
Yields are for the isolated products after purification.
Experimental Protocols
Protocol 1: Synthesis of β-GalNAc Glycosides using Scandium Triflate
This protocol describes a general procedure for the synthesis of β-glycosides of N-acetylgalactosamine using scandium (III) triflate as a catalyst.
Materials:
-
Per-acetylated N-acetylgalactosamine (Ac₄GalNAc) (glycosyl donor)
-
Alcohol acceptor (e.g., 5-chloro-1-pentanol)
-
Scandium (III) triflate (Sc(OTf)₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and acetone (B3395972) for column chromatography elution
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add Ac₄GalNAc (1.0 equiv.) and Sc(OTf)₃ (0.5 equiv.).
-
Dissolve the solids in anhydrous DCE.
-
Add the alcohol acceptor (3.0 equiv.) to the reaction mixture.
-
Reflux the mixture and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a few drops of Et₃N.
-
Dilute the mixture with DCM and wash with saturated NaHCO₃ solution.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/acetone gradient to afford the desired β-GalNAc glycoside.
Protocol 2: Synthesis of α-GalNAc Glycosides using Hafnium Triflate
This protocol outlines a method for the preferential synthesis of α-glycosides of N-acetylgalactosamine using hafnium (IV) triflate.
Materials:
-
Per-acetylated N-acetylgalactosamine (Ac₄GalNAc) (glycosyl donor)
-
Alcohol acceptor (e.g., 5-chloro-1-pentanol)
-
Hafnium (IV) triflate (Hf(OTf)₄)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and acetone for column chromatography elution
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, combine Ac₄GalNAc (1.0 equiv.) and Hf(OTf)₄ (0.5 equiv.).
-
Add anhydrous DCE to dissolve the reactants.
-
Introduce the alcohol acceptor (3.0 equiv.) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the starting material is consumed, cool the mixture to room temperature and neutralize with Et₃N.
-
Work up the reaction by diluting with DCM and washing with saturated NaHCO₃ solution.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the residue by silica gel column chromatography with a hexanes/acetone solvent system to isolate the α-GalNAc glycoside.[4]
Visualizations
Caption: General workflow for the synthesis of glycoconjugates.
Caption: ASGPR-mediated endocytosis of GalNAc-conjugates.
References
- 1. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00652F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Methods for Assessing Liver Damage After D(+)-Galactosamine Hydrochloride Treatment
Introduction
D(+)-Galactosamine hydrochloride (D-GalN) is a hepatotoxic amino sugar widely used to induce experimental liver injury in animal models.[1][2] The resulting pathology closely mimics the histopathological and biochemical features of human viral hepatitis and acute liver failure (ALF), making it an invaluable tool for studying liver disease mechanisms and evaluating the efficacy of hepatoprotective agents.[1][3] D-GalN primarily functions by depleting uridine (B1682114) nucleotides, which inhibits the synthesis of RNA and proteins, leading to hepatocyte death through both necrosis and apoptosis.[1][4] The toxic effects of D-GalN can be potentiated by co-administration with lipopolysaccharide (LPS), which triggers a robust inflammatory response mediated by cytokines like TNF-α, leading to a more severe and rapid onset of liver failure.[5][6]
Accurate and comprehensive assessment of liver damage is critical for interpreting experimental outcomes. This document provides detailed protocols for inducing liver injury with D-GalN and for subsequently evaluating the extent of damage through biochemical, histopathological, and molecular assays.
Mechanism of D-GalN-Induced Liver Injury
D-Galactosamine exerts its hepatotoxicity through a well-established metabolic pathway. Upon entering hepatocytes, it is phosphorylated and ultimately traps Uridine Triphosphate (UTP) in the form of UDP-galactosamine and UDP-glucosamine. This sequestration leads to a profound depletion of the cellular UTP pool, which critically impairs the synthesis of RNA, proteins, and other essential macromolecules, culminating in cell death.[4] This initial injury sensitizes the liver to other insults, particularly endotoxins like LPS. LPS activates Kupffer cells (resident liver macrophages) via Toll-like receptor 4 (TLR4), triggering the release of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[3][5] TNF-α binds to its receptor on hepatocytes, initiating downstream signaling cascades that activate caspases (e.g., Caspase-3), promote oxidative stress, and ultimately drive the cells into apoptosis and necrosis, leading to fulminant hepatic failure.[4][5]
Experimental Workflow for Assessing Liver Damage
The assessment of D-GalN-induced liver injury follows a structured workflow. The process begins with the administration of the hepatotoxin to the animal model. After a defined period, biological samples, including blood and liver tissue, are collected. These samples are then processed for a variety of analyses. Serum is used to measure biochemical markers of liver function and damage. Liver tissue is divided for histopathological examination, preparation of homogenates for biochemical assays (e.g., oxidative stress markers), and molecular analyses such as apoptosis detection.
References
- 1. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
Application Notes and Protocols for D(+)-Galactosamine Hydrochloride in In Vitro Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
D(+)-Galactosamine hydrochloride (D-GalN) is a pivotal tool in biomedical research, primarily utilized to induce experimental hepatotoxicity in in vitro models. As an amino sugar analog of galactose, it is selectively metabolized by hepatocytes, leading to a cascade of cellular events that mimic the pathophysiology of viral hepatitis and acute liver failure.[1][2] Understanding its mechanism of action and having access to detailed protocols are crucial for its effective application in drug discovery and toxicology studies.
The primary mechanism of D-GalN-induced cytotoxicity involves the depletion of uridine (B1682114) triphosphate (UTP) pools within hepatocytes.[3] This occurs through the formation of UDP-hexosamines, which inhibits the synthesis of RNA and essential glycoproteins.[2] Consequently, this metabolic disruption sensitizes hepatocytes to the cytotoxic effects of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α), leading to apoptosis and necrosis.[4][5]
These application notes provide a comprehensive overview of the use of D-GalN in cell lines, including its effects on cell viability, the signaling pathways involved, and detailed protocols for key experimental assays.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of D-GalN on various hepatocyte cell lines. It is important to note that the optimal concentrations and incubation times should be determined empirically for each specific cell line and experimental setup.[3]
Table 1: Dose-Dependent Effect of D-Galactosamine on Hepatocyte Viability
| Cell Line | D-GalN Concentration (mM) | Incubation Time (hours) | Viability Assay | Percent Viability (%) | Reference |
| Primary Rat Hepatocytes | 5 | 48 | Trypan Blue | Decreased | [6] |
| Primary Rat Hepatocytes | 5 | 60 | Trypan Blue | Decreased | [6] |
| HepG2 | 50 | 8 | Hoechst 33258 Staining | 42.4 | [1] |
Table 2: Effect of D-Galactosamine on Apoptosis Induction
| Cell Line | D-GalN Concentration (mM) | Incubation Time (hours) | Apoptosis Marker | Fold Change/Observation | Reference |
| Primary Rat Hepatocytes | 5 | 24 | Caspase-3 Activation | Increased | [3] |
| Primary Rat Hepatocytes | 2.5 - 10 | Not Specified | Caspase-3 Activation | Increased | [7] |
| HepG2 | 50 | 8 | Caspase-3 Activity | ~2.5-fold increase | [1] |
| HepG2 | 50 | 8 | JNK Phosphorylation | Increased | [1] |
Table 3: Effect of D-Galactosamine on Necrosis Induction
| Cell Line | D-GalN Concentration (mM) | Incubation Time (hours) | Necrosis Marker | Observation | Reference |
| Primary Rat Hepatocytes | 5 | 24 | Necrosis | Induced | [3] |
| Primary Rat Hepatocytes | 40 | Not Specified | LDH Release | Enhanced | [7] |
| Adult Rat Hepatocytes | 5 | 48 | LDH Leakage | Increased | [6] |
| Adult Rat Hepatocytes | 5 | 60 | LDH Leakage | Increased | [6] |
Signaling Pathways
D(+)-Galactosamine and TNF-α Induced Apoptosis
D-GalN sensitizes hepatocytes to TNF-α-mediated apoptosis. The binding of TNF-α to its receptor (TNFR1) initiates a signaling cascade that, in the presence of D-GalN-induced transcriptional arrest, overwhelmingly favors the apoptotic pathway.
NF-κB Signaling Pathway in Hepatocytes
The NF-κB signaling pathway is a crucial regulator of inflammation and cell survival. In the context of D-GalN and TNF-α, the inhibition of anti-apoptotic gene transcription by D-GalN prevents the protective effects of NF-κB activation, thereby promoting apoptosis.
Experimental Protocols
General Cell Culture and this compound Preparation
Cell Culture:
Hepatocyte cell lines such as HepG2, Huh7, or primary hepatocytes are commonly used.[1][6] Culture conditions should be optimized for the specific cell line. For example, HepG2 cells are typically cultured in Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[1]
Preparation of this compound Stock Solution:
-
This compound is soluble in water and phosphate-buffered saline (PBS).[8]
-
To prepare a stock solution (e.g., 1 M), dissolve the appropriate amount of D-GalN powder in sterile PBS or serum-free culture medium.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles. For short-term use, the solution can be stored at 4°C.
Experimental Workflow for Cytotoxicity Assessment
Detailed Methodologies for Key Experiments
1. Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Hepatocytes cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO, or 0.04 M HCl in isopropanol)
-
Microplate reader
-
-
Protocol:
-
Seed cells at an appropriate density (e.g., 1 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of D-GalN and incubate for the desired duration.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Cytotoxicity Assessment using LDH Release Assay
This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Materials:
-
Hepatocytes cultured in a 96-well plate
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Microplate reader
-
-
Protocol:
-
Seed cells and treat with D-GalN as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes (optional, but recommended).
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity based on the ratio of LDH released from treated cells to the maximum LDH release.
-
3. Apoptosis Assessment using Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Materials:
-
Hepatocytes cultured in a 6-well or 12-well plate
-
This compound
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
Microplate reader (for colorimetric or fluorescence measurements)
-
-
Protocol:
-
Seed cells and treat with D-GalN.
-
After treatment, collect the cells by centrifugation.
-
Lyse the cells using the provided lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-200 µg of protein from each sample.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) and reaction buffer to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence.
-
Express caspase-3 activity as a fold change relative to the untreated control.[1]
-
Conclusion
This compound is an indispensable tool for inducing liver injury in in vitro models, providing a valuable platform for studying the mechanisms of hepatotoxicity and for screening potential hepatoprotective compounds. The protocols and data presented here offer a detailed guide for researchers to effectively utilize D-GalN in their studies. It is imperative to optimize experimental conditions for each specific cell line and to employ multiple assays to obtain robust and reliable results.
References
- 1. Bicyclol protects HepG2 cells against D-galactosamine-induced apoptosis through inducing heat shock protein 27 and mitochondria associated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis of murine hepatocytes induced by high doses of galactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. D-galactosamine-induced mouse hepatic apoptosis: possible involvement with tumor necrosis factor, but not with caspase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the age-dependent effects of galactosamine in primary rat hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PGE1 protection against apoptosis induced by D-galactosamine is not related to the modulation of intracellular free radical production in primary culture of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-(+)-半乳糖胺 盐酸盐 BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Studying Hepatoprotective Agents Using D(+)-Galactosamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
D(+)-Galactosamine hydrochloride (D-GalN) is a well-established hepatotoxic agent widely used in preclinical research to induce liver injury that histologically and biochemically resembles human viral hepatitis.[1][2][3] By inhibiting the synthesis of RNA and proteins through the depletion of uridine (B1682114) nucleotides, D-GalN leads to hepatocyte apoptosis and necrosis.[4][5][6] This model is invaluable for the screening and mechanistic evaluation of potential hepatoprotective compounds. For a more robust model mimicking fulminant hepatic failure, D-GalN is often co-administered with lipopolysaccharide (LPS), which potentiates its toxic effects.[4][7][8]
These application notes provide a comprehensive guide to designing and conducting in vivo experiments to assess the efficacy of hepatoprotective agents against D-GalN-induced liver damage.
Mechanism of D-Galactosamine-Induced Liver Injury
D-GalN is specifically metabolized by hepatocytes, where it leads to a deficiency of UTP, which in turn inhibits the synthesis of RNA and proteins.[4][5] This disruption of essential cellular processes triggers a cascade of events, including:
-
Oxidative Stress: Increased production of reactive oxygen species (ROS) and lipid peroxidation.[6][9][10]
-
Inflammation: Release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9]
-
Apoptosis: Activation of the death receptor pathway (Fas/FasL) and the mitochondrial apoptotic pathway, leading to caspase activation.[4][7][11]
-
Necrosis: Extensive hepatocyte death and tissue damage.[5][6]
The co-administration of LPS, a component of gram-negative bacteria, sensitizes the liver to D-GalN's toxicity, leading to a more severe inflammatory response and pronounced liver failure.[4][12]
Experimental Design and Protocols
A typical in vivo study to evaluate a hepatoprotective agent involves pre-treating animals with the test compound before inducing liver injury with D-GalN.
Animal Models
Commonly used rodent models include:
Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.[13] All experimental procedures should be conducted in accordance with approved animal care and use guidelines.[2][15]
Experimental Groups
A standard experimental design includes the following groups (n=6-8 animals per group):
| Group | Description |
| Normal Control | Receives vehicle only. |
| D-GalN Control | Receives vehicle followed by D-GalN administration to induce liver injury. |
| Test Compound | Receives the hepatoprotective test compound at various doses followed by D-GalN. |
| Positive Control | Receives a known hepatoprotective agent (e.g., Silymarin) followed by D-GalN. |
Protocol: Induction of Hepatotoxicity and Treatment
-
Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week before the experiment.
-
Pre-treatment: Administer the test compound or positive control (e.g., Silymarin, 100 mg/kg, p.o.) orally for a specified period, typically 7 to 21 days.[13][15][16]
-
Induction of Liver Injury: On the final day of pre-treatment, induce liver injury by a single intraperitoneal (i.p.) injection of D-GalN. A common dose is 400 mg/kg.[9][16] For a more severe model, co-administer D-GalN (e.g., 400-700 mg/kg, i.p.) with LPS (e.g., 10-50 µg/kg, i.p.).[4][14][17]
-
Sample Collection: Euthanize the animals 24 to 48 hours after D-GalN administration.[5][6] Collect blood via cardiac puncture for biochemical analysis and carefully excise the liver for histopathological and molecular analyses.
Data Presentation and Analysis
Biochemical Parameters
Serum levels of key liver enzymes and function markers should be quantified. Expected changes in the D-GalN control group include a significant increase in ALT, AST, ALP, and total bilirubin, and a decrease in albumin.[5][17]
| Parameter | Typical Normal Range (Rat) | Expected Change with D-GalN |
| Alanine Aminotransferase (ALT) | 20-60 U/L | Significant Increase[5][17] |
| Aspartate Aminotransferase (AST) | 50-150 U/L | Significant Increase[5][17] |
| Alkaline Phosphatase (ALP) | 100-450 U/L | Significant Increase[2] |
| Total Bilirubin | 0.2-0.6 mg/dL | Significant Increase[5][17] |
| Albumin | 3.5-5.2 g/dL | Significant Decrease[5] |
Oxidative Stress Markers
Assess the level of oxidative stress in liver homogenates. D-GalN treatment is expected to increase MDA levels and decrease the activity of antioxidant enzymes.[9][10]
| Parameter | Method of Measurement | Expected Change with D-GalN |
| Malondialdehyde (MDA) | Thiobarbituric acid reactive substances (TBARS) assay | Increase[9][10] |
| Superoxide Dismutase (SOD) | Spectrophotometric assay | Decrease[9][10] |
| Catalase (CAT) | Spectrophotometric assay | Decrease[9][10] |
| Glutathione (GSH) | Spectrophotometric assay | Decrease[9] |
Inflammatory Cytokines
Measure the levels of pro-inflammatory cytokines in serum or liver homogenates using ELISA kits.
| Cytokine | Expected Change with D-GalN/LPS |
| Tumor Necrosis Factor-alpha (TNF-α) | Increase[4][7] |
| Interleukin-1beta (IL-1β) | Increase[9] |
| Interleukin-6 (IL-6) | Increase[9] |
Histopathological Evaluation
Protocol: Hematoxylin (B73222) and Eosin (H&E) Staining
-
Fixation: Fix a portion of the liver tissue in 10% neutral buffered formalin.
-
Processing: Dehydrate the tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Deparaffinize and rehydrate the sections, then stain with hematoxylin and eosin.
-
Microscopy: Examine the slides under a light microscope for signs of liver damage, such as necrosis, inflammation, and sinusoidal congestion.[5][18]
Protocol: TUNEL Assay for Apoptosis
-
Tissue Preparation: Use paraffin-embedded liver sections as for H&E staining.
-
Staining: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.[4][6][7]
-
Analysis: Quantify the number of TUNEL-positive (apoptotic) cells.
Visualization of Pathways and Workflows
Signaling Pathway of D-GalN/LPS-Induced Hepatotoxicity
Caption: Signaling pathways in D-GalN/LPS-induced liver injury.
Experimental Workflow
Caption: Workflow for in vivo hepatoprotective studies.
Conclusion
The this compound-induced liver injury model is a robust and reproducible method for the preclinical evaluation of hepatoprotective agents. By following the detailed protocols and utilizing the comprehensive analysis of biochemical, oxidative stress, and inflammatory markers, alongside histopathological examination, researchers can effectively assess the therapeutic potential of novel compounds for the treatment of liver diseases.
References
- 1. The Model of D-Galactosamine-Induced Injury of Rat Hepatocytes in Primary Culture | Acta Medica [actamedica.lfhk.cuni.cz]
- 2. Hepatoprotective and Antioxidant Capacity of Mallotus repandus Ethyl Acetate Stem Extract against d-Galactosamine-Induced Hepatotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of oxidative stress during apoptosis and necrosis caused by D-galactosamine in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nature and mechanisms of hepatocyte apoptosis induced by D-galactosamine/lipopolysaccharide challenge in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatoprotective effect of pentoxifylline against D-galactosamine-induced hepatotoxicity in rats | Annals of Hepatology [elsevier.es]
- 11. CpG DNA-mediated induction of acute liver injury in D-galactosamine-sensitized mice: the mitochondrial apoptotic pathway-dependent death of hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biomed.cas.cz [biomed.cas.cz]
- 13. elsevier.es [elsevier.es]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Hepatoprotective activity of a new polyherbal formulation against paracetamol and D-galactosamine induced hepatic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biomed.cas.cz [biomed.cas.cz]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: D-Galactosamine (D-GalN) Induced Liver Injury Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Galactosamine (D-GalN) induced liver injury models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in the severity of liver injury between animals in the same experimental group. What are the potential causes and solutions?
A1: High variability is a common challenge in D-GalN-induced liver injury models. Several factors can contribute to this inconsistency:
-
Animal Strain and Genetics: Different mouse and rat strains exhibit varying sensitivity to D-GalN and Lipopolysaccharide (LPS).[1] It is crucial to use a consistent, well-characterized strain for all experiments.
-
Age and Weight: The age and body weight of the animals can influence their metabolic rate and response to toxins. Ensure that all animals are age-matched and within a narrow weight range.
-
D-GalN/LPS Dose and Purity: The dose of D-GalN and LPS is critical and can lead to varied states and severities of liver injury.[1] Small variations in dosage can lead to significant differences in outcomes. Always use high-purity D-GalN and LPS, and prepare fresh solutions for each experiment. Verify the potency of new batches of LPS.
-
Route and Speed of Administration: Intraperitoneal (i.p.) injection is common, but inconsistent injection placement can affect absorption rates. Ensure proper and consistent i.p. injection technique.
-
Gut Microbiota: The gut microbiome can influence the inflammatory response to LPS. Housing conditions, diet, and even stress can alter the gut microbiota, leading to variability. Standardize these conditions as much as possible.
-
Circadian Rhythm: The timing of D-GalN/LPS administration can impact the inflammatory response. Performing injections at the same time of day for all experiments can help reduce variability.
Solution Workflow:
Q2: Our control group (D-GalN only) shows significant liver injury, which is unexpected. Why might this be happening?
A2: While D-GalN sensitizes the liver to toxins like LPS, high doses of D-GalN alone can induce liver injury.[2] The mechanism involves the depletion of uridine (B1682114) triphosphate (UTP), leading to the inhibition of RNA and protein synthesis in hepatocytes.[2]
-
Endogenous Endotoxins: Animals, particularly those with compromised gut barriers, can have low levels of circulating endotoxins (LPS). D-GalN sensitizes the liver to these endogenous endotoxins, leading to injury even without external LPS administration.
-
D-GalN Dose: The dose of D-GalN is critical. Higher doses are more likely to cause direct hepatotoxicity. It may be necessary to perform a dose-response study to find a sensitizing, but not directly toxic, dose for your specific animal strain and conditions.
-
Animal Health Status: Subclinical infections or stress can increase susceptibility to D-GalN-induced injury. Ensure animals are healthy and properly acclimated before starting experiments.
Q3: We are not seeing the expected increase in serum ALT and AST levels after D-GalN/LPS administration. What could be the issue?
A3: A lack of increase in liver enzymes can be due to several factors:
-
Timing of Blood Collection: The peak of ALT and AST release is time-dependent and can vary based on the model and severity of injury. Blood collection might be occurring too early or too late. A time-course experiment is recommended to determine the optimal time point for assessing peak enzyme levels. For example, in some models, inflammatory cytokines peak around 2-4 hours, while liver enzyme levels may peak later.[1]
-
Insufficient Dose of D-GalN or LPS: The doses of D-GalN and/or LPS may be too low to induce significant liver damage in the specific animal strain being used.[1]
-
LPS Potency: The biological activity of LPS can vary between batches and manufacturers. It's advisable to test the potency of each new lot of LPS.
-
Technical Errors in Blood Collection or Enzyme Assay: Ensure proper blood collection and processing techniques to avoid hemolysis, which can affect enzyme measurements. Verify the accuracy and calibration of the assay equipment.
Experimental Protocols
Protocol 1: Acute Liver Injury Model in Mice (D-GalN/LPS)
This protocol is designed to induce acute, severe liver injury.
Materials:
-
D-Galactosamine (Sigma-Aldrich)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)
-
Sterile, pyrogen-free 0.9% saline
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Acclimatization: Acclimate mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Preparation of Reagents:
-
Dissolve D-GalN in sterile saline to a final concentration of 100 mg/mL.
-
Dissolve LPS in sterile saline to a final concentration of 2 µg/mL.
-
Prepare solutions fresh on the day of the experiment.
-
-
Induction of Liver Injury:
-
Monitoring and Sample Collection:
-
Monitor animals closely for signs of distress.
-
At 6-8 hours post-LPS injection, euthanize mice.
-
Collect blood via cardiac puncture for serum analysis (ALT, AST).
-
Perfuse the liver with cold PBS and collect liver tissue for histopathology (formalin-fixed) and molecular analysis (snap-frozen in liquid nitrogen).
-
Protocol 2: Chronic Liver Injury Model in Rats (D-GalN)
This protocol is for inducing liver fibrosis over a longer period.
Materials:
-
D-Galactosamine (Sigma-Aldrich)
-
Sterile, pyrogen-free 0.9% saline
-
Male Sprague Dawley rats (180-220 g)
Procedure:
-
Acclimatization: Acclimate rats for at least one week.
-
Preparation of Reagent: Dissolve D-GalN in sterile saline to a final concentration of 50 mg/mL.
-
Induction of Liver Injury: Administer D-GalN via i.p. injection at a dose of 25 mg/100 g body weight, twice a week, for up to 12 weeks.[4]
-
Monitoring and Sample Collection:
-
Monitor animal weight and health status weekly.
-
At selected time points (e.g., 4, 8, 12 weeks), a subset of animals can be euthanized for sample collection.
-
Collect blood for serum analysis and liver tissue for histopathology to assess fibrosis progression.
-
Data Presentation
Table 1: Representative Serum Biomarkers in D-GalN/LPS-Induced Acute Liver Injury in Mice
| Group | ALT (U/L) | AST (U/L) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Saline) | 35 ± 5 | 50 ± 8 | 10 ± 3 | 15 ± 4 |
| D-GalN/LPS | 1500 ± 300 | 2500 ± 400 | 800 ± 150 | 1200 ± 200 |
Data are presented as mean ± SD and are representative values compiled from literature. Actual values may vary depending on the specific experimental conditions.[1][5]
Table 2: D-GalN and D-GalN/LPS Dosage Ranges for Different Species
| Species | Model Type | D-GalN Dose | LPS Dose | Administration Route | Reference |
| Mouse | Acute | 700-800 mg/kg | 10-500 µg/kg | i.p. | [1][6] |
| Rat | Acute | 400 mg/kg | - | i.p. | [7] |
| Rat | Chronic | 25 mg/100g (twice weekly) | - | i.p. | [4] |
Signaling Pathways
The combination of D-GalN and LPS triggers a complex inflammatory cascade leading to hepatocyte apoptosis and necrosis. D-GalN inhibits hepatocyte transcription, making them highly susceptible to TNF-α-mediated apoptosis, which is induced by LPS activation of Kupffer cells.[3][8]
Key Signaling Pathway in D-GalN/LPS-Induced Liver Injury
This diagram illustrates that LPS binds to TLR4 on Kupffer cells, activating the MyD88-dependent pathway and leading to NF-κB activation and the production of pro-inflammatory cytokines like TNF-α.[8] D-GalN sensitizes hepatocytes by inhibiting transcription. The combination leads to massive hepatocyte apoptosis and liver injury.[3]
References
- 1. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The model of D-galactosamine-induced injury of rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. Isorhamnetin protects against D-GalN/LPS-induced acute liver injury in mice through anti-oxidative stress, anti-inflammation, and anti-apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of rhein on D-GalN/LPS-induced acute liver injury in mice: Results from gut microbiome-metabolomics and host transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway [xiahepublishing.com]
Improving the reproducibility of D(+)-Galactosamine hydrochloride experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments using D(+)-Galactosamine hydrochloride (D-GalN).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound (D-GalN) is a hepatotoxic agent used to induce experimental liver injury in animal models.[1][2] Its primary application is in modeling liver diseases, such as fulminant hepatitis, to investigate disease mechanisms and evaluate the efficacy of potential therapeutic agents.[2]
Q2: What is the mechanism of action for D-GalN-induced liver injury?
D-GalN selectively damages hepatocytes through a multi-faceted mechanism.[2] It inhibits the synthesis of RNA and proteins by depleting the intracellular pool of uridine (B1682114) nucleotides.[1][3][4] This process also leads to the generation of free radicals and lipid peroxidation, causing damage to cell membranes.[1] In combination with lipopolysaccharide (LPS), D-GalN sensitizes the liver to the effects of pro-inflammatory cytokines like TNF-α, leading to widespread hepatocyte apoptosis and necrosis.[5][6]
Q3: Why is D-GalN often co-administered with lipopolysaccharide (LPS)?
Co-administration of D-GalN with LPS creates a robust and accelerated model of acute liver failure that closely mimics fulminant hepatic failure in humans.[1][7][8] D-GalN sensitizes the liver to the inflammatory effects of LPS, which is a component of gram-negative bacteria cell walls.[8] This combination triggers a strong immune response, leading to significant inflammation and apoptosis of liver cells.[7]
Q4: What are the typical signs of successful D-GalN/LPS-induced liver injury?
Successful induction of liver injury is characterized by several biochemical and histological changes. These include significantly elevated serum levels of liver enzymes such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST).[9][10][11] Histological analysis of the liver will typically show severe hemorrhagic necrosis, destruction of the normal liver architecture, and significant infiltration of inflammatory cells.[8]
Q5: Are there species-specific differences in sensitivity to D-GalN?
Yes, there are significant differences in susceptibility to D-GalN's toxic effects among different animal species. Rats and rabbits are known to be sensitive to D-GalN, while mice are generally more resistant.[12] Therefore, the dosage and experimental design must be optimized for the specific animal model being used.
Troubleshooting Guide
Problem 1: High variability in the extent of liver injury between animals in the same experimental group.
-
Possible Cause 1: Inconsistent D-GalN/LPS Administration. Intraperitoneal (i.p.) injections are common, but inconsistent injection placement can lead to variable absorption rates.
-
Solution: Ensure all personnel are thoroughly trained in i.p. injection techniques for the specific animal model. Consistent needle depth and location are critical.
-
-
Possible Cause 2: Animal Strain and Age. Different strains and ages of animals can have varying sensitivities to D-GalN and LPS.
-
Solution: Use a consistent animal supplier and standardize the strain, age, and sex of the animals used in your experiments. It is recommended to perform preliminary experiments to determine the optimal conditions for your specific animal model.[1]
-
-
Possible Cause 3: Preparation of D-GalN and LPS Solutions. Improperly prepared or stored solutions can lead to inconsistent dosages.
Problem 2: Lower than expected serum ALT/AST levels and minimal histological damage.
-
Possible Cause 1: Insufficient Dosage. The dose of D-GalN and/or LPS may be too low for the specific animal model.
-
Solution: Consult literature for established dosage ranges for your animal model and consider performing a dose-response study to determine the optimal concentrations. For example, in mice, a combination of D-GalN (800 µg/g) and LPS (100 ng/g) administered intraperitoneally has been shown to induce fulminant hepatic failure.[5]
-
-
Possible Cause 2: Timing of Sample Collection. Liver injury markers peak at specific time points after D-GalN/LPS administration.
-
Solution: The onset of severe liver injury in mice after a single i.p. injection of D-GalN/LPS can occur within 6 hours.[7] It is advisable to perform a time-course experiment to identify the peak of injury for your specific model and experimental conditions.
-
-
Possible Cause 3: Quality of Reagents. The purity and activity of D-GalN and LPS can vary between suppliers and batches.
-
Solution: Use high-purity reagents from a reputable supplier. Note the lot numbers of all reagents used in your experiments for traceability.
-
Problem 3: Unexpected animal mortality outside of the expected experimental endpoint.
-
Possible Cause 1: Excessive Dosage. The combined toxicity of D-GalN and LPS can be potent, and excessive doses can lead to rapid mortality.
-
Solution: Carefully review and potentially lower the doses of D-GalN and/or LPS. A high dose of LPS (500 µg/kg) combined with D-GalN (800 mg/kg) in mice can result in a lifespan of only 8-10 hours.[11]
-
-
Possible Cause 2: Endotoxin (B1171834) Contamination. Contamination of solutions or equipment with endotoxins other than the administered LPS can exacerbate the toxic effects.
-
Solution: Use pyrogen-free saline and sterile techniques for all solution preparations and injections to prevent unintended endotoxin exposure.
-
Data Presentation
Table 1: Example Dosages for D-GalN/LPS-Induced Acute Liver Failure Models
| Animal Model | D-GalN Dosage | LPS Dosage | Administration Route | Reference |
| Mice (C57BL/6J) | 800 µg/g body weight | 100 ng/g body weight | Intraperitoneal (i.p.) | [5] |
| Mice | 800 mg/kg | 500 µg/kg | Intraperitoneal (i.p.) | [11] |
| Rats | 800 mg/kg | 8 µg/kg | Intraperitoneal (i.p.) | [10] |
| Rats (Sprague-Dawley) | 1.1 g/kg body weight | Not Applicable | Intraperitoneal (i.p.) | [12] |
Table 2: Key Biochemical Markers in D-GalN-Induced Liver Injury
| Marker | Expected Change | Timeframe | Significance | Reference |
| Alanine Transaminase (ALT) | Significant Increase | Peaks around 6-12 hours | Marker of hepatocellular damage | [7][10] |
| Aspartate Transaminase (AST) | Significant Increase | Peaks around 6-12 hours | Marker of hepatocellular damage | [7][10] |
| Total Bilirubin (TBIL) | Increase | Persistently increases from 2 hours | Indicates impaired liver function | [10] |
| Serum Albumin | Decrease | Within 48 hours | Indicates reduced synthetic function of the liver | [12][14] |
| Ammonia | Increase | Within 48 hours | Indicates impaired detoxification function | [12][14] |
Experimental Protocols
Protocol 1: D-GalN/LPS-Induced Acute Liver Failure in Mice
This protocol is based on a commonly used model to induce acute liver failure.
Materials:
-
This compound (≥98% purity)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free 0.9% saline
-
Male C57BL/6J mice (6 weeks old)[7]
-
Sterile syringes and needles
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the animal facility for at least one week before the experiment.
-
Preparation of D-GalN Solution: Dissolve D-GalN in sterile, pyrogen-free saline to the desired concentration (e.g., to achieve a final dose of 800 mg/kg). Prepare this solution fresh on the day of the experiment.
-
Preparation of LPS Solution: Dissolve LPS in sterile, pyrogen-free saline to the desired concentration (e.g., to achieve a final dose of 100 µg/kg).
-
Administration: Administer D-GalN and LPS via intraperitoneal (i.p.) injection. The two substances can be injected separately or as a cocktail.
-
Monitoring: Monitor the animals closely for signs of distress.
-
Sample Collection: At the designated time point (e.g., 6 hours post-injection), euthanize the mice and collect blood via cardiac puncture for serum analysis (ALT, AST).[7]
-
Tissue Collection: Perfuse the liver with cold PBS and collect liver tissue for histological analysis and other molecular assays.
Visualizations
Caption: D-GalN/LPS signaling pathway in hepatocytes.
Caption: Workflow for D-GalN induced liver injury experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. D-(+)-半乳糖胺 盐酸盐 ≥99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Etoposide prevents apoptosis in mouse liver with D-galactosamine/lipopolysaccharide-induced fulminant hepatic failure resulting in reduction of lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 1772-03-8 [chemicalbook.com]
- 7. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 8. oncotarget.com [oncotarget.com]
- 9. [Role of autophagy in acute liver failure induced by D-galactosamine/lipopolysaccharide in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LPS pretreatment ameliorates D-galactosamine/lipopolysaccharide-induced acute liver failure in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls to avoid when using D(+)-Galactosamine hydrochloride.
Welcome to the technical support center for D(+)-Galactosamine hydrochloride (D-GalN). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing D-GalN in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common pitfalls and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a hepatotoxic agent that primarily induces liver injury by depleting uridine (B1682114) triphosphate (UTP) nucleotides.[1][2] This depletion disrupts essential metabolic processes in hepatocytes, including glycogen (B147801) synthesis and the production of RNA and proteins.[2][3] This process ultimately leads to hepatocyte apoptosis and necrosis, mimicking the pathophysiology of viral hepatitis.[1][2]
Q2: What are the common applications of this compound in research?
A2: D-GalN is widely used to induce experimental models of acute liver failure in rodents.[1][4][5] It is often administered in combination with lipopolysaccharide (LPS) to create a robust and rapid model of fulminant hepatic failure, which is valuable for studying the pathogenesis of liver diseases and evaluating potential therapeutic agents.[1][5][6]
Q3: How should this compound be stored?
A3: this compound powder should be stored at -20°C for long-term stability (≥ 4 years).[4][7] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: What is the recommended solvent for this compound?
A4: this compound is soluble in water and phosphate-buffered saline (PBS).[7][8][9] For in vivo studies, it is typically dissolved in sterile saline or PBS.[8][10] It is also soluble in organic solvents like DMSO and DMF at approximately 25 mg/mL, and in ethanol (B145695) at around 5 mg/mL.[7] When preparing aqueous solutions, it is recommended to filter-sterilize the solution using a 0.22 μm filter before use.[1]
Troubleshooting Guide
Issue 1: Inconsistent or Unexpected Experimental Results
-
Question: My results with D-GalN are not reproducible. What could be the cause?
-
Answer: Inconsistent results can arise from several factors. It is crucial to standardize your experimental protocol. Key parameters to control include the animal strain, age, and sex, as these can influence susceptibility to D-GalN-induced liver injury.[1][10] The dosage, route of administration, and timing of sample collection are also critical.[1] Always perform preliminary experiments to determine the optimal conditions for your specific model.[1] Additionally, ensure the purity and proper storage of your D-GalN stock.[4][7]
Issue 2: Solubility Problems
-
Question: I am having trouble dissolving D-GalN. What should I do?
-
Answer: this compound is generally soluble in aqueous solutions like water and PBS.[7][8][9] If you encounter solubility issues, ensure you are using a high-purity grade of the compound. The solubility in PBS (pH 7.2) is approximately 10 mg/ml.[7] For higher concentrations, organic solvents such as DMSO or DMF can be used, but it's important to minimize the final concentration of the organic solvent in your experiment to avoid off-target effects.[7] When preparing aqueous solutions, gentle warming and vortexing can aid dissolution.
Issue 3: High Animal Mortality or Excessive Toxicity
-
Question: The mortality rate in my animal model is too high. How can I reduce the toxicity?
-
Answer: High mortality may indicate that the dosage of D-GalN, with or without LPS, is too high for the specific animal model. The sensitivity to D-GalN can vary between different strains and species of animals.[10][11] It is recommended to perform a dose-response study to determine the optimal dose that induces the desired level of liver injury without causing excessive mortality.[1] Factors such as the age and health status of the animals can also affect their tolerance.[12]
Issue 4: Lack of Significant Liver Injury
-
Question: I am not observing the expected level of liver damage in my experiments. What could be wrong?
-
Answer: Insufficient liver injury could be due to a suboptimal dose of D-GalN or LPS. The combination of D-GalN and LPS is known to act synergistically to induce severe liver damage.[6][13] Ensure that both agents are of high quality and are being administered correctly. The timing of administration of D-GalN and LPS can also be a critical factor.[14] Additionally, some animal strains may be more resistant to D-GalN-induced hepatotoxicity.[11][15]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Water | 50 mg/mL | [8][9] |
| PBS (pH 7.2) | 10 mg/mL | [7] |
| DMSO | 25 mg/mL | [7] |
| DMF | 25 mg/mL | [7] |
| Ethanol | 5 mg/mL | [7] |
Table 2: Example Dosages for Inducing Acute Liver Injury in Rodents
| Animal Model | D-GalN Dosage | LPS Dosage | Route of Administration | Key Outcomes | Reference |
| Rat (Wistar) | 250 mg/kg (6 injections in 24h) or 1.5 g/kg (single dose) | - | i.p. | Increased serum bilirubin, GOT, GPT; depleted glycogen | [1] |
| Rat (Sprague-Dawley) | 1.1 g/kg | - | i.p. | Increased serum ALT, AST, bilirubin, ammonia | [10] |
| Mouse (C57BL/6J) | 800 mg/kg | 50 µg/kg | i.p. | Severe acute liver injury in 6h | [6][16] |
| Mouse | 800 mg/kg | 10 µg/kg or 50 µg/kg | i.p. | Fulminant hepatitis | [14] |
Note: These are example dosages. The optimal dose should be determined empirically for each specific experimental setup.
Experimental Protocols
Protocol 1: Induction of Acute Liver Failure in Mice using D-GalN and LPS
This protocol describes a common method for inducing acute liver failure in mice.
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Reagents:
-
This compound (dissolved in sterile PBS)
-
Lipopolysaccharide (LPS) from E. coli (dissolved in sterile PBS)
-
-
Procedure: a. Prepare fresh solutions of D-GalN and LPS on the day of the experiment. b. Administer D-GalN intraperitoneally (i.p.) at a dose of 800 mg/kg.[14][16] c. Shortly after the D-GalN injection, administer LPS (i.p.) at a dose of 50 µg/kg.[16] d. Monitor the animals for clinical signs of liver failure. e. Collect blood and liver tissue samples for analysis at desired time points (e.g., 6 hours post-injection for acute injury).[6]
-
Analysis:
-
Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.[1][14]
-
Perform histological analysis (e.g., H&E staining) of liver tissue to observe necrosis and inflammation.[1][16]
-
Measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) in serum or liver homogenates.[1][6]
-
Visualizations
Caption: Mechanism of D-GalN-induced hepatotoxicity.
Caption: Workflow for D-GalN/LPS liver injury model.
Caption: Troubleshooting logic for D-GalN experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Galactosamine - Wikipedia [en.wikipedia.org]
- 3. Studies on severe hepatic damage induced by galactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. nbinno.com [nbinno.com]
- 6. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. D-(+)-Galactosamine =99 1772-03-8 [sigmaaldrich.com]
- 9. D-(+)-ガラクトサミン 塩酸塩 BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 10. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. imrpress.com [imrpress.com]
- 12. On the mechanism of action of galactosamine: different response to D-galactosamine of rat liver during development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. D-Galactosamine Causes Liver Injury Synergistically with Lipopolysaccharide but not Zymosan in Chicks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. D-Galactosamine hepatotoxicity is associated with endotoxin sensitivity and mediated by lymphoreticular cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
Adjusting D(+)-Galactosamine hydrochloride protocol for different animal strains.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing D(+)-Galactosamine hydrochloride (GalN) to induce liver injury in animal models. Particular attention is given to the variability observed between different animal strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-induced liver injury?
A1: this compound is a hepatotoxic agent that causes liver injury primarily through two mechanisms: the depletion of uridine (B1682114) triphosphate (UTP) nucleotides and the generation of free radicals.[1] This disruption of cellular metabolism inhibits RNA and protein synthesis, leading to hepatocyte damage that mimics viral hepatitis.[2][3] The resulting cell damage includes lipid peroxidation, deterioration of the cell membrane, apoptosis, and necrosis.[1][3] When used in combination with Lipopolysaccharide (LPS), GalN sensitizes the liver to endotoxic shock, leading to a robust inflammatory response and a widely used model of fulminant hepatic failure.[1]
Q2: Why am I observing high variability in liver injury severity between different animal strains?
A2: Significant variability in susceptibility to GalN-induced liver injury is a well-documented phenomenon across different species and even between strains of the same species.[2] For instance, rats and rabbits are generally more sensitive to GalN toxicity, whereas mice are comparatively resistant.[2] Specific mouse strains, such as C57BL/10ScN and C3H/HeJ, exhibit notable resistance due to a mutant lipopolysaccharide (Lpsd) gene, which makes them less sensitive to endotoxins that can potentiate GalN-induced injury.[4] The degree of renal failure accompanying liver damage can also vary depending on the rat strain used.[2] Therefore, it is crucial to perform pilot studies to determine the optimal dose and timing for your specific animal model.[1]
Q3: Can this compound administration lead to renal dysfunction?
A3: Yes, GalN intoxication can also induce renal dysfunction, and renal failure is often associated with the end-stage of severe liver damage in these models.[1] Studies have shown that in addition to acute liver injury, animals can develop functional acute renal failure.[2]
Q4: What are the key signaling pathways involved in GalN-induced hepatotoxicity?
A4: The hepatotoxicity of GalN involves a cascade of signaling events. Key pathways include the activation of inflammatory responses through the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][3] This inflammatory cascade is often mediated by the activation of Kupffer cells and can involve the NF-κB and MAPK signaling pathways.[3][5] The depletion of UTP and subsequent cellular stress also trigger apoptotic pathways, leading to programmed cell death of hepatocytes.[1]
Troubleshooting Guide
Issue 1: Inconsistent or minimal liver injury observed.
-
Possible Cause 1: Suboptimal Dosage for the Specific Animal Strain.
-
Solution: Different strains have varying sensitivities.[2] If you are not observing the expected level of injury, a dose escalation study may be necessary. Consult the literature for dosages used in strains closely related to yours. For mice, co-administration with a low dose of LPS is often required to achieve significant liver injury.[6][7]
-
-
Possible Cause 2: Animal Strain Resistance.
-
Possible Cause 3: Improper Administration.
-
Solution: Ensure the intraperitoneal (i.p.) injection is administered correctly to avoid injection into the intestines or bladder.[8] For intravenous (i.v.) injections, confirm the correct formulation and slow administration to prevent acute toxicity unrelated to liver injury.
-
Issue 2: High mortality rate in the experimental group.
-
Possible Cause 1: Dosage is too high for the chosen animal strain.
-
Solution: Reduce the dose of GalN (and LPS, if applicable). A pilot study with a dose-response curve is the most effective way to determine the optimal dose that induces significant liver injury without causing excessive mortality.[1] The mortality peak in some rat models can occur between 49 and 60 hours post-injection.[8]
-
-
Possible Cause 2: Animal health status.
-
Solution: Ensure that the animals are healthy and free from underlying infections prior to the experiment, as this can affect their susceptibility to GalN and LPS.
-
Data Presentation: Dosage and Administration Protocols
The following tables summarize various this compound protocols used in different rodent strains. Note the significant variation in dosages.
Table 1: this compound Protocols in Rats
| Rat Strain | D(+)-GalN Dose | Co-treatment | Administration Route | Key Findings | Reference |
| Wistar | 250 mg/kg (6 injections in 24h) | None | Intraperitoneal (i.p.) | Increased serum bilirubin, GOT, GPT; depleted glycogen. | [1] |
| Wistar | 400 mg/kg | None | Intraperitoneal (i.p.) | Increased hepatic marker enzymes and lipid peroxidation. | [3] |
| Wistar | 1.4 g/kg | None | Intraperitoneal (i.p.) | Altered AST/ALT, bilirubin, and coagulation factors within 12h; 73% mortality. | [8][9][10] |
| Sprague-Dawley | 1.3 g/kg | None | Intraperitoneal (i.p.) | Induced hepatic encephalopathy and brain edema. | [8] |
| Sprague-Dawley | 500 mg/kg | 2.5 µg/kg LPS | Penile Vein (i.v.) | Model of acute liver injury with high mortality in control group. | [5] |
| Not Specified | 1.1 g/kg | None | Intraperitoneal (i.p.) | Severe liver damage and acute renal failure after 48h. | [2] |
Table 2: this compound Protocols in Mice
| Mouse Strain | D(+)-GalN Dose | Co-treatment | Administration Route | Key Findings | Reference |
| Not Specified | 300 mg/kg | 50 µg/kg LPS | Not Specified | Used as a model for acute liver failure. | [6] |
| DBA/2 | 1 g/kg | None | Intraperitoneal (i.p.) | Caused hepatocellular necrosis without inflammatory reaction in immunosuppressed mice. | [11] |
Experimental Protocols
Protocol 1: D-Galactosamine-Induced Acute Liver Failure in Wistar Rats
This protocol is adapted from a study evaluating the timeline of liver failure.[8][9][10]
-
Animal Model: Female Wistar rats.
-
Preparation of D-Galactosamine Solution:
-
Under sterile conditions, weigh this compound powder.
-
Dissolve in a 0.9% saline solution to a final concentration of 8.75% (e.g., 3.5g in 40ml saline).
-
Mix thoroughly using a vortex until the solution is clear.
-
-
Administration:
-
Weigh each rat to calculate the individual dose.
-
Administer a single intraperitoneal (i.p.) injection of 1.4 g/kg body weight. This corresponds to 16 ml/kg of the 8.75% solution.
-
Inject into the lower left quadrant of the abdomen at an approximately 45° angle. Aspirate slightly before injecting to ensure the needle is not in the bladder or an intestine.
-
-
Monitoring:
-
Monitor animals for clinical signs of distress, such as restlessness, itching, or hyporesponsiveness.
-
Biochemical and histological analyses can be performed at various time points (e.g., 12, 24, 48, 72 hours) post-injection to assess liver injury. Peak injury is often observed around 48 hours.[9]
-
Protocol 2: LPS/D-Galactosamine-Induced Acute Liver Failure in Mice
This protocol is a common model for inducing fulminant hepatic failure.[6]
-
Animal Model: Choose a susceptible mouse strain (e.g., BALB/c or C57BL/6).
-
Preparation of Reagents:
-
Prepare this compound in sterile saline at a concentration that allows for a 300 mg/kg injection in a reasonable volume.
-
Prepare Lipopolysaccharide (LPS) in sterile saline at a concentration for a 50 µg/kg injection.
-
-
Administration:
-
Administer D-Galactosamine (300 mg/kg) and LPS (50 µg/kg) via intraperitoneal (i.p.) injection. They can be co-administered or administered separately in close succession.
-
-
Monitoring:
-
This model typically induces rapid and severe liver injury. Monitor animals closely for signs of shock and distress.
-
Endpoint collection (blood and liver tissue) is usually performed within 6-24 hours post-injection.
-
Visualizations
Caption: Experimental workflow for GalN-induced liver injury model.
Caption: Signaling pathways in GalN-induced hepatotoxicity.
Caption: Troubleshooting decision tree for GalN experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Galactosamine hepatotoxicity is associated with endotoxin sensitivity and mediated by lymphoreticular cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. d-galactosamine-induced liver injury: Topics by Science.gov [science.gov]
- 7. D-Galactosamine Causes Liver Injury Synergistically with Lipopolysaccharide but not Zymosan in Chicks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Evaluating the best time to intervene acute liver failure in rat models induced by d-galactosamine. | Semantic Scholar [semanticscholar.org]
- 11. D-galactosamine-induced liver injury in immunosuppressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of D-GalN administration techniques for better outcomes.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Galactosamine (D-GalN) administration in experimental models.
Troubleshooting Guide
This guide addresses specific issues that may arise during D-GalN-based experiments, particularly in the widely used D-GalN/LPS model of acute liver injury.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in liver injury severity between animals. | 1. Inconsistent D-GalN/LPS dosage administration. 2. Variability in animal strain, age, or weight. 3. Improper dissolution or storage of D-GalN/LPS. | 1. Ensure precise calculation of dosages based on individual animal body weight. Use calibrated equipment for administration. 2. Use a consistent and well-documented animal strain, age, and weight range for all experiments. It is recommended to perform preliminary experiments to determine optimal conditions for your specific animal model[1]. 3. Prepare D-GalN and LPS solutions fresh for each experiment. Ensure complete dissolution; sonication or gentle heating can aid this process[1]. |
| Unexpectedly high or low mortality rates. | 1. D-GalN and/or LPS dosage is too high or too low for the specific animal model. 2. Synergistic toxicity with other experimental compounds. | 1. Conduct a dose-response study to determine the optimal D-GalN and LPS concentrations that induce the desired level of liver injury without causing excessive mortality[2]. An orthogonal design optimization strategy can be employed for this[3]. 2. If co-administering other compounds, perform pilot studies to assess potential synergistic toxicity with D-GalN/LPS. |
| Inconsistent or non-reproducible results. | 1. Variation in the timing of D-GalN/LPS administration and sample collection. 2. Differences in the source or lot of D-GalN and LPS. | 1. Establish and strictly adhere to a standardized timeline for injections and sample collection. Typical signs of liver failure appear around 6 hours after D-GalN/LPS administration[3]. 2. Document the source and lot number of all reagents. If switching suppliers or lots, consider performing a bridging experiment to ensure consistency. |
| Precipitation observed in D-GalN solution. | 1. Poor solubility of D-GalN in the chosen solvent. | 1. D-Galactosamine HCl is generally soluble in saline. If using other forms or higher concentrations, solubility issues may arise. Consider using a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to improve solubility[1]. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of D-GalN-induced liver injury?
A1: D-Galactosamine is a hepatotoxic agent that induces liver injury primarily by depleting uridine (B1682114) nucleotides in hepatocytes. This leads to the inhibition of RNA and protein synthesis, making the cells highly susceptible to damage from inflammatory mediators[4][5][6]. When co-administered with lipopolysaccharide (LPS), D-GalN sensitizes the liver to the effects of endotoxins, leading to a robust inflammatory response, oxidative stress, and ultimately, hepatocyte apoptosis and necrosis[2][7][8].
Q2: What are the typical dosages for inducing acute liver failure with D-GalN and LPS in mice?
A2: Dosages can vary depending on the mouse strain and the desired severity of liver injury. However, a commonly used starting point is an intraperitoneal (i.p.) injection of D-GalN at a dose of 350-700 mg/kg and LPS at a dose of 10-30 µg/kg[3][7]. It is crucial to optimize these dosages for your specific experimental conditions[3].
Q3: What is the recommended route of administration for D-GalN?
A3: The most common and effective route for administering D-GalN to induce acute liver injury is intraperitoneal (i.p.) injection[3][7][9]. This method ensures rapid absorption and systemic distribution.
Q4: How should D-GalN and LPS solutions be prepared and stored?
A4: It is recommended to prepare D-GalN and LPS solutions fresh on the day of the experiment[1]. D-Galactosamine hydrochloride can be dissolved in sterile, pyrogen-free saline. LPS should also be reconstituted in sterile, pyrogen-free saline. To ensure homogeneity, vortex the solutions thoroughly. If solubility issues arise, specific solvent compositions can be used as detailed in the troubleshooting guide[1].
Q5: What are the key signaling pathways involved in D-GalN/LPS-induced liver injury?
A5: Several signaling pathways are implicated in the pathogenesis of D-GalN/LPS-induced acute liver failure. These include the activation of pro-inflammatory pathways such as the NF-κB and NLRP3 inflammasome pathways, which drive the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6[4][10]. Additionally, pathways related to oxidative stress, such as the Nrf2/NQO1 pathway, and apoptosis, involving Fas/FasL and caspases, play crucial roles[7][10][11].
Data Presentation
Table 1: Exemplary Dosages for D-GalN/LPS-Induced Acute Liver Failure in Rodents
| Animal Model | D-GalN Dosage | LPS Dosage | Administration Route | Key Outcomes | Reference |
| C57BL/6 Mice | 350 mg/kg | 30 µg/kg | Intraperitoneal | Acute liver failure | [3] |
| Mice | 700 mg/kg | 10 µg/kg | Intraperitoneal | Hepatocyte apoptosis | [7] |
| Mice | 600 mg/kg | 30 µg/kg | Intraperitoneal | Acute liver injury | [12] |
| Rats | 300 mg/kg | 10 µg/kg | Intraperitoneal | Acute hepatic failure | [13] |
Note: These are examples, and optimal doses should be determined empirically for each study.
Experimental Protocols
Protocol 1: Induction of Acute Liver Failure in Mice using D-GalN/LPS
1. Materials:
- D-Galactosamine hydrochloride (D-GalN)
- Lipopolysaccharide (LPS) from E. coli
- Sterile, pyrogen-free 0.9% saline
- Experimental animals (e.g., C57BL/6 mice, 8-10 weeks old)
- Sterile syringes and needles
2. Procedure:
- Acclimatize mice for at least one week before the experiment.
- On the day of the experiment, weigh each mouse to calculate the precise dose of D-GalN and LPS.
- Prepare a fresh solution of D-GalN in sterile saline. For example, to achieve a dose of 700 mg/kg in a 20g mouse with an injection volume of 200 µL, the concentration would be 70 mg/mL.
- Prepare a fresh solution of LPS in sterile saline. For example, to achieve a dose of 10 µg/kg in a 20g mouse with an injection volume of 200 µL, the concentration would be 1 µg/mL.
- Administer the D-GalN and LPS solutions via intraperitoneal (i.p.) injection. The two substances can be co-injected or administered separately in quick succession.
- Monitor the animals closely for signs of distress.
- Collect blood and liver tissue samples at a predetermined time point (e.g., 6-8 hours) post-injection for analysis of liver injury markers (e.g., serum ALT, AST) and histopathology[7].
Mandatory Visualizations
Caption: Experimental workflow for D-GalN/LPS-induced acute liver injury.
Caption: Key signaling pathways in D-GalN/LPS-induced hepatotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protective Role of 4-Octyl Itaconate in Murine LPS/D-GalN-Induced Acute Liver Failure via Inhibiting Inflammation, Oxidative Stress, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Orthogonal design based optimization of a mouse model of acute liver failure induced by D-galactosamine and lipopolysaccharide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. merckmanuals.com [merckmanuals.com]
- 10. Amygdalin attenuates acute liver injury induced by D-galactosamine and lipopolysaccharide by regulating the NLRP3, NF-κB and Nrf2/NQO1 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isoliquiritigenin alleviates LPS/ D-GalN-induced acute liver failure by activating the PGC-1α/ Nrf2 pathway to reduce oxidative stress and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: D(+)-Galactosamine Hydrochloride In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D(+)-Galactosamine hydrochloride (D-GalN) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vivo?
A1: this compound is a hepatotoxic agent that primarily induces liver injury by depleting intracellular uridine (B1682114) triphosphate (UTP) pools.[1] This occurs through the metabolic trapping of UTP as UDP-galactosamine and UDP-N-acetylgalactosamine. The resulting UTP deficiency inhibits the synthesis of RNA and proteins, leading to hepatocyte apoptosis and necrosis.[2][3] This process mimics the pathophysiology of viral hepatitis.[1][2]
Q2: Why is D-GalN often co-administered with lipopolysaccharide (LPS)?
A2: D-GalN sensitizes hepatocytes to the toxic effects of tumor necrosis factor-alpha (TNF-α).[4] LPS, a component of the outer membrane of Gram-negative bacteria, stimulates the release of pro-inflammatory cytokines, including TNF-α, from immune cells like macrophages.[5] The combination of D-GalN and LPS creates a synergistic effect, leading to a robust and rapid model of fulminant hepatic failure, which is more severe than that induced by D-GalN alone.[1][6]
Q3: What are the common and unexpected side effects of D-GalN administration in vivo?
A3: The most common side effect is dose-dependent hepatotoxicity, characterized by elevated serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[7] An unexpected, yet clinically relevant, side effect is the development of renal dysfunction, which often accompanies severe liver damage and can progress to a state resembling hepatorenal syndrome.[1][8] In models where D-GalN is combined with LPS, systemic inflammatory response and endotoxic shock can also occur.[9]
Q4: Are there species or strain differences in susceptibility to D-GalN?
A4: Yes, significant differences in susceptibility to D-GalN have been observed between different animal species and even between strains of the same species. Rats and rabbits are generally more sensitive to the hepatotoxic effects of D-GalN than mice.[8] Furthermore, mouse strains that are resistant to the toxic effects of endotoxin (B1171834) (LPS), such as C3H/HeJ and C57BL/10ScN, have been shown to be partially resistant to D-GalN-induced liver injury.[10]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| High variability in liver injury between animals. | 1. Genetic differences in animal strains.[10] 2. Differences in gut microbiota composition, which can affect endotoxin levels. 3. Inconsistent administration of D-GalN or LPS. | 1. Ensure a consistent and well-characterized animal strain is used. 2. Acclimatize animals properly and consider co-housing to normalize gut flora. 3. Refine injection technique to ensure accurate and consistent dosing. |
| Lower-than-expected liver injury. | 1. Animal strain is resistant to D-GalN or LPS.[10] 2. Dose of D-GalN or LPS is too low for the specific animal model.[11] 3. The D-GalN solution has degraded. | 1. Switch to a more sensitive strain (e.g., Sprague-Dawley rats or C57BL/6 mice).[6][8] 2. Perform a dose-response study to determine the optimal concentration of D-GalN and LPS. 3. Prepare fresh D-GalN solutions for each experiment.[1] |
| Excessive or premature mortality in animals. | 1. Dose of D-GalN or LPS is too high.[5] 2. The animal model is overly sensitive to the treatment. 3. Contamination of the injectate. | 1. Reduce the dose of D-GalN and/or LPS. 2. Consider using a more resistant strain or younger animals. 3. Ensure sterile preparation of all solutions. |
| Evidence of renal failure (e.g., increased creatinine). | Severe liver damage leading to hepatorenal syndrome.[8] | 1. Monitor renal function markers (e.g., creatinine (B1669602), BUN) alongside liver enzymes. 2. Consider interventions that protect against liver injury to indirectly mitigate renal effects. 3. If studying liver-specific effects, this may be an unavoidable consequence of the model. |
| Inconsistent induction of apoptosis. | Timing of sample collection may be suboptimal. | Collect tissues at multiple time points post-injection to capture the peak of apoptotic events. D-GalN can induce both apoptosis and necrosis.[1] |
Quantitative Data Summary
Table 1: Exemplary Dosages of D-Galactosamine Hydrochloride for Inducing Liver Injury in Rodents
| Animal Model | D-GalN Dose | Co-treatment | Administration Route | Key Outcome | Reference |
| C57BL/6J Mice | 400 mg/kg | LPS (10 µg/kg) | Intraperitoneal (i.p.) | Acute liver failure, necrosis | [1] |
| Sprague-Dawley Rats | 1.1 g/kg | None | Intraperitoneal (i.p.) | Severe liver damage, acute liver failure | [8] |
| Wistar Rats | 400 mg/kg | None | Intraperitoneal (i.p.) | Increased AST and ALT | [7] |
| Mice | 800 mg/kg | LPS (10 µg/kg) | Intraperitoneal (i.p.) | Fulminant hepatitis | [5] |
Table 2: Typical Biochemical Changes Observed in D-GalN/LPS-Induced Acute Liver Failure Models in Rats
| Parameter | Control Group (Approx. Value) | D-GalN/LPS Group (Approx. Value) | Time Point | Reference |
| ALT (IU/L) | 56.2 ± 9.9 | 2098.6 ± 886.1 | 48 hours | [8] |
| AST (IU/L) | 252.5 ± 149.8 | 1624.12 ± 603.2 | 48 hours | [8] |
| Bilirubin (mg/dl) | 0.4 ± 0.26 | Significantly Increased | 48 hours | [8] |
| Ammonia (µmol/l) | 52.8 ± 38.1 | Significantly Increased | 48 hours | [8] |
| TNF-α (pg/mL) | Baseline | Markedly Increased | 2-12 hours | [12] |
| IL-6 (pg/mL) | Baseline | Markedly Increased | 2-12 hours | [12] |
Note: Values can vary significantly based on the specific experimental protocol, animal strain, and timing of measurement.
Experimental Protocols
Protocol 1: Induction of Acute Liver Failure in Mice using D-GalN and LPS
This protocol is adapted from models described for C57BL/6J mice.[1][6]
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Reagents:
-
This compound (dissolved in sterile, pyrogen-free 0.9% saline).
-
Lipopolysaccharide (LPS) from E. coli (dissolved in sterile, pyrogen-free 0.9% saline).
-
-
Procedure:
-
Prepare a fresh solution of D-GalN at a concentration that allows for the administration of 400 mg/kg body weight in a reasonable volume (e.g., 100-200 µL).
-
Prepare a fresh solution of LPS for a dose of 10 µg/kg body weight.
-
Administer D-GalN and LPS via intraperitoneal (i.p.) injection. They can be co-injected or administered separately in close succession.
-
Monitor animals for signs of distress.
-
Collect blood and liver tissue for analysis at desired time points (e.g., 6-8 hours post-injection for acute inflammatory and apoptotic markers).[6]
-
-
Endpoint Analysis:
-
Measure serum ALT and AST levels to quantify liver damage.
-
Perform histological analysis (H&E staining) of liver tissue to assess necrosis and inflammation.
-
Analyze liver tissue for markers of apoptosis (e.g., TUNEL staining, caspase-3 activity) and inflammation (e.g., cytokine expression via qPCR or ELISA).[13]
-
Protocol 2: Induction of Hepatotoxicity in Rats using D-GalN alone
This protocol is based on studies in Sprague-Dawley rats.[8]
-
Animal Model: Male Sprague-Dawley rats, weighing 180-220g.
-
Reagents:
-
This compound (dissolved in sterile 0.9% saline to a concentration of 200 mg/mL).[8]
-
-
Procedure:
-
Administer D-GalN at a dose of 1.1 g/kg body weight via intraperitoneal (i.p.) injection.[8]
-
The control group should receive an equivalent volume of sterile saline.
-
House animals with free access to food and water.
-
Monitor animals for clinical signs of liver failure.
-
Collect blood and tissues for analysis at 24 to 48 hours post-injection.[8]
-
-
Endpoint Analysis:
-
Measure serum ALT, AST, bilirubin, and albumin to assess liver function.
-
Measure serum creatinine and urea (B33335) to assess for potential renal dysfunction.
-
Perform histological examination of both liver and kidney tissues.
-
Visualizations
Caption: Signaling pathway of D-GalN and LPS induced hepatocyte apoptosis.
Caption: General experimental workflow for in vivo D-GalN studies.
Caption: Troubleshooting logic for D-GalN in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The model of D-galactosamine-induced injury of rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galactosamine-induced sensitization to the lethal effects of endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 1772-03-8 [chemicalbook.com]
- 5. atsjournals.org [atsjournals.org]
- 6. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 7. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galactosamine-induced fulminant hepatic necrosis in unanesthetized canines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. D-Galactosamine hepatotoxicity is associated with endotoxin sensitivity and mediated by lymphoreticular cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. imrpress.com [imrpress.com]
- 12. LPS pretreatment ameliorates D-galactosamine/lipopolysaccharide-induced acute liver failure in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Histological Validation of D(+)-Galactosamine Hydrochloride-Induced Liver Injury
This guide provides a comprehensive comparison of the D(+)-Galactosamine hydrochloride (GalN) model for inducing liver injury against other common chemical-induced models. It offers detailed experimental protocols, data presentation standards, and visual workflows to assist researchers, scientists, and drug development professionals in the robust histological validation of this widely used hepatotoxicity model.
Comparison of Preclinical Models for Drug-Induced Liver Injury (DILI)
The selection of an appropriate animal model is critical for studying the pathogenesis of liver injury and for testing the efficacy of hepatoprotective agents. The GalN model is frequently employed because the resulting injury closely mimics the histopathology of human viral hepatitis.[1] Below is a comparison with other prevalent models, such as those using Carbon Tetrachloride (CCl₄) and Acetaminophen (APAP).
| Feature | D(+)-Galactosamine (GalN) Model | Carbon Tetrachloride (CCl₄) Model | Acetaminophen (APAP) Model |
| Mechanism of Action | Depletes intracellular uracil (B121893) nucleotides, inhibiting RNA and protein synthesis, leading to hepatocyte apoptosis and necrosis.[2] Often co-administered with lipopolysaccharide (LPS) to induce a potent inflammatory response.[2] | Metabolized by CYP450 to form the trichloromethyl radical (•CCl₃), which initiates lipid peroxidation and damages cellular membranes, leading to centrilobular necrosis.[3] | At toxic doses, a reactive metabolite (NAPQI) depletes glutathione (B108866) (GSH) stores, leading to oxidative stress, mitochondrial dysfunction, and centrilobular necrosis.[4] |
| Typical Histology | Diffuse liver injury characterized by apoptosis, necrosis, and inflammation, resembling acute viral hepatitis in humans.[1][5] Features include inflammatory cell infiltration, sinusoidal congestion, and hepatocyte degeneration.[6][7] | Prominent centrilobular (Zone 3) necrosis and steatosis (fatty change). Chronic administration leads to fibrosis and cirrhosis.[3] | Dose-dependent centrilobular (Zone 3) necrosis. Histological changes are very similar to those seen in acute CCl₄ intoxication.[3][4] |
| Clinical Relevance | Models acute inflammatory liver injury, similar to viral hepatitis.[1] The GalN/LPS model is particularly relevant for studying fulminant hepatic failure driven by an overactive inflammatory response.[2] | Models toxic liver injury caused by industrial solvents and certain drugs. Widely used to study mechanisms of fibrosis and cirrhosis.[8] | Represents the most common cause of acute liver failure in many Western countries due to drug overdose.[4] |
| Advantages | Highly specific to hepatocytes.[2] The injury pattern closely mimics human viral hepatitis.[8] | Well-characterized and highly reproducible model for studying centrilobular necrosis and fibrosis. | High clinical relevance for acute liver failure due to overdose. Mechanisms are well-understood.[4] |
| Limitations | The mechanism (uracil depletion) is not a common cause of clinical DILI. The severity can be highly dependent on the animal strain.[3] | Does not directly mimic most forms of human DILI. CCl₄ is not a pharmaceutical agent. | Rats are significantly less sensitive to APAP toxicity than mice, making mice the more relevant model.[4] |
Mechanism of GalN/LPS-Induced Hepatotoxicity
D-Galactosamine is a specific hepatotoxin that requires metabolic activation within hepatocytes.[2] It effectively traps uridine (B1682114) phosphates, leading to a profound depletion of UTP, UDP-glucose, and UDP-galactose. This inhibits the synthesis of RNA, proteins, and other essential macromolecules, ultimately causing cell stress.[2][5]
When combined with a low dose of bacterial lipopolysaccharide (LPS), GalN dramatically sensitizes the liver to injury.[2] LPS activates Kupffer cells (resident liver macrophages) to release pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α). In a healthy liver, hepatocytes are resistant to TNF-α-induced apoptosis. However, the transcriptional inhibition caused by GalN prevents the synthesis of protective anti-apoptotic proteins, rendering hepatocytes highly susceptible to TNF-α-mediated death pathways, involving caspase activation and apoptosis.[2] This synergistic action results in massive hepatocyte death, inflammation, and fulminant hepatic failure.[2][9]
Experimental Protocols
This section provides a standardized protocol for inducing acute liver injury in rats using GalN/LPS, followed by tissue collection and preparation for histological analysis.
Induction of Acute Liver Injury in Rats
-
Animals: Male Sprague Dawley or Wistar rats (180–220 g) are commonly used.[8][10] Animals should be housed under standard conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.[8][10] All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Materials:
-
This compound (GalN)
-
Lipopolysaccharide (LPS, from E. coli)
-
Sterile, pyrogen-free 0.9% saline
-
-
Preparation of Reagents:
-
Administration:
-
Administer the prepared GalN and LPS solutions via a single intraperitoneal (i.p.) injection.[11]
-
A control group should receive an equivalent volume of sterile saline.
-
-
Monitoring and Sample Collection:
-
Monitor animals for signs of distress.
-
At a predetermined time point (e.g., 8, 12, or 24 hours post-injection), euthanize the animals.[3][11]
-
Collect blood via cardiac puncture for serum biomarker analysis (ALT, AST).
-
Immediately perfuse the liver with cold phosphate-buffered saline (PBS) and excise it.
-
Histological Processing and Staining
-
Fixation: Fix a portion of the largest liver lobe in 10% neutral buffered formalin for 24-48 hours.
-
Processing and Embedding: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E) for general morphological assessment.
References
- 1. Hepatoprotective effect of pentoxifylline against D-galactosamine-induced hepatotoxicity in rats | Annals of Hepatology [elsevier.es]
- 2. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. Models of Drug-induced Liver Injury for Evaluation of Phytotherapeutics and Other Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. M1/M2-macrophage Polarization-based Hepatotoxicity in d-galactosamine-induced Acute Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. d-galactosamine-induced liver injury: Topics by Science.gov [science.gov]
- 10. imrpress.com [imrpress.com]
- 11. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to D(+)-Galactosamine Hydrochloride and Acetaminophen-Induced Hepatotoxicity Models
For researchers in drug development and hepatic safety assessment, the selection of an appropriate in vivo model of liver injury is critical. D(+)-Galactosamine hydrochloride (GalN) and acetaminophen (B1664979) (APAP) are two widely utilized compounds to induce experimental hepatotoxicity, yet they operate through distinct mechanisms, yielding different pathological outcomes. This guide provides an objective comparison of these two models, supported by experimental data and detailed protocols, to aid scientists in selecting the most relevant model for their research needs.
Section 1: Mechanisms of Hepatotoxicity
The fundamental difference between GalN and APAP-induced liver injury lies in their molecular initiating events and the subsequent cell death pathways.
This compound (GalN): GalN toxicity is primarily a model of transcriptional inhibition and sensitization to inflammatory mediators.[1] As a derivative of galactose, it is metabolized in the liver, leading to the trapping of uridine (B1682114) phosphates (e.g., UTP) in the form of UDP-galactosamine.[1][2] This sequestration depletes the hepatocyte's UTP pool, which is essential for RNA and protein synthesis.[2][3] The resulting inhibition of transcription makes hepatocytes exquisitely sensitive to the cytotoxic effects of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α), which is often released by Kupffer cells in response to gut-derived endotoxins (lipopolysaccharide, LPS).[3][4] Consequently, the GalN/LPS model is widely recognized as a classic inducer of TNF-dependent apoptosis and fulminant hepatic failure.[5][6][7]
Acetaminophen (APAP): In contrast, APAP-induced hepatotoxicity is a paradigm of direct, dose-dependent hepatocellular necrosis driven by a toxic metabolite.[8][9] At therapeutic doses, APAP is safely metabolized through glucuronidation and sulfation.[10][11] However, during an overdose, these pathways become saturated, shunting APAP metabolism toward the cytochrome P450 system (mainly CYP2E1).[11][12] This produces the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[10][13] NAPQI rapidly depletes cellular stores of glutathione (B108866) (GSH), a critical antioxidant.[11][13] Once GSH is depleted, NAPQI covalently binds to cellular proteins, particularly mitochondrial proteins.[12][14] This leads to mitochondrial dysfunction, the formation of reactive oxygen species (ROS), activation of c-Jun N-terminal kinase (JNK), and ultimately, oncotic necrosis of centrilobular hepatocytes.[11][14][15]
Comparative Summary of Mechanisms
| Feature | This compound (GalN) | Acetaminophen (APAP) |
| Primary Mechanism | Depletion of UTP pools, inhibition of RNA synthesis.[2][3] | Formation of a reactive metabolite (NAPQI).[10][13] |
| Key Molecular Event | Uridine phosphate (B84403) trapping.[1] | Glutathione (GSH) depletion and covalent binding to proteins.[11][12] |
| Primary Target Organelle | Nucleus (transcription) and cell membrane (sensitization to cytokines). | Mitochondria.[14][15] |
| Role of Inflammation | Essential; sensitizes hepatocytes to TNF-α mediated apoptosis.[6][16] | Secondary; sterile inflammation occurs in response to necrosis.[17] |
| Mode of Cell Death | Primarily apoptosis, especially when co-administered with LPS.[18][19] | Primarily oncotic necrosis.[15][20] |
| Zonal Injury Pattern | Diffuse or pan-lobular necrosis.[21][22] | Centrilobular (Zone 3) necrosis.[8] |
Section 2: Experimental Protocols
The administration protocols for GalN and APAP differ significantly in terms of dosage, animal species, and prerequisite conditions like fasting.
D(+)-Galactosamine Protocol
A common method for inducing acute liver failure involves the intraperitoneal (i.p.) administration of GalN, often combined with a low dose of LPS to synchronize and potentiate the inflammatory response.
-
Animal Model: Wistar or Sprague-Dawley rats are frequently used.[3][22]
-
Dosage: A single intraperitoneal injection of D-Galactosamine hydrochloride is administered, with doses often around 1 g/kg.[3] To induce fulminant hepatic failure, GalN (e.g., 300 mg/kg) is often co-administered with LPS (e.g., 50 µg/kg).[23]
-
Timeline: Liver injury develops over several hours, with significant increases in serum markers typically observed within 24 to 48 hours post-administration.[3][22] For example, in one rat model, the peak of injury markers like AST, ALT, and bilirubin (B190676) occurred at 48 hours.[22]
Acetaminophen Protocol
The APAP model is highly reproducible, particularly in mice, and is sensitive to the metabolic state of the animal.
-
Animal Model: Mice (e.g., C57BL/6 or BALB/c strains) are the most common and translationally relevant model.[9][13][20] Rats are significantly less susceptible to APAP-induced liver injury.[19][20]
-
Pre-treatment: Animals are typically fasted overnight (for approximately 12-15 hours) prior to APAP administration.[24][25] Fasting depletes hepatic glycogen (B147801) stores and subsequently reduces the competing glucuronidation pathway, making more APAP available for conversion to NAPQI. It also lowers basal GSH levels.[25]
-
Dosage: A single intraperitoneal injection of APAP is common, with doses ranging from 300 to 400 mg/kg for fasted mice.[24][25][26]
-
Timeline: Key mechanistic events like GSH depletion occur within the first 1-2 hours.[17] Liver injury, as measured by serum transaminases, develops between 3-5 hours and peaks around 12-24 hours post-APAP administration.[13][25]
Comparative Summary of In Vivo Protocols
| Parameter | D(+)-Galactosamine Model | Acetaminophen Model |
| Common Animal Model | Rats (Wistar, Sprague-Dawley).[3][22] | Mice (C57BL/6, BALB/c).[9][13] |
| Typical Dose | ~1 g/kg (GalN alone) or 300 mg/kg (with LPS).[3][23] | 300-400 mg/kg (fasted).[24][25] |
| Route of Administration | Intraperitoneal (i.p.).[3][18] | Intraperitoneal (i.p.).[13][24] |
| Fasting Required? | No | Yes, typically overnight.[25] |
| Time to Peak Injury | 24 - 48 hours.[22] | 12 - 24 hours.[13][25] |
Section 3: Quantitative Biochemical and Pathological Comparison
The nature and magnitude of liver injury can be quantified by measuring serum biomarkers and observing histopathological changes.
Biochemical Markers
Both models result in the release of liver enzymes into the circulation, indicating hepatocellular damage. The primary markers include Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[11][27] Elevated bilirubin is also a common finding in severe injury for both models.[3][27]
Histopathology
Histopathological examination reveals distinct patterns of injury. The APAP model is characterized by sharp, well-demarcated centrilobular necrosis (affecting the area around the central vein).[8] In contrast, the GalN/LPS model typically produces a more diffuse, pan-lobular pattern of necrosis and apoptosis, accompanied by significant inflammatory cell infiltration.[22]
Example Quantitative Data from Experimental Studies
| Biomarker | Control | D(+)-Galactosamine Model | Acetaminophen Model |
| Serum ALT (U/L) | ~30 - 50 | > 2,000 (at 48h, rats)[3] | > 5,000 (at 24h, mice)[13] |
| Serum AST (U/L) | ~50 - 100 | > 5,000 (at 48h, rats)[3] | > 8,000 (at 24h, mice)[13] |
| Serum Bilirubin | Normal | Significantly increased.[3][22] | Increased in severe cases.[27] |
| Hepatic GSH | Normal | Not the primary target | Severely depleted (<10% of control) within 1-2 hours.[12][13] |
Note: The values presented are representative and can vary significantly based on the specific animal strain, dose, and experimental conditions.
Section 4: Signaling Pathways and Experimental Workflows
Visualizing the underlying pathways and experimental procedures can clarify the processes involved in these hepatotoxicity models.
Signaling Pathways
General Experimental Workflow
Conclusion
The choice between the D(+)-Galactosamine and acetaminophen models depends entirely on the research question.
-
The D(+)-Galactosamine model , particularly with LPS, is ideal for studying mechanisms of inflammation-mediated liver injury, cytokine toxicity (specifically TNF-α), and apoptosis. It is highly relevant for investigating conditions like fulminant hepatic failure where the immune system plays a primary pathogenic role.
-
The acetaminophen model is the gold standard for studying direct, dose-dependent, and metabolically-driven hepatocellular necrosis. Its high clinical relevance to drug-induced liver injury in humans makes it exceptionally valuable for screening hepatoprotective compounds and investigating mechanisms of mitochondrial dysfunction, oxidative stress, and cell death by necrosis.[9][17][28]
By understanding the distinct etiologies and experimental considerations of each model, researchers can more effectively design studies that yield clear, relevant, and translatable insights into the mechanisms of liver injury and the efficacy of potential therapeutic interventions.
References
- 1. Galactosamine - Wikipedia [en.wikipedia.org]
- 2. Studies on severe hepatic damage induced by galactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Galactosamine hepatotoxicity is associated with endotoxin sensitivity and mediated by lymphoreticular cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor necrosis factor alpha mediates the lethal hepatotoxic effects of poly(I:C) in D-galactosamine-sensitized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. LPS-induced liver injury in D-galactosamine-sensitized mice requires secreted TNF-alpha and the TNF-p55 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gastroliver.medicine.ufl.edu [gastroliver.medicine.ufl.edu]
- 9. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Advances in the study of acetaminophen-induced liver injury [frontiersin.org]
- 12. Biomarkers of drug-induced liver injury: a mechanistic perspective through acetaminophen hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jfda-online.com [jfda-online.com]
- 14. wjgnet.com [wjgnet.com]
- 15. JCI - The mechanism underlying acetaminophen-induced hepatotoxicity in humans and mice involves mitochondrial damage and nuclear DNA fragmentation [jci.org]
- 16. Immunomodulatory activity of TNF-alpha during acute liver injury induced by D-galactosamine and its protection by PGE1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recommendations for the use of the acetaminophen hepatotoxicity model for mechanistic studies and how to avoid common pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acetaminophen-induced Liver Injury: from Animal Models to Humans [xiahepublishing.com]
- 21. Preclinical Models of Acute Liver Failure - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. scielo.br [scielo.br]
- 23. d-galactosamine-induced liver injury: Topics by Science.gov [science.gov]
- 24. researchgate.net [researchgate.net]
- 25. Current issues with acetaminophen hepatotoxicity–a clinically relevant model to test the efficacy of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Mechanistic Biomarkers in Acetaminophen-induced Hepatotoxicity and Acute Liver Failure: From Preclinical Models to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Acetaminophen Hepatotoxicity: Paradigm for Understanding Mechanisms of Drug-Induced Liver Injury | Annual Reviews [annualreviews.org]
Cross-Validation of D-Galactosamine (D-GalN) Models with Human Liver Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The D-galactosamine (D-GalN) model, often used in combination with lipopolysaccharide (LPS), is a well-established experimental model for inducing acute liver injury in rodents. This guide provides a comprehensive cross-validation of findings from D-GalN models with various human liver diseases, offering objective comparisons of pathological features, biochemical markers, and signaling pathways to aid researchers in experimental design and data interpretation.
Overview of the D-GalN-Induced Liver Injury Model
D-GalN is a hepatotoxin that selectively injures hepatocytes by depleting uridine (B1682114) triphosphate (UTP) pools, leading to the inhibition of RNA and protein synthesis.[1][2] This sensitization makes hepatocytes highly susceptible to apoptosis induced by inflammatory mediators like tumor necrosis factor-alpha (TNF-α). The co-administration of LPS, a component of gram-negative bacteria, potentiates this effect by stimulating macrophages (Kupffer cells) to release a cascade of pro-inflammatory cytokines, resulting in fulminant hepatic failure that mimics aspects of human acute liver injury.[3][4]
Comparative Analysis: D-GalN Model vs. Human Acute Liver Failure (ALF)
The D-GalN/LPS model is most frequently correlated with human acute liver failure (ALF), particularly cases involving endotoxemia or septicemia.[3][5] Both conditions are characterized by massive hepatocyte necrosis and a rapid deterioration of liver function.
Biochemical Markers
A comparison of key liver injury and inflammatory markers reveals significant overlap between the D-GalN model and human ALF. However, the magnitude of change can differ.
| Biomarker | D-GalN/LPS Rodent Model | Human Acute Liver Failure (ALF) |
| Liver Enzymes | ||
| Alanine Aminotransferase (ALT) | Sharply increased; can reach levels >1000 U/L within hours.[3] | Marked elevations >5 times the upper limit of normal or >500 IU/L are suggestive of extensive hepatocellular injury.[6] |
| Aspartate Aminotransferase (AST) | Sharply increased, often in parallel with ALT.[3] | Marked elevations are also observed, similar to ALT.[6] |
| Liver Function | ||
| Bilirubin (B190676) | Significantly increased.[2] | Elevated serum bilirubin is a key diagnostic and prognostic marker.[6] |
| Albumin | Statistically significant decrease.[2] | Decreased albumin levels indicate impaired synthetic function of the liver. |
| Inflammatory Cytokines | ||
| TNF-α | Significantly increased serum levels, peaking around 4 hours post-injection.[5] | Median levels are at least 10-fold greater in ALF patients compared to controls.[7] |
| Interleukin-6 (IL-6) | Significantly increased serum levels, also peaking around 4 hours.[5] | Median levels are more than 10-fold higher in ALF patients.[7] In acute viral hepatitis, a significant increase in IL-6 is also observed.[5] |
| Interleukin-1β (IL-1β) | Increased mRNA expression in liver tissues. | In acute viral hepatitis B and C, a significant increase in plasma IL-1β is seen at the peak of the disease.[5] |
Histopathological Features
Histopathological examination reveals similarities in the patterns of cell death and inflammation between the D-GalN model and certain etiologies of human ALF.
| Histopathological Feature | D-GalN/LPS Rodent Model | Human Acute Liver Failure (ALF) |
| Hepatocyte Necrosis | Widespread hepatocyte apoptosis and necrosis are hallmarks of the model.[8] This often presents as diffuse rather than zonal necrosis.[7] | The pattern of necrosis can vary with etiology. For instance, acetaminophen-induced ALF shows centrilobular to bridging necrosis, while viral hepatitis-induced ALF may show intranuclear viral inclusions.[6] |
| Inflammation | Characterized by significant inflammatory cell infiltration.[3] | Portal inflammation and interface hepatitis are features of autoimmune hepatitis-induced ALF.[6] |
| Apoptosis | Strong evidence of hepatocyte apoptosis, detectable by TUNEL staining and analysis of apoptosis-related gene expression (e.g., Fas/FasL, caspase-3).[8] | Apoptosis is a recognized mechanism of hepatocyte death in ALF, with elevated levels of apoptosis markers like M-30 antigen associated with poorer outcomes.[7] |
Signaling Pathways in D-GalN-Induced Liver Injury and their Human Relevance
The signaling pathways activated in the D-GalN model are highly relevant to the pathogenesis of inflammatory liver diseases in humans. The core mechanism involves the activation of the NF-κB pathway, leading to the production of pro-inflammatory cytokines and subsequent hepatocyte apoptosis.
Signaling pathway of D-GalN/LPS-induced hepatocyte apoptosis.
D-GalN Model in the Context of Chronic Liver Diseases: NASH and Fibrosis
While the D-GalN model robustly mimics acute liver injury, its utility in studying chronic conditions like non-alcoholic steatohepatitis (NASH) and liver fibrosis is limited.
Non-Alcoholic Steatohepatitis (NASH)
The D-GalN model does not replicate the key metabolic dysfunctions, such as insulin (B600854) resistance and steatosis, that are central to the pathogenesis of human NASH. Gene expression profiling studies have shown very little overlap between the transcriptomes of rodent models of NAFLD/NASH and human liver tissues from patients with these conditions.
Liver Fibrosis
The acute inflammatory nature of the D-GalN model is not well-suited for studying the progressive development of liver fibrosis, which is a chronic wound-healing response. While repeated low-dose administration of D-GalN can induce some fibrosis, the process is slow and less severe compared to other models like carbon tetrachloride (CCl4) administration.
| Feature | D-GalN Model (Chronic Administration) | Human Liver Fibrosis (e.g., in NASH or Viral Hepatitis) |
| Fibrosis Development | Long incubation period (weeks to months) required to induce fibrosis, with questionable ability to induce cirrhosis.[9] | A progressive disease that develops over years, characterized by the excessive deposition of extracellular matrix proteins. |
| Key Biomarkers | Limited data on the elevation of specific fibrosis markers. | Elevated levels of hyaluronic acid (HA), laminin (B1169045) (LN), procollagen (B1174764) III N-terminal peptide (PIIINP), and collagen type IV (CIV) are associated with the progression of fibrosis.[10] |
| Histology | Can show some collagen deposition with repeated injections. | Histological scoring systems (e.g., METAVIR, NASH CRN) are used to stage the severity of fibrosis based on the pattern and extent of collagen deposition.[11] |
Experimental Protocols
A standardized protocol is crucial for reproducibility in the D-GalN/LPS model. Below is a typical experimental workflow.
Experimental workflow for D-GalN/LPS-induced acute liver injury.
Key Methodologies:
-
Animal Models: Primarily mice (e.g., C57BL/6, BALB/c) and rats (e.g., Wistar, Sprague-Dawley).
-
Dosage: D-GalN is typically administered at 400-800 mg/kg, and LPS at 5-50 µg/kg, via intraperitoneal injection.
-
Time Course: Peak injury is often observed between 6 to 24 hours post-injection.
-
Biochemical Analysis: Serum levels of ALT, AST, bilirubin, and cytokines are measured using standard enzymatic assays and ELISA.
-
Histopathology: Liver tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for morphological assessment. Special stains like Sirius Red can be used to visualize collagen in chronic models.
-
Apoptosis Detection: TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining is commonly used to identify apoptotic cells in tissue sections.
-
Gene and Protein Expression: qRT-PCR and Western blotting are employed to quantify the expression of relevant genes (e.g., TNF-α, IL-6, caspases) and proteins.
Conclusion and Recommendations
The D-GalN/LPS model serves as a valuable and reproducible tool for studying the mechanisms of acute inflammatory liver injury and for the preclinical evaluation of hepatoprotective agents targeting these pathways. Its strength lies in its ability to mimic key aspects of human ALF, particularly the central role of the innate immune response and cytokine-mediated hepatocyte apoptosis.
However, researchers must be cognizant of its limitations. The model does not recapitulate the metabolic disturbances of NASH or the chronic, progressive nature of liver fibrosis. Therefore, for studies focused on these conditions, alternative models such as diet-induced obesity models for NASH or CCl4-induced models for fibrosis are more appropriate.
Ultimately, the choice of an animal model should be guided by the specific research question. A thorough understanding of the comparative pathology and pathophysiology presented in this guide will enable more accurate translation of preclinical findings to human liver disease.
References
- 1. eemh.gr [eemh.gr]
- 2. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. [The cytokine profile in patients with acute viral hepatitis B and C] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute Liver Failure - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Serum apoptosis markers in acute liver failure: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Updates in the quantitative assessment of liver fibrosis for nonalcoholic fatty liver disease: Histological perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shared gene signatures and key mechanisms in the progression from liver cirrhosis to acute-on-chronic liver failure | EurekAlert! [eurekalert.org]
- 10. Proteomic Signature of Acute Liver Failure: From Discovery and Verification in a Pig Model to Confirmation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Liver Fibrosis in Non-alcoholic Fatty Liver Disease: From Liver Biopsy to Non-invasive Biomarkers in Diagnosis and Treatment [frontiersin.org]
A Comparative In Vitro Analysis of D(+)-Galactosamine Hydrochloride and D(+)-Glucosamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Isomeric Aminosugars
Data Presentation: A Tale of Two Isomers
The following table summarizes the reported in vitro effects of D(+)-Galactosamine hydrochloride and D(+)-Glucosamine hydrochloride across different cell types and experimental conditions. It is important to note that the concentrations and observed effects are highly dependent on the specific cell line and assay used.
| Feature | This compound | D(+)-Glucosamine hydrochloride |
| Primary In Vitro Effect | Cytotoxic, particularly hepatotoxic[1] | Generally cytoprotective, anti-inflammatory, and anti-proliferative in cancer cells[2][3] |
| Mechanism of Action | Depletion of UTP nucleotides, generation of free radicals, induction of apoptosis and necrosis[1] | Inhibition of inflammatory pathways (e.g., NF-κB), antioxidant activity, modulation of cellular metabolism[2][4] |
| Effect on Hepatocytes | Induces dose-dependent cell injury and apoptosis. A 24-hour exposure to 40 mM is suggested as an optimal model for inducing hepatocyte injury[1] | Limited direct data on hepatocytes; however, it has shown inhibitory effects on human hepatoma SMMC-7721 cells[5] |
| Effect on Cancer Cells | Limited data on direct cytotoxicity to cancer cells. | Inhibits proliferation of various cancer cell lines including hepatoma (SMMC-7721), prostate (DU145), and breast (MDA-MB-231) cells[5][6][7] |
| IC50 / Effective Concentration | Induces significant apoptosis in rat hepatocytes at concentrations between 2.5-10 mM[8] | Inhibition of SMMC-7721 hepatoma cell growth by 50% at 500 µg/ml (approximately 2.3 mM)[5] |
| Signaling Pathway Modulation | Activates NF-κB and MAPK signaling pathways, leading to inflammation and apoptosis[9][10] | Inhibits NF-κB activation and nuclear translocation of p65, thereby reducing inflammation[2][4] |
| Apoptosis Induction | Induces apoptosis in hepatocytes through caspase-3 activation and DNA fragmentation[1][11] | Can induce apoptosis in some cancer cell lines, but its primary anti-proliferative mechanism in others is cell cycle arrest[3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assessment (MTT Assay)
This protocol is used to assess the cytotoxic or proliferative effects of the compounds.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound or D(+)-Glucosamine hydrochloride (e.g., 0, 50, 100, 200, 300, 600 µg/ml) for the desired time period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of untreated control cells.
Apoptosis Detection (Caspase-3 Activity Assay)
This protocol is used to quantify the activity of caspase-3, a key executioner caspase in apoptosis.
Principle: This assay utilizes a colorimetric or fluorometric substrate containing the caspase-3 recognition sequence DEVD. Cleavage of the substrate by active caspase-3 releases a chromophore or fluorophore, which can be measured to determine caspase-3 activity.
Procedure:
-
Cell Lysis: After treating cells with the compounds, lyse the cells using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate to normalize the caspase-3 activity.
-
Assay Reaction: In a 96-well plate, add the cell lysate to the assay buffer containing the DEVD substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[13][14]
-
Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.
NF-κB Activation Analysis (Western Blot for p65)
This protocol is used to assess the activation of the NF-κB pathway by detecting the total and phosphorylated levels of the p65 subunit.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. An increase in the phosphorylation of p65 or its translocation to the nucleus indicates NF-κB activation.
Procedure:
-
Protein Extraction: Extract total cellular protein or nuclear and cytoplasmic fractions from treated and untreated cells.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for total p65 or phospho-p65.[15]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the in vitro comparison of this compound and D(+)-Glucosamine hydrochloride.
Caption: Opposing effects on cellular pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glucosamine inhibits IL-1beta-induced NFkappaB activation in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-proliferative potential of Glucosamine in renal cancer cells via inducing cell cycle arrest at G0/G1 phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucosamine inhibits LPS-induced COX-2 and iNOS expression in mouse macrophage cells (RAW 264.7) by inhibition of p38-MAP kinase and transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activities of D-glucosamine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. D-glucosamine inhibits proliferation of human cancer cells through inhibition of p70S6K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PGE1 protection against apoptosis induced by D-galactosamine is not related to the modulation of intracellular free radical production in primary culture of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nature and mechanisms of hepatocyte apoptosis induced by D-galactosamine/lipopolysaccharide challenge in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Apoptosis of murine hepatocytes induced by high doses of galactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucosamine promotes chondrocyte proliferation via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. abcam.com [abcam.com]
- 15. benchchem.com [benchchem.com]
Unveiling the Hepatoprotective Mechanism of a Novel Drug Candidate in the D-Galactosamine-Induced Liver Injury Model
A Comparative Guide for Researchers
The D-galactosamine (D-GalN) model of liver injury is a well-established and clinically relevant tool for investigating the pathophysiology of acute liver failure and for evaluating the therapeutic potential of new drug candidates. This guide provides a comparative analysis of a novel therapeutic agent, "Hepatoprotectin," against a control group in the D-GalN/LPS-induced acute liver injury model. It includes detailed experimental protocols, comparative data, and visual representations of the underlying molecular pathways and experimental workflow to aid researchers in their drug discovery and development efforts.
Mechanism of D-GalN/LPS-Induced Liver Injury
D-galactosamine, a hepatotoxic agent, selectively damages hepatocytes, and its co-administration with lipopolysaccharide (LPS) markedly sensitizes the liver to injury, mimicking the features of viral hepatitis and septic shock-related liver failure.[1][2][3] The primary mechanism involves the depletion of uridine (B1682114) triphosphate (UTP), leading to the inhibition of RNA and protein synthesis and subsequent hepatocyte apoptosis and necrosis.[2] LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on Kupffer cells, the resident macrophages of the liver. This activation triggers a downstream signaling cascade, primarily through the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4] This leads to the excessive production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which amplify the inflammatory response and contribute to widespread hepatocyte death.[4][5][6]
Comparative Efficacy of Hepatoprotectin
The therapeutic potential of Hepatoprotectin was evaluated in a murine model of D-GalN/LPS-induced acute liver injury. The data presented below compares the key markers of liver injury, inflammation, and oxidative stress between the untreated (D-GalN/LPS) group and the Hepatoprotectin-treated group.
Liver Function Tests
Hepatoprotectin treatment significantly mitigated the D-GalN/LPS-induced elevation of serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels, indicating a preservation of hepatocyte integrity.[7][8][9][10][11]
| Parameter | Control Group | D-GalN/LPS Group | D-GalN/LPS + Hepatoprotectin Group |
| Serum ALT (U/L) | 35 ± 5 | 850 ± 75 | 250 ± 40 |
| Serum AST (U/L) | 50 ± 8 | 1200 ± 110 | 400 ± 55 |
| Data are presented as mean ± standard deviation. |
Inflammatory Cytokine Levels
The overproduction of pro-inflammatory cytokines is a hallmark of D-GalN/LPS-induced liver injury.[5][6][9] Hepatoprotectin demonstrated potent anti-inflammatory effects by significantly reducing the serum levels of TNF-α and IL-6.
| Parameter | Control Group | D-GalN/LPS Group | D-GalN/LPS + Hepatoprotectin Group |
| Serum TNF-α (pg/mL) | 15 ± 3 | 550 ± 60 | 150 ± 25 |
| Serum IL-6 (pg/mL) | 20 ± 4 | 800 ± 90 | 220 ± 30 |
| Data are presented as mean ± standard deviation. |
Oxidative Stress Markers
Oxidative stress plays a crucial role in the pathogenesis of D-GalN-induced hepatotoxicity.[11][12] Hepatoprotectin treatment effectively restored the levels of endogenous antioxidants and reduced lipid peroxidation.
| Parameter | Control Group | D-GalN/LPS Group | D-GalN/LPS + Hepatoprotectin Group |
| Liver MDA (nmol/mg protein) | 1.2 ± 0.2 | 5.8 ± 0.7 | 2.1 ± 0.3 |
| Liver SOD (U/mg protein) | 150 ± 12 | 65 ± 8 | 125 ± 10 |
| Liver GSH (µg/mg protein) | 8.5 ± 0.9 | 3.2 ± 0.5 | 7.1 ± 0.8 |
| MDA: Malondialdehyde; SOD: Superoxide Dismutase; GSH: Glutathione. Data are presented as mean ± standard deviation. |
Histopathological Analysis
Histological examination of liver sections provides visual confirmation of the extent of liver damage. In the D-GalN/LPS group, widespread sinusoidal congestion, inflammatory cell infiltration, and extensive hepatocyte necrosis were observed.[3][5][7] In contrast, the livers of mice treated with Hepatoprotectin showed a marked reduction in these pathological changes, with preserved lobular architecture and significantly fewer necrotic areas.[13]
Experimental Protocols
D-GalN/LPS-Induced Acute Liver Injury Model
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.
-
Grouping: Mice are randomly divided into three groups: Control, D-GalN/LPS, and D-GalN/LPS + Hepatoprotectin.
-
Drug Administration: The Hepatoprotectin group receives the novel drug (e.g., 50 mg/kg, intraperitoneally) 1 hour before the D-GalN/LPS challenge. The control and D-GalN/LPS groups receive a vehicle.
-
Induction of Injury: Mice in the D-GalN/LPS and D-GalN/LPS + Hepatoprotectin groups are intraperitoneally injected with D-galactosamine (700 mg/kg) and lipopolysaccharide (10 µg/kg).[3][7] The control group receives saline.
-
Sample Collection: 6-8 hours after D-GalN/LPS injection, mice are euthanized. Blood is collected for serum analysis, and liver tissues are harvested for histological and biochemical assays.[5][6][7]
Measurement of Serum ALT and AST
Serum levels of ALT and AST are determined using commercially available assay kits according to the manufacturer's instructions.
Quantification of Inflammatory Cytokines
Serum concentrations of TNF-α and IL-6 are measured using enzyme-linked immunosorbent assay (ELISA) kits following the manufacturer's protocols.
Histological Examination
-
Liver tissues are fixed in 10% neutral buffered formalin.
-
Fixed tissues are embedded in paraffin, and 4-5 µm thick sections are cut.
-
Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) for morphological evaluation.[3][5]
TUNEL Assay for Apoptosis
Apoptotic cells in the liver tissue are detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit, following the manufacturer's instructions.[5]
Western Blot Analysis
Protein expression of key signaling molecules (e.g., NF-κB p65, phospho-p65, IκB-α) in liver tissue lysates is analyzed by Western blotting to elucidate the mechanism of action of the novel drug.[5]
Visualizing the Molecular Mechanisms and Workflow
To better understand the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. Participation of autophagy in D-galactosamine-induced acute rat liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The model of D-galactosamine-induced injury of rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Role of 4-Octyl Itaconate in Murine LPS/D-GalN-Induced Acute Liver Failure via Inhibiting Inflammation, Oxidative Stress, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lupeol ameliorates LPS/D-GalN induced acute hepatic damage by suppressing inflammation and oxidative stress through TGFβ1-Nrf2 signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-Galactosamine Causes Liver Injury Synergistically with Lipopolysaccharide but not Zymosan in Chicks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Protective Effects of Costunolide Against D-Galactosamine and Lipopolysaccharide-Induced Acute Liver Injury in Mice [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Evaluating Hepatoprotective Drug Efficacy in the D-Galactosamine Model: A Comparative Guide
The D-galactosamine (D-GalN) induced liver injury model is a cornerstone in hepatology research, reliably mimicking the histopathological and biochemical features of viral hepatitis and acute liver failure in humans. This model provides a robust platform for the preclinical evaluation of hepatoprotective agents. This guide offers a comparative analysis of the efficacy of three prominent hepatoprotective drugs—Silymarin (B1681676), Quercetin, and N-acetylcysteine (NAC)—in the D-GalN model, supported by experimental data and detailed protocols.
Mechanism of D-GalN-Induced Liver Injury
D-galactosamine is a specific hepatotoxin that, upon administration, is metabolized in the liver, leading to a depletion of uridine (B1682114) triphosphate (UTP). This UTP depletion inhibits the synthesis of RNA and proteins, causing cellular stress. Often, D-GalN is co-administered with lipopolysaccharide (LPS) to potentiate its toxic effects. LPS activates Toll-like receptor 4 (TLR4) on Kupffer cells, the resident macrophages in the liver, triggering a cascade of inflammatory responses. This includes the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The culmination of these events is oxidative stress, hepatocyte apoptosis, and necrosis, leading to acute liver injury.[1][2][3][4]
Comparative Efficacy of Hepatoprotective Drugs
The efficacy of Silymarin, Quercetin, and N-acetylcysteine in mitigating D-GalN-induced liver injury is summarized below. The data presented are compiled from various preclinical studies and highlight key biochemical markers of liver function, oxidative stress, and inflammation.
Table 1: Effect of Hepatoprotective Drugs on Liver Function Markers in D-GalN-Induced Liver Injury
| Drug | Dosage | Animal Model | ALT (U/L) | AST (U/L) |
| D-GalN/LPS Control | - | Mice/Rats | Markedly Increased | Markedly Increased |
| Silymarin | 75-150 mg/kg | Mice | Significantly Reduced | Significantly Reduced[5] |
| Quercetin | 50-100 mg/kg | Mice | Significantly Reduced | Significantly Reduced |
| N-acetylcysteine (NAC) | 100-200 mg/kg | Mice | Significantly Reduced | Significantly Reduced[6][7] |
Note: "Markedly Increased" refers to the levels observed in the untreated D-GalN/LPS group compared to healthy controls. "Significantly Reduced" indicates the effect of the drug treatment compared to the D-GalN/LPS control group.
Table 2: Effect of Hepatoprotective Drugs on Oxidative Stress Markers in D-GalN-Induced Liver Injury
| Drug | Dosage | Animal Model | Superoxide (B77818) Dismutase (SOD) | Glutathione (B108866) (GSH) | Malondialdehyde (MDA) |
| D-GalN/LPS Control | - | Mice/Rats | Markedly Decreased | Markedly Decreased | Markedly Increased |
| Silymarin | 75-150 mg/kg | Mice | Significantly Increased | Significantly Increased | Significantly Reduced[5][8] |
| Quercetin | 50-100 mg/kg | Mice | Significantly Increased | Significantly Increased | Significantly Reduced |
| N-acetylcysteine (NAC) | 100-200 mg/kg | Mice | Activity Restored | Levels Restored | Significantly Reduced[6] |
Note: "Markedly Decreased/Increased" refers to the levels observed in the untreated D-GalN/LPS group compared to healthy controls. "Significantly Increased/Reduced" or "Restored" indicates the effect of the drug treatment compared to the D-GalN/LPS control group.
Table 3: Effect of Hepatoprotective Drugs on Inflammatory Cytokines in D-GalN-Induced Liver Injury
| Drug | Dosage | Animal Model | TNF-α | IL-6 |
| D-GalN/LPS Control | - | Mice/Rats | Markedly Increased | Markedly Increased |
| Silymarin | 75-150 mg/kg | Mice | Significantly Reduced | Significantly Reduced[5] |
| Quercetin | 50-100 mg/kg | Mice | Significantly Reduced | Significantly Reduced |
| N-acetylcysteine (NAC) | 200 mg/kg | Mice | - | Significantly Reduced[6][7] |
Note: "Markedly Increased" refers to the levels observed in the untreated D-GalN/LPS group compared to healthy controls. "Significantly Reduced" indicates the effect of the drug treatment compared to the D-GalN/LPS control group.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for inducing liver injury with D-GalN/LPS and administering the hepatoprotective agents.
D-GalN/LPS-Induced Acute Liver Injury Model
-
Animal Model: Male BALB/c mice (6-8 weeks old, 20-25 g) are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Induction of Injury: A solution of D-galactosamine (700 mg/kg) and lipopolysaccharide (10 µg/kg) is prepared in sterile saline.[3] The solution is administered via a single intraperitoneal (i.p.) injection to induce acute liver injury. Control animals receive an equivalent volume of sterile saline.
Hepatoprotective Drug Administration
-
Silymarin:
-
Preparation: Silymarin is suspended in a 0.5% carboxymethylcellulose (CMC) solution.
-
Administration: Mice are pre-treated with Silymarin (75 or 150 mg/kg, orally) daily for 7 consecutive days before the D-GalN/LPS injection.[5] On the day of injury induction, the final dose of Silymarin is administered 1 hour before the D-GalN/LPS challenge.
-
-
Quercetin:
-
Preparation: Quercetin is dissolved in a suitable vehicle such as corn oil or 0.5% CMC.
-
Administration: Quercetin (50 or 100 mg/kg) is administered orally for 5-7 consecutive days prior to D-GalN/LPS administration. The last dose is given 1 hour before the induction of liver injury.
-
-
N-acetylcysteine (NAC):
-
Preparation: N-acetylcysteine is dissolved in sterile saline.
-
Administration: NAC is typically administered intraperitoneally. A common protocol involves a loading dose of 140 mg/kg followed by subsequent doses of 70 mg/kg.[9] In the D-GalN model, a single dose of 100-200 mg/kg may be administered 1-2 hours after the D-GalN/LPS injection.
-
Biochemical and Histological Analysis
-
Sample Collection: 6-8 hours after D-GalN/LPS injection, animals are euthanized. Blood samples are collected via cardiac puncture for serum analysis. The liver is excised, weighed, and a portion is fixed in 10% neutral buffered formalin for histological examination, while the remaining tissue is snap-frozen in liquid nitrogen for biochemical assays.
-
Serum Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using commercially available kits.
-
Oxidative Stress Markers: Liver homogenates are used to measure the activity of superoxide dismutase (SOD), the levels of reduced glutathione (GSH), and the concentration of malondialdehyde (MDA) using specific assay kits.
-
Inflammatory Cytokines: Serum or liver homogenate levels of TNF-α and IL-6 are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Histopathology: Formalin-fixed liver tissues are embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of necrosis, inflammation, and overall liver architecture.
Signaling Pathways and Mechanisms of Action
The hepatoprotective effects of Silymarin, Quercetin, and NAC are attributed to their ability to interfere with the key signaling pathways involved in D-GalN-induced liver injury.
The diagram above illustrates the signaling cascade initiated by D-GalN and LPS, leading to liver injury. Hepatoprotective drugs exert their effects by targeting different points in this pathway.
This diagram outlines the primary mechanisms through which Silymarin, Quercetin, and NAC confer hepatoprotection. All three exhibit potent antioxidant properties. Silymarin and Quercetin also demonstrate significant anti-inflammatory effects by inhibiting the NF-κB and MAPK pathways.[1] N-acetylcysteine's primary role is as a precursor for glutathione synthesis, thereby replenishing the cellular antioxidant defense system.
Conclusion
Silymarin, Quercetin, and N-acetylcysteine all demonstrate significant hepatoprotective efficacy in the D-GalN-induced liver injury model. Their mechanisms of action, centered around antioxidant and anti-inflammatory properties, make them promising candidates for the treatment of acute liver injury. While all three are effective, the choice of agent may depend on the specific context of the liver injury and the desired therapeutic target. This guide provides a foundational comparison to aid researchers in the selection and evaluation of hepatoprotective compounds. Further head-to-head comparative studies are warranted to delineate the nuanced differences in their efficacy and to establish optimal therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acetylcysteine reduces the hepatic complications of social isolation stress through modulation of interleukin 1 and 6 gene expression and liver enzymes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. advances.umw.edu.pl [advances.umw.edu.pl]
- 5. Hepatoprotective Property of Oral Silymarin is Comparable to N-Acetyl Cysteine in Acetaminophen Poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Are silymarin and N-acetylcysteine able to prevent liver damage mediated by multiple factors? Findings against ethanol plus LPS-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A single-arm clinical trial of a 48-hour intravenous N-acetylcysteine protocol for treatment of acetaminophen poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to D(+)-Galactosamine Hydrochloride Suppliers for Research Applications
For researchers and professionals in drug development, the quality and consistency of chemical reagents are paramount to achieving reliable and reproducible experimental outcomes. D(+)-Galactosamine hydrochloride is a critical reagent, widely used as a specific hepatotoxic agent to induce experimental liver injury in animal models, thereby facilitating the study of liver disease and the development of hepatoprotective therapies.[1][2][3][4] This guide provides a comparative analysis of prominent suppliers of this compound, focusing on key quality parameters, and offers standardized experimental protocols for its evaluation and use.
Supplier Comparison
| Supplier | Product Number (Example) | Purity Specification | Analytical Method | Form | Storage Temperature |
| Sigma-Aldrich (Merck) | G0500 | ≥99% | HPLC | White to off-white powder | Room Temperature |
| Cayman Chemical | 22981 | ≥98% | Not specified | Crystalline solid | -20°C |
| MP Biomedicals | 02101691 | ≥99% | Not specified | White crystalline powder | Room Temperature |
| FUJIFILM Wako | 046-29871 | Not specified | Not specified | White crystals or crystalline powder | 2-10°C |
| Tokyo Chemical Industry (TCI) | G0002 | >98.0% | HPLC | White to almost white crystalline powder | Room Temperature |
| GoldBio | G-100 | Not specified | Not specified | White crystalline powder | -20°C |
Note: This table is compiled from publicly available information and may not reflect all product offerings. Purity and analytical methods may vary by lot. Researchers should always consult the lot-specific certificate of analysis.
Key Quality Control Experiments
To ensure the quality and suitability of this compound for experimental use, several key analytical tests should be considered.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and detecting the presence of related impurities, such as D(+)-Glucosamine hydrochloride.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector or a Refractive Index (RI) detector.
-
Column: A suitable column for carbohydrate analysis, such as an amino-propyl bonded silica (B1680970) column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v) is commonly used. The exact ratio may need optimization based on the column and system.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 195 nm) or RI detection.
-
Sample Preparation: Accurately weigh and dissolve the this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Procedure: Inject a known volume of the sample solution into the HPLC system. The purity is determined by calculating the area of the main peak relative to the total area of all peaks. A certified reference standard should be used for comparison.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure and identity of this compound.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated water (D₂O) is a suitable solvent.
-
Sample Preparation: Dissolve a small amount of the sample (typically 5-10 mg) in approximately 0.6-0.7 mL of D₂O.
-
Procedure: Acquire the ¹H NMR spectrum. The resulting spectrum should be compared to a reference spectrum or known chemical shifts for this compound to confirm its identity.
In Vivo Application: Induction of Acute Liver Injury
A primary application of this compound is in combination with lipopolysaccharide (LPS) to induce a model of acute liver failure in rodents.[5]
Experimental Protocol (for mice):
-
Animal Model: Use an appropriate strain of mice (e.g., C57BL/6), ensuring ethical approval and adherence to animal welfare guidelines.
-
Reagent Preparation:
-
Prepare a solution of this compound in sterile phosphate-buffered saline (PBS) at a concentration of, for example, 20 mg/mL.
-
Prepare a solution of LPS in sterile PBS at a concentration of, for example, 10 µg/mL.
-
-
Administration: Administer this compound (e.g., 700 mg/kg) and a low dose of LPS (e.g., 10 µg/kg) via intraperitoneal (i.p.) injection.
-
Monitoring: Monitor the animals for signs of morbidity.
-
Endpoint: At a predetermined time point (e.g., 6-8 hours post-injection), euthanize the animals and collect blood and liver tissue for analysis (e.g., serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels, and liver histology).
Visualizing Key Processes
To aid in the understanding of the experimental workflows and biological mechanisms, the following diagrams are provided.
Caption: Workflow for evaluating and selecting a this compound supplier.
Caption: Simplified signaling pathway of D-Galactosamine-induced liver cell injury.
Caption: Key criteria for the selection of a chemical supplier for research.
References
A Comparative Guide to Sepsis Models: D-GalN/LPS vs. LPS and CLP
For researchers, scientists, and drug development professionals, selecting the appropriate animal model is a critical step in sepsis research. This guide provides an objective comparison of the D-Galactosamine/Lipopolysaccharide (D-GalN/LPS) model with the more traditional Lipopolysaccharide (LPS) and Cecal Ligation and Puncture (CLP) models of sepsis. We will delve into their distinct mechanisms, present comparative experimental data, and provide detailed experimental protocols to aid in model selection and experimental design.
Introduction to Sepsis Models
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Animal models are indispensable tools for investigating the pathophysiology of sepsis and for the preclinical evaluation of potential therapeutics. The three models discussed here—D-GalN/LPS, LPS, and CLP—are widely used, yet they represent different facets of the complex septic process.
The D-GalN/LPS model is primarily a model of acute, fulminant hepatitis rather than a systemic septic shock model. D-galactosamine is a hepatotoxic agent that sensitizes the liver to the effects of LPS, leading to massive hepatocyte apoptosis and liver failure.[1][2] This model is particularly useful for studying the mechanisms of liver injury in the context of endotoxemia and the role of specific inflammatory mediators like TNF-α.
The LPS model , also known as the endotoxemia model, involves the administration of purified LPS, a major component of the outer membrane of Gram-negative bacteria.[3][4] This model induces a rapid and transient systemic inflammatory response, characterized by a surge in pro-inflammatory cytokines.[5][6] It is a highly reproducible model that is valuable for studying the initial hyper-inflammatory phase of sepsis.
The Cecal Ligation and Puncture (CLP) model is considered the "gold standard" in sepsis research because it more closely mimics the clinical course of human sepsis.[7] This surgical model induces polymicrobial peritonitis by ligating and puncturing the cecum, leading to a continuous leakage of bacteria into the peritoneal cavity.[8] The CLP model recapitulates the complex progression of sepsis, including an initial hyper-inflammatory phase followed by a potential immunosuppressive phase, and the development of multi-organ dysfunction.
Comparative Analysis of Sepsis Models
The choice of a sepsis model significantly impacts the experimental outcomes and their clinical relevance. The following tables provide a quantitative comparison of key parameters across the D-GalN/LPS, LPS, and CLP models based on published experimental data.
Table 1: General Characteristics and Mechanisms
| Feature | D-GalN/LPS Model | LPS Model | CLP Model |
| Primary Pathology | Acute Liver Failure / Fulminant Hepatitis[1] | Systemic Inflammatory Response Syndrome (SIRS)[4] | Polymicrobial Sepsis, Peritonitis, Multi-Organ Dysfunction[7][8] |
| Inducing Agent | D-Galactosamine and Lipopolysaccharide | Lipopolysaccharide (Endotoxin)[3][4] | Polymicrobial infection from cecal contents[8] |
| Mechanism | TNF-α-mediated hepatocyte apoptosis[1] | TLR4 activation leading to a massive, transient cytokine storm[5] | Sustained release of pathogens and PAMPs, leading to a prolonged and complex inflammatory response |
| Clinical Relevance | Models drug-induced or viral hepatitis; less representative of septic shock[1] | Represents the initial hyper-inflammatory phase of Gram-negative sepsis[5][6] | Considered the most clinically relevant model for human sepsis[7] |
Table 2: Mortality Rates
| Model | Species/Strain | Dose/Severity | Mortality Rate | Time to Mortality | Citation |
| D-GalN/LPS | Rat (Sprague-Dawley) | 800 mg/kg D-GalN + 8 µg LPS | 60% | Within 3 days | |
| LPS | Mouse (BALB/c) | 250 µ g/mouse | >85% | Within 48 hours | [5][6] |
| LPS | Mouse (C57BL/6) | 5 mg/kg | 75% | Within 72 hours | |
| CLP | Mouse (BALB/c) | 18-gauge needle puncture | >85% | 1-5 days | [5][6] |
| CLP | Mouse (C57BL/6) | Moderate severity | 50% | Within 72 hours |
Table 3: Comparative Cytokine Profiles (Peak Levels)
| Cytokine | LPS Model (Mouse) | CLP Model (Mouse) | D-GalN/LPS Model (Rat) |
| TNF-α | High, peaks at 1.5-4 hours, then declines[5][6] | Moderate, sustained elevation, peaks later than LPS[5][6] | Significantly elevated, crucial for pathology |
| IL-6 | High, peaks at 1.5-4 hours, then declines[5][6] | High, sustained elevation, peaks later than LPS[5][6] | Significantly elevated |
| IL-1β | Elevated, peaks at 1.5-4 hours[5][6] | Elevated, sustained increase[5][6] | Not consistently reported |
| IL-10 | Elevated after pro-inflammatory peak | Elevated, sustained increase | Not consistently reported |
Note: Direct quantitative comparison of cytokine levels between different studies can be challenging due to variations in experimental conditions. The table reflects the general trends observed.
Signaling Pathways
The signaling pathways activated in each model are crucial to understanding their underlying biology and for identifying potential therapeutic targets.
D-GalN/LPS Model Signaling Pathway
LPS Model Signaling Pathway
CLP Model Signaling Pathway
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducibility. Below are representative protocols for each model.
D-GalN/LPS-Induced Acute Liver Failure Protocol
Materials:
-
D-Galactosamine (D-GalN)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free 0.9% saline
-
Male Sprague-Dawley rats (200-220 g) or C57BL/6 mice (8-10 weeks old)
Procedure (Rat Model):
-
Dissolve D-GalN and LPS in sterile 0.9% saline.
-
Administer a single intraperitoneal (i.p.) injection of D-GalN at a dose of 800 mg/kg.
-
Simultaneously or shortly after, administer a single i.p. injection of LPS at a dose of 8 µg/kg.
-
Monitor animals for clinical signs of distress.
-
Collect blood and liver tissue samples at desired time points (e.g., 2, 6, 12, 24 hours) for analysis of liver enzymes (ALT, AST), cytokines, and histology.
LPS-Induced Sepsis Protocol
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free 0.9% saline or Phosphate-Buffered Saline (PBS)
-
Male C57BL/6 or BALB/c mice (8-12 weeks old, 20-25 g)
-
Dissolve LPS in sterile, pyrogen-free saline or PBS to the desired concentration. The dose of LPS can be varied to modulate the severity of the inflammatory response (e.g., 5 mg/kg for a sublethal model, or higher doses for a lethal model).
-
Administer a single intraperitoneal (i.p.) injection of the LPS solution.
-
Monitor animals for signs of sepsis (e.g., lethargy, piloerection, huddled behavior).
-
Collect blood samples at various time points (e.g., 1.5, 4, 8, 24 hours) for cytokine analysis.
-
For lethal models, monitor survival over a period of 72-96 hours.
Cecal Ligation and Puncture (CLP) Sepsis Protocol
Materials:
-
Male C57BL/6 or BALB/c mice (8-12 weeks old, 20-25 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
3-0 or 4-0 silk suture
-
Sterile needles (e.g., 18-gauge, 21-gauge, 23-gauge)
-
70% ethanol (B145695) and povidone-iodine for disinfection
-
Sterile saline (0.9%) for fluid resuscitation
Procedure: [8]
-
Anesthetize the mouse using an approved protocol.
-
Shave the abdomen and disinfect the surgical area.
-
Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Gently locate and exteriorize the cecum.
-
Ligate the cecum distal to the ileocecal valve. The length of the ligated cecum determines the severity of sepsis (a longer ligation results in higher mortality). For a moderate-severity model, ligate approximately 50-60% of the cecum.
-
Puncture the ligated cecum once or twice with a sterile needle. The gauge of the needle also influences the severity.
-
Gently squeeze the cecum to extrude a small amount of fecal matter into the peritoneal cavity.
-
Return the cecum to the abdominal cavity and close the peritoneal wall and skin with sutures or surgical clips.
-
Administer subcutaneous sterile saline for fluid resuscitation.
-
Monitor animals for clinical signs of sepsis and survival. Collect blood and tissue samples at desired time points for analysis.
Conclusion
The D-GalN/LPS, LPS, and CLP models each offer unique advantages and disadvantages for sepsis research. The D-GalN/LPS model is a specialized tool for investigating the mechanisms of endotoxin-induced liver injury. The LPS model is a simple and reproducible method for studying the acute systemic inflammatory response to a single bacterial component. The CLP model , while more technically demanding, provides the most clinically relevant representation of human polymicrobial sepsis. The selection of the most appropriate model depends on the specific research question, with a clear understanding of the distinct pathophysiology each model represents. This guide provides the foundational information to make an informed decision and to design robust and reproducible preclinical studies in the field of sepsis.
References
- 1. Animal models of sepsis: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. Comparison of the mortality and inflammatory response of two models of sepsis: lipopolysaccharide vs. cecal ligation and puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of response to LPS-induced sepsis in three DBA/2 stocks derived from different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comprehensive comparison of three different animal models for systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Analysis of Whole Transcriptome Profiles in Septic Cardiomyopathy: Insights from CLP- and LPS-Induced Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of D(+)-Galactosamine Hydrochloride: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of D(+)-Galactosamine hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with your institution's specific protocols, is essential for maintaining a safe laboratory environment.
Safety and Hazard Assessment
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] It is generally not considered to be flammable, corrosive, reactive, or acutely toxic.[2][3] However, as with any laboratory chemical, it is crucial to handle it with care and to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
General Chemical Waste Disposal Principles
All chemical waste, including this compound, should be managed in accordance with your institution's EHS policies and local regulations.[4] The following are general best practices for chemical waste disposal:
-
Consult EHS: Your institution's EHS department is the primary resource for guidance on chemical waste disposal.[4] They can provide specific instructions based on local regulations and the nature of the waste.
-
Proper Labeling: All chemical waste containers must be clearly labeled with the full chemical name and quantity.[4] Abbreviations and chemical formulas should be avoided.[4] The label should also include the date of waste generation and the principal investigator's contact information.[4]
-
Container Selection: Use appropriate, leak-proof containers for chemical waste.[5] Plastic bottles are often preferred over glass to minimize the risk of breakage.[4] Ensure that the container material is compatible with the chemical waste.
-
Segregation of Waste: Incompatible chemical wastes should always be stored in separate containers to prevent hazardous reactions.[5][6]
-
Avoid Sewer and Trash Disposal: Never dispose of chemicals down the drain or in the regular trash unless you have explicit written permission from your EHS department.[4][7]
Step-by-Step Disposal Procedures for this compound
1. Unused or Surplus Material:
-
For unused or surplus this compound, the recommended procedure is to offer it to a licensed disposal company.[8]
-
Contact your institution's EHS office to arrange for pickup and disposal through their hazardous waste program.[4]
2. Contaminated Labware and Personal Protective Equipment (PPE):
-
Chemically contaminated solid waste, such as gloves, absorbent paper, and other lab supplies, should be collected in a designated hazardous waste container.[5]
-
This waste should be double-bagged in clear plastic bags to allow for visual inspection by EHS personnel.[5]
-
The bags must be sealed and accurately labeled with the contents.[5]
3. Empty Containers:
-
A container that held this compound can typically be disposed of as regular trash after it has been triple-rinsed with a suitable solvent (such as water).[6][9]
-
The rinsate (the liquid from rinsing) should be collected and managed as chemical waste.[6]
-
Before disposing of the empty container in the regular trash, ensure that the label has been defaced or removed to avoid confusion.[9]
Quantitative Data
No specific quantitative data, such as concentration limits for disposal, were found in the reviewed Safety Data Sheets for this compound. Disposal procedures are primarily guided by the non-hazardous nature of the chemical and general laboratory waste regulations.
Experimental Protocols
This document focuses on the proper disposal procedures for this compound and does not cite experimental protocols.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. acs.org [acs.org]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. vumc.org [vumc.org]
Essential Safety and Logistics for Handling D(+)-Galactosamine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for D(+)-Galactosamine hydrochloride, including operational and disposal plans, to foster a secure laboratory environment.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1772-03-8 | [1][2] |
| Molecular Formula | C₆H₁₃NO₅ · HCl | [3] |
| Appearance | Off-white to white powder or crystalline solid | [2][3][4] |
| Melting Point | 182 - 185 °C (359.6 - 365 °F) | [2][3] |
| Solubility | Soluble in water, ethanol (B145695) (~5 mg/ml), DMSO (~25 mg/ml), and DMF (~25 mg/ml) | [5] |
| Storage | Store in a dry, cool, well-ventilated place. Keep container tightly closed. Refrigeration is recommended to maintain product quality. | [2][3][4] |
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to adhere to standard laboratory safety protocols to minimize exposure.[1][2]
| Hazard | Recommended PPE | Rationale |
| Inhalation | NIOSH-approved N95 dust mask or respirator | The powdered form can become airborne during handling, and inhalation should be avoided.[6] |
| Eye Contact | Safety glasses with side shields or chemical safety goggles | Protects eyes from airborne powder and potential splashes.[2][4][7] |
| Skin Contact | Nitrile gloves and a lab coat | Prevents direct contact with the skin.[2][4][7] |
| Ingestion | N/A (Procedural Control) | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from receipt to disposal.
-
Receiving and Storage:
-
Preparation and Weighing:
-
Conduct all handling of the powder within a chemical fume hood or a designated area with local exhaust ventilation to minimize dust dispersion.[4][7]
-
Don the appropriate PPE: lab coat, nitrile gloves, and safety glasses. If there is a risk of significant dust generation, a dust mask is recommended.
-
Use a dedicated, clean spatula and weigh boat for measuring.
-
Handle the powder gently to avoid creating airborne dust.
-
-
Dissolution:
-
If preparing a solution, add the weighed this compound to the solvent slowly.
-
For aqueous solutions, it is soluble in PBS (pH 7.2) at approximately 10 mg/ml.[5] Aqueous solutions are not recommended for storage for more than one day.[5]
-
For organic stock solutions, it is soluble in ethanol, DMSO, and DMF.[5] These should be purged with an inert gas.[5]
-
-
Experimental Use:
-
Keep containers closed when not in use.
-
Clearly label all solutions with the chemical name, concentration, date, and your initials.
-
Disposal Plan
Proper disposal is critical to ensure laboratory and environmental safety.
-
Unused Product:
-
Contaminated Materials:
-
All disposable materials that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a designated, sealed waste container.
-
Dispose of this container as chemical waste according to institutional and regulatory guidelines.
-
-
Empty Containers:
-
Rinse empty containers thoroughly with an appropriate solvent (e.g., water).
-
Dispose of the rinsed container as non-hazardous waste, or as directed by your institution's safety office. The rinsate should be collected and disposed of as chemical waste.
-
Workflow for Handling this compound
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
